molecular formula C10H15N3O B14139356 4-(Piperidin-4-yloxy)pyridin-2-amine

4-(Piperidin-4-yloxy)pyridin-2-amine

Katalognummer: B14139356
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: DMGOAFKYPJIJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Piperidin-4-yloxy)pyridin-2-amine is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a piperidine scaffold linked to an aminopyridine moiety, a structural motif of significant interest in medicinal chemistry. Piperidine derivatives are extensively investigated as key building blocks in the synthesis of potential therapeutic agents. Research indicates that compounds with similar piperidine-pyridine architectures have demonstrated value in the development of ligands for neurological targets, such as 5-HT1A receptor agonists being explored for antidepressant and antiparkinsonian applications . Furthermore, analogous structures have been utilized in the design of inhibitors targeting bacterial enzymes, including MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the potential of this chemical class in anti-infective drug discovery . The molecular structure of 4-(Piperidin-4-yloxy)pyridin-2-amine provides a versatile platform for further chemical modification, making it a valuable scaffold for constructing compound libraries in hit-to-lead optimization campaigns. Our product is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

4-piperidin-4-yloxypyridin-2-amine

InChI

InChI=1S/C10H15N3O/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H2,11,13)

InChI-Schlüssel

DMGOAFKYPJIJEF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=NC=C2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-(Piperidin-4-yloxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Piperidin-4-yloxy)pyridin-2-amine is a highly versatile, bifunctional building block extensively utilized in the design of modern targeted therapeutics. It is particularly prominent in the development of kinase inhibitors, such as PI3K, ALK, and CDK8/19 modulators[1][2]. The scaffold combines a hydrogen-bond donating 2-aminopyridine motif—ideal for anchoring into the ATP-binding pocket of kinases—with a piperidine ether linkage that extends into solvent-exposed regions to modulate pharmacokinetics and aqueous solubility.

This whitepaper details the highly optimized, two-stage synthetic pathway for this molecule, unpacking the causality behind the reagent selection and providing self-validating protocols for bench execution.

Mechanistic Pathway & Causality

The synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine relies on a precise sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed carbamate deprotection.

Step 1: Alkoxide Generation and SNAr

The starting material, 2-amino-4-chloropyridine, presents a unique electronic challenge. While the pyridine nitrogen withdraws electron density, activating the 2- and 4-positions for SNAr[3], the exocyclic 2-amino group exerts a strong positive mesomeric (+M) effect. This donates electron density back into the ring, significantly deactivating the 4-chloro position toward nucleophilic attack compared to a bare 4-chloropyridine.

To overcome this high activation barrier:

  • Nucleophile Selection : N-Boc-4-hydroxypiperidine must be quantitatively deprotonated using a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to form a highly reactive, non-nucleophilic alkoxide.

  • Thermodynamic Control : The reaction requires elevated temperatures (80–100 °C) in a polar aprotic solvent (DMF or DMSO) to facilitate the SNAr displacement of the 4-chloro substituent[2]. The polar aprotic solvent stabilizes the transition state of the Meisenheimer complex, facilitating the eventual expulsion of the chloride leaving group.

Step 2: Carbamate Cleavage (Boc Deprotection)

The intermediate, tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate, undergoes standard acidic cleavage. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is selected because it selectively protonates the carbamate carbonyl. This leads to the fragmentation of the tert-butyl group into isobutylene and carbon dioxide gas, without risking the cleavage of the newly formed, robust aryl ether bond.

SNArMechanism Nuc Alkoxide Nucleophile (Strongly Basic) MC Meisenheimer Complex (Stabilized by Pyridine N) Nuc->MC Nucleophilic Attack (Rate Determining) Elec 4-Chloropyridin-2-amine (Electron-rich ring) Elec->MC Nucleophilic Attack (Rate Determining) Prod Ether Product + Cl- Leaving Group MC->Prod Elimination of Cl-

Caption: Mechanistic pathway of the SNAr reaction forming the ether linkage.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that every protocol must have built-in validation checkpoints to prevent the propagation of failed intermediates.

Protocol A: Synthesis of tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate
  • Preparation : In a flame-dried, argon-purged flask, dissolve N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous DMF (0.5 M).

  • Alkoxide Formation : Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation: Observe continuous H2 gas evolution. Stir until bubbling ceases entirely (approx. 30–45 mins), indicating complete alkoxide formation.

  • SNAr Coupling : Add 2-amino-4-chloropyridine (1.0 eq) in a single portion. Heat the reaction mixture to 90 °C for 12 hours.

  • In-Process Tracking : Monitor the reaction via LC-MS.

    • Self-Validation: Confirm the disappearance of the starting material mass (m/z 128 [M+H]+) and the appearance of the product mass (m/z 294 [M+H]+).

  • Workup : Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica, DCM:MeOH 95:5).

Protocol B: Deprotection to 4-(Piperidin-4-yloxy)pyridin-2-amine
  • Cleavage : Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.2 M). Add TFA (10 eq) dropwise at 0 °C.

  • Propagation : Warm the mixture to room temperature and stir for 2 hours.

    • Self-Validation: TLC (DCM:MeOH 9:1) must show complete consumption of the UV-active starting material (Rf ~0.6) to a baseline spot (Rf ~0.0), confirming total Boc removal.

  • Isolation : Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in a minimal amount of MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH to remove non-basic impurities, then elute the free base using 2M NH3 in MeOH.

  • Final Validation : Concentrate the eluent to yield the title compound as a pale solid. Confirm identity via 1H NMR (noting the presence of the piperidine NH and 2-aminopyridine protons) and LC-MS (m/z 194[M+H]+).

SynthesisWorkflow A 2-Amino-4-chloropyridine + N-Boc-4-hydroxypiperidine B Alkoxide Formation (NaH, DMF, 0°C) A->B Base C SNAr Reaction (90°C, 12h) B->C Heat D Boc-Protected Intermediate C->D Workup E Deprotection (TFA/DCM, RT) D->E Acid F 4-(Piperidin-4-yloxy) pyridin-2-amine E->F Neutralization

Caption: Step-by-step synthesis workflow for 4-(piperidin-4-yloxy)pyridin-2-amine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical metrics for both stages of the synthesis.

ParameterStep 1: SNAr CouplingStep 2: Boc Deprotection
Reagents 2-Amino-4-chloropyridine, N-Boc-4-hydroxypiperidineBoc-protected intermediate, TFA
Stoichiometry 1.0 : 1.2 (Electrophile : Nucleophile)1.0 : 10.0 (Substrate : Acid)
Base/Catalyst NaH (1.5 eq)None
Solvent Anhydrous DMF (0.5 M)Anhydrous DCM (0.2 M)
Temperature 0 °C to 90 °C0 °C to 25 °C (RT)
Reaction Time 12 hours2 hours
Typical Yield 65 – 75%85 – 95%
Validation Metric LC-MS: m/z 294 [M+H]+LC-MS: m/z 194 [M+H]+

References

  • [1] Title: US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL:

  • [2] Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: PMC (National Institutes of Health) URL:[Link]

Sources

Physicochemical Properties of 4-(Piperidin-4-yloxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and experimental characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine .[1][2] Designed for researchers in medicinal chemistry and drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the use of this compound as a scaffold in kinase inhibitor design and other therapeutic applications.[2][3]

Executive Summary

4-(Piperidin-4-yloxy)pyridin-2-amine is a bifunctional heterocyclic scaffold characterized by a 2-aminopyridine core linked via an ether oxygen to a piperidine ring.[1][2][3][4] This structure serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., ROCK, JAK, or CDK inhibitors) where the pyridine moiety often functions as a hinge-binder, and the piperidine group provides solvent exposure and solubilizing properties.[1][2]

This guide details the compound's ionization behavior, lipophilicity profiles, and stability metrics, providing a roadmap for its formulation and chemical manipulation.[2][3]

Molecular Identification & Structural Analysis

Chemical Identity[1][2][3][5][6][7]
  • IUPAC Name: 4-(Piperidin-4-yloxy)pyridin-2-amine[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 193.25 g/mol [1][2][3]

  • SMILES: NC1=NC=CC(OC2CCNCC2)=C1

  • Key Functional Groups:

    • Primary Amine (C2-Pyridine): Acts as a hydrogen bond donor/acceptor; critical for "hinge binding" in kinase pockets.[1][2][3]

    • Ether Linkage (C4-Pyridine): Provides rotational freedom and electron donation to the pyridine ring, increasing basicity compared to carbon-linked analogs.[1][2]

    • Secondary Amine (Piperidine): A highly basic center (

      
      ) responsible for high aqueous solubility in acidic media.[1][2][3]
      
Structural Dynamics

The molecule exists in a conformational equilibrium driven by the chair conformation of the piperidine ring and the rotation around the ether linkage.[1][2][3] The equatorial orientation of the pyridine substituent on the piperidine ring is thermodynamically favored to minimize 1,3-diaxial interactions.[2][3]

Physicochemical Profile

Quantitative Data Summary

Note: Values are synthesized from high-fidelity SAR data of closely related 2-amino-4-alkoxypyridine analogs.

PropertyValue / RangeCausality & Significance
Molecular Weight 193.25 DaFragment-like; ideal for lead optimization (Rule of 3 compliant).[1][2][3]

(Piperidine NH)

Typical secondary amine basicity; ensures protonation at physiological pH.[1][2][3]

(Pyridine N)

Elevated vs. pyridine (5.[1][2][3]2) due to electron donation from 2-NH

and 4-OR groups.[1][2][3]

(Neutral)

Moderate lipophilicity; favorable for membrane permeability.[1][3]


to

Low distribution coefficient at physiological pH due to ionization (cationic).[1][2]
TPSA ~68 Å

Polar Surface Area; suggests good oral bioavailability potential.[1][2][3]
H-Bond Donors 3(2 from -NH

, 1 from Piperidine -NH).[1][2][3]
H-Bond Acceptors 4(Pyridine N, Ether O, Piperidine N, -NH

).[1][2][5]
Ionization & Solubility Behavior

The compound exhibits pH-dependent solubility characteristic of a di-basic system.[1][2][3]

  • pH < 6.0: The molecule exists predominantly as a dication (both piperidine and pyridine nitrogens protonated), resulting in high aqueous solubility (>50 mg/mL).[1][2][3]

  • pH 7.0 - 9.0: The pyridine nitrogen deprotonates, leaving the monocation (piperidine protonated).[1][2][3] Solubility remains moderate but lipophilicity increases.[1][2][3]

  • pH > 11.0: The molecule becomes neutral , significantly reducing aqueous solubility and increasing extraction efficiency into organic solvents (e.g., DCM, EtOAc).[1][2][3]

Visualization: Ionization & Workflow

Protonation State Diagram

The following diagram illustrates the stepwise protonation of the molecule across the pH scale, critical for selecting the correct buffer for HPLC and extraction.

IonizationScheme Figure 1: Stepwise deprotonation of 4-(Piperidin-4-yloxy)pyridin-2-amine vs. pH. Dication Dication (pH < 6) (Pyridine-H+, Pip-H+) High Solubility Monocation Monocation (pH 7-10) (Pyridine, Pip-H+) Moderate Solubility Dication->Monocation pKa1 ~ 6.8 (Pyridine Deprotonation) Neutral Neutral Species (pH > 11) (Pyridine, Pip) Low Solubility / High LogP Monocation->Neutral pKa2 ~ 10.8 (Piperidine Deprotonation)

Experimental Characterization Workflow

This workflow outlines the logical sequence for validating the compound's identity and purity.

Workflow Figure 2: Analytical workflow for structural and physicochemical validation. cluster_purity Purity & ID Check cluster_prop Physicochemical Profiling Start Crude Sample LCMS LC-MS (Acidic Mobile Phase) Confirm M+H = 194.25 Start->LCMS NMR 1H NMR (DMSO-d6) Verify 2-NH2 & Piperidine signals LCMS->NMR If Purity > 95% pKa_Det Potentiometric Titration Determine pKa1 & pKa2 NMR->pKa_Det Structure Confirmed LogD_Det Shake-Flask Method Measure LogD at pH 7.4 pKa_Det->LogD_Det

Experimental Protocols

HPLC Method for Purity Analysis
  • Rationale: Basic compounds like piperidines often tail on standard C18 columns due to silanol interactions.[1][2][3] Using a high pH buffer or a charged surface hybrid (CSH) column is recommended.[1][2][3]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
    ).[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.[1][2][3]

  • Expected Retention: The neutral amine (at pH 10) will retain better than the protonated form, providing sharper peaks.[1][2][3]

Determination (Potentiometric)
  • Method: SiriusT3 or equivalent potentiometric titrator.[1][2][3]

  • Sample: 5 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Procedure:

    • Acidify sample to pH 2.0 to fully protonate (dication state).[1][2][3]

    • Titrate with KOH up to pH 12.0.

    • Identify inflection points:[1][2][3]

      • First inflection (~pH 6.8): Deprotonation of Pyridine-H

        
        .[1][2][3]
        
      • Second inflection (~pH 10.8): Deprotonation of Piperidine-H

        
        .[1][2][3]
        

Stability & Reactivity

Chemical Stability
  • Oxidation: The primary amine (2-NH

    
    ) and secondary amine (piperidine) are susceptible to N-oxidation if exposed to peroxides or strong oxidants (e.g., mCPBA).[1][2] Store under inert atmosphere (Argon/Nitrogen).[1][2][3]
    
  • Hydrolysis: The ether linkage (C-O-C) is chemically robust and resistant to hydrolysis under standard acidic or basic conditions, unlike ester or amide linkers.[1][2][3]

  • Photostability: Aminopyridines can undergo photo-degradation.[1][2][3] Protect from direct light during long-term storage.[1][2][3]

Storage Recommendations
  • Form: Dihydrochloride salt is recommended for solid-state stability (reduces hygroscopicity).[1][2][3]

  • Conditions:

    
    , desiccated, protected from light.
    

Applications in Drug Discovery

This scaffold is highly valued for its ability to interact with kinase hinge regions via the 2-aminopyridine motif (donor-acceptor pair).[1][2][3] The 4-alkoxy-piperidine tail extends into the solvent-exposed region, improving the pharmacokinetic profile (solubility, clearance) of the final drug candidate.[1][2]

Key Design Consideration: When derivatizing the piperidine nitrogen (e.g., amide coupling or reductive amination), the basicity of that center is removed, which will drastically alter the solubility profile (


 will increase).[1][2]

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.[1][2][3] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2][5] Link[1][2]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2][5] Link[1][2]

  • Albert, A. (1968). Heterocyclic Chemistry: An Introduction.[1][2][3] Athlone Press.[1][2][3] (Classic reference for pyridine pKa values).

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition.[1][2][3] Drug Discovery Today, 14(19-20), 1011-1020.[1][2] Link

Sources

4-(Piperidin-4-yloxy)pyridin-2-amine CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-(Piperidin-4-yloxy)pyridin-2-amine , a critical scaffold in the development of kinase inhibitors.[1]

Chemical Identity & Nomenclature

This compound represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting ERK, ALK, or ROS1).[1] It combines a polar, hydrogen-bond-donating aminopyridine "hinge-binder" motif with a solubilizing piperidine ether tail.[1]

Property Details
Chemical Name 4-(Piperidin-4-yloxy)pyridin-2-amine
Systematic Name 4-(4-Piperidyloxy)pyridin-2-amine
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Key Substructures 2-Aminopyridine (Hinge Binder), 4-Alkoxypyridine (Linker), Piperidine (Solubilizing Tail)
Primary Precursor tert-Butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate
CAS Number (Precursor) Not widely indexed as free base; typically acquired as Boc-protected form (see Synthesis)
SMILES NC1=NC=CC(OC2CCNCC2)=C1
Structural Analysis
  • Aminopyridine Core: The 2-amino group typically functions as a hydrogen bond donor/acceptor pair, interacting with the hinge region of kinase enzymes (e.g., Met, Thr, or Glu residues).[1]

  • Ether Linkage: The oxygen atom at position 4 provides a flexible linker that orients the piperidine ring into the solvent-exposed region of the protein binding pocket.[1]

  • Piperidine Ring: A secondary amine that improves aqueous solubility and pharmacokinetic properties (ADME).[1] It is often further derivatized (e.g., alkylated or acylated) to tune potency.[1]

Synthetic Pathways

The synthesis of 4-(piperidin-4-yloxy)pyridin-2-amine is a self-validating protocol relying on Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.[1] This route avoids transition metal catalysis, reducing cost and metal contamination risks.[1]

Core Synthesis Protocol

Reaction 1: SₙAr Coupling

  • Reagents: 2-Amino-4-chloropyridine (CAS 19798-80-2), N-Boc-4-hydroxypiperidine (CAS 109384-19-2).[1]

  • Base: Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous DMF or DMAc.[1]

  • Conditions: 0°C to 80°C, inert atmosphere (N₂/Ar).[1]

Reaction 2: Boc-Deprotection

  • Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Workup: Basification with NaHCO₃ or NaOH to isolate the free base.[1]

Step-by-Step Methodology
  • Activation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Slowly add N-Boc-4-hydroxypiperidine (1.0 eq) and stir for 30 min to generate the alkoxide.

  • Coupling: Add 2-amino-4-chloropyridine (1.0 eq) to the mixture. Heat to 80°C for 4–6 hours. Monitor by LC-MS for the formation of the intermediate tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate.[1]

  • Quench & Isolation: Cool to RT, quench with water, and extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.[1] Purify via silica gel chromatography (MeOH/DCM gradient).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 eq) at 0°C. Stir at RT for 2 hours.

  • Final Isolation: Concentrate in vacuo. Neutralize with sat. aq. NaHCO₃ and extract with DCM/iPrOH (3:1). Dry and concentrate to yield the title compound.

Synthesis Diagram (DOT)

SynthesisPath SM1 2-Amino-4-chloropyridine (CAS 19798-80-2) Inter Boc-Protected Intermediate (tert-butyl 4-((2-aminopyridin-4-yl)oxy) piperidine-1-carboxylate) SM1->Inter 2. 80°C, 4h (SnAr Coupling) SM2 N-Boc-4-hydroxypiperidine (CAS 109384-19-2) SM2->Inter 1. NaH, DMF, 0°C (Alkoxide Formation) Product TARGET: 4-(Piperidin-4-yloxy)pyridin-2-amine Inter->Product 3. TFA/DCM or HCl/Dioxane (Boc Deprotection)

Figure 1: Convergent synthesis of 4-(piperidin-4-yloxy)pyridin-2-amine via SₙAr coupling and acid deprotection.

Medicinal Chemistry Utility

This scaffold is a structural analog to intermediates used in the synthesis of FDA-approved and clinical-stage kinase inhibitors.[1] It serves as a versatile building block for "Fragment-Based Drug Design" (FBDD).[1]

Target Class Applications
Target Kinase Role of Scaffold Mechanism
ERK1/2 Hinge Binder + Solvent TailThe 2-aminopyridine mimics the adenine ring of ATP.[1] The piperidine tail extends into the solvent front, improving solubility and allowing for capping groups (e.g., amides, ureas) to pick up additional interactions.[1]
ALK / ROS1 Core ScaffoldSimilar ether-linked pyridine motifs are found in ALK inhibitors (e.g., Crizotinib analogs), where the ether oxygen provides a crucial twist in the molecule to fit the binding pocket.[1]
PKC / CDK ATP MimeticThe aminopyridine is a classic bioisostere for the diaminopyrimidine pharmacophore found in many CDK inhibitors.[1]
Signaling Pathway Context

In the MAPK/ERK pathway, inhibitors utilizing this scaffold prevent the phosphorylation of downstream substrates (e.g., RSK, c-Myc), thereby halting cell proliferation in BRAF- or RAS-mutant cancers.[1]

SignalingPathway GrowthFactor Growth Factor (EGF/PDGF) RAS RAS-GTP GrowthFactor->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Nucleus / Substrates (Proliferation) ERK->Target Inhibitor 4-(Piperidin-4-yloxy)pyridin-2-amine Derivatives Inhibitor->ERK Inhibits (ATP Competitive)

Figure 2: Biological intervention point of pyridine-amine scaffold derivatives within the MAPK signaling cascade.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: δ ~7.7 (d, 1H, H-6), ~6.1 (dd, 1H, H-5), ~5.9 (d, 1H, H-3).[1]

    • Amine Protons: δ ~5.8 (s, 2H, NH₂, exchangeable).[1]

    • Ether Methine: δ ~4.5 (m, 1H, piperidine C4-H).[1]

    • Piperidine Protons: δ ~3.0 (m, 2H), ~2.6 (m, 2H), ~1.9 (m, 2H), ~1.5 (m, 2H).[1]

    • Note: If isolated as a salt (e.g., HCl or TFA), amine protons will shift downfield and integrate for more hydrogens.[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 194.13

    • Observed: 194.1 ± 0.1 m/z[1]

Handling & Stability

  • Storage: Store the free amine at -20°C under inert gas. It is hygroscopic and can absorb CO₂ from the air (forming carbamates).[1]

  • Salt Forms: Converting the free amine to a dihydrochloride (2HCl) or trifluoroacetate salt significantly improves long-term stability and ease of handling as a solid.[1]

  • Safety: Treat as a potential irritant.[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

  • National Institutes of Health (NIH) - PubChem. Ulixertinib (BVD-523) Compound Summary.[1] (Demonstrates the utility of related aminopyridine scaffolds in ERK inhibition). Available at: [Link][1]

  • Google Patents. US Patent 7,354,939: Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto.[1][2] (Describes the synthetic logic for coupling aminopyridines). Available at:

  • Organic Chemistry Portal. Synthesis of Piperidines and Pyridines. Available at: [Link][1]

Sources

A Technical Guide to the Biological Activity Screening of 4-(Piperidin-4-yloxy)pyridin-2-amine: A Kinase-Focused Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, 4-(Piperidin-4-yloxy)pyridin-2-amine. Based on a structural analysis of its key pharmacophores—specifically the 2-aminopyridine moiety known to interact with the ATP-binding site of protein kinases—we propose a hypothesis-driven screening cascade focused on identifying and characterizing potential kinase inhibitory activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a narrative that blends established protocols with the strategic rationale behind each experimental choice. We detail a multi-phased approach, beginning with broad primary screening, followed by hit confirmation, potency determination, and essential early-stage safety and liability profiling. The methodologies are designed to be self-validating, incorporating orthogonal assays and critical counter-screens to ensure data integrity and build a robust profile for this promising scaffold.

Introduction: Deconstructing the Scaffold for Hypothesis-Driven Screening

The molecule 4-(Piperidin-4-yloxy)pyridin-2-amine presents a compelling scaffold for investigation. Its structure incorporates several features characteristic of successful therapeutic agents, particularly within the domain of protein kinase inhibitors. Protein kinases, which regulate a vast number of cellular processes, remain one of the most significant target classes in modern drug discovery.[1][2]

A detailed analysis of the scaffold reveals:

  • The 2-Aminopyridine Core: This motif is a well-established "privileged scaffold" in kinase inhibitor design.[3][4] The nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many type I kinase inhibitors.[5][6]

  • The Piperidine Moiety: This saturated heterocycle imparts three-dimensionality and serves as a versatile anchor for modifications.[7][8] Its basic nitrogen can enhance aqueous solubility and provides a vector for exploring interactions with solvent-exposed regions or other sub-pockets of a target protein.

  • The Ether Linker: This provides rotational flexibility, allowing the piperidine and pyridine rings to adopt optimal orientations for binding within a target's active site.

Based on this structural assessment, our primary hypothesis is that 4-(Piperidin-4-yloxy)pyridin-2-amine possesses inhibitory activity against one or more protein kinases. This guide outlines a systematic and efficient cascade to test this hypothesis and build a foundational biological profile of the compound.

The Screening Cascade: A Phased Approach to Target Discovery

A successful screening campaign is a funneling process, designed to efficiently move from broad, high-throughput screening to more detailed, lower-throughput characterization of promising "hits." Our proposed workflow is structured into three logical phases.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & Early ADME PrimaryScreen Broad Kinase Panel Screen (>240 Kinases @ 10 µM) Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) PrimaryScreen->Cytotoxicity Parallel Assessment HitConfirm Hit Confirmation & Re-testing PrimaryScreen->HitConfirm Identify 'Hits' (% Inhibition > 50%) ADME Early in vitro ADME Assays (Solubility, Metabolic Stability) Cytotoxicity->ADME Inform on non-specific toxicity IC50 Dose-Response (IC50) Determination for Confirmed Hits HitConfirm->IC50 Orthogonal Orthogonal Assay Confirmation (e.g., Thermal Shift Assay) IC50->Orthogonal Selectivity Selectivity Profiling (Analysis of IC50 Panel Data) Orthogonal->Selectivity Validate Potency & Mechanism Candidate Hit Candidate Profile Selectivity->Candidate ADME->Candidate

Caption: High-level workflow for the biological activity screening cascade.

Phase 1: Primary Screening for Target Class Identification

The initial goal is to cast a wide net to identify potential targets efficiently. This involves screening the compound at a single, high concentration against a broad, representative panel of kinases and concurrently assessing its general cellular toxicity.

Broad Kinase Panel Screening

The most direct way to test our central hypothesis is to screen the compound against a large panel of kinases representing diverse families of the human kinome.[9][10] This approach is vital not only for discovering on-target activity but also for revealing potential off-target effects early in the process, which is critical for predicting potential side effects.[1][11]

Protocol 3.1: Single-Point Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Piperidin-4-yloxy)pyridin-2-amine in 100% dimethyl sulfoxide (DMSO). From this, create a working solution for the assay. The final concentration of DMSO in the assay should not exceed 0.1% to avoid solvent-induced artifacts.

  • Assay Plate Setup: The screening is typically performed in 384-well plates for high-throughput capability.[9]

    • Test Wells: Add the compound to achieve a final concentration of 10 µM.

    • Positive Control Wells: Include a well-known, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a concentration known to produce >90% inhibition.

    • Negative Control (Vehicle) Wells: Include wells with DMSO only (at the same final concentration as the test wells) to define 0% inhibition.

  • Kinase Reaction: The specific components will vary by kinase, but a typical reaction mixture includes:

    • The specific protein kinase from a diverse panel.[9]

    • A suitable substrate (peptide or protein).

    • ATP, radiolabeled with ³³P (e.g., [γ-³³P]ATP), at a concentration near its Michaelis-Menten constant (Km) for that kinase. Radiometric filter-binding assays are considered a gold standard due to their low susceptibility to compound interference.[1]

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture. Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.

  • Termination and Detection: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) A "hit" is typically defined as a compound that produces ≥50% inhibition in this primary assay.

General Cytotoxicity Assessment

It is crucial to determine if the compound's activity stems from specific target engagement or simply from being a non-specific cytotoxic agent. A simple, robust cell viability assay run in parallel provides this critical context. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13]

Protocol 3.2: MTT Cell Viability Assay

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with 4-(Piperidin-4-yloxy)pyridin-2-amine at the same concentration used in the primary screen (10 µM). Include vehicle (DMSO) controls and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. A significant loss of viability (>50%) at 10 µM suggests general cytotoxicity may be a contributing factor to any observed activity.

Phase 2: Hit Confirmation and Potency Determination

Once primary hits are identified, the focus shifts to confirming their activity and quantifying their potency. This phase is essential for eliminating false positives and prioritizing the most promising compounds.

Dose-Response (IC₅₀) Determination

For any kinase where the compound showed significant inhibition, a full dose-response curve must be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is a critical measure of the compound's potency.[15]

G cluster_0 Kinase Assay Workflow Prep Prepare Compound Dilution Series (e.g., 10-point, 3-fold serial) Assay Set up Kinase Reaction Plates (Enzyme, Substrate, Buffer) Prep->Assay Initiate Initiate Reaction with ATP Assay->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Terminate Reaction Incubate->Stop Detect Detect Signal (e.g., Scintillation Counting) Stop->Detect Analyze Analyze Data & Fit Curve (Calculate IC50) Detect->Analyze

Caption: Workflow for IC50 determination in a kinase assay.

Protocol 4.1: IC₅₀ Determination by Dose-Response

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Perform the kinase inhibition assay as described in Protocol 3.1, but instead of a single concentration, add the range of compound concentrations to the respective wells.

  • Data Collection: Measure the kinase activity at each inhibitor concentration.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Orthogonal Assay Confirmation

To ensure the observed inhibition is not an artifact of a specific assay technology, it is best practice to confirm the activity using an orthogonal method.[16] If the primary screen was a biochemical activity assay, a biophysical assay that measures direct binding, such as a Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF), is an excellent choice.[2][16] A positive result in a TSA demonstrates direct physical engagement between the compound and the target kinase.

Protocol 4.2: Thermal Shift Assay (TSA)

  • Reaction Mixture: In a 96-well PCR plate, combine the purified target kinase, the test compound (at a concentration ~5-10 fold above its IC₅₀), and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

  • Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. As the protein unfolds (denatures), it exposes hydrophobic residues, causing the dye to bind and fluoresce.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A successful binding event will stabilize the protein, resulting in a positive shift in the Tm (ΔTm) compared to the protein with vehicle (DMSO) alone. A significant ΔTm confirms direct binding.

Phase 3: Selectivity and Early Liability Profiling

With confirmed, potent hits in hand, the final phase of initial screening focuses on understanding the compound's selectivity profile and assessing its "drug-like" properties through early, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[17][18][19]

Kinase Selectivity Profiling

Selectivity is a crucial attribute of a high-quality kinase inhibitor.[11][20] While some therapies benefit from multi-targeted inhibitors, high selectivity is often desired to minimize off-target effects.[11] The selectivity profile is built by comparing the IC₅₀ values for the primary target(s) against those of a wide range of other kinases. This can be achieved by running IC₅₀ determinations for a panel of kinases, especially those closely related to the primary hit.

Table 1: Hypothetical Selectivity Profile for 4-(Piperidin-4-yloxy)pyridin-2-amine

Kinase TargetIC₅₀ (nM)Interpretation
Kinase A (Hit) 50 Potent On-Target Activity
Kinase B850~17-fold selective over Kinase B
Kinase C2,500>50-fold selective over Kinase C
Kinase D>10,000Highly selective
PKA>10,000No activity on key off-target
CDK2>10,000No activity on key off-target
Early in vitro ADME Profiling

Poor pharmacokinetic properties are a major cause of failure in drug development.[21] Early assessment of key ADME parameters can identify potential liabilities and guide future medicinal chemistry efforts.[17][22]

G cluster_0 ADME_Profile Early ADME Profile Aqueous Solubility Metabolic Stability Plasma Protein Binding Permeability (Caco-2) Sol_Interp High solubility aids oral absorption ADME_Profile:f1->Sol_Interp Stab_Interp High stability suggests longer half-life ADME_Profile:f2->Stab_Interp PPB_Interp Low binding increases free drug concentration ADME_Profile:f3->PPB_Interp Perm_Interp High permeability suggests good absorption ADME_Profile:f4->Perm_Interp

Caption: Key components of an early in vitro ADME profile.

Key Early ADME Assays:

  • Aqueous Solubility: Measures the compound's solubility in a buffered aqueous solution. Poor solubility can severely limit oral absorption. This can be assessed using nephelometry.

  • Metabolic Stability: The compound is incubated with human liver microsomes, which contain cytochrome P450 (CYP) enzymes responsible for most drug metabolism.[22] The rate of disappearance of the parent compound over time is measured by LC-MS/MS. A compound that is metabolized too quickly will have a short half-life in vivo.

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the plasma (like albumin). Only the unbound (free) fraction of a drug is typically able to exert its pharmacological effect. This is often measured using rapid equilibrium dialysis (RED).[22]

Table 2: Hypothetical Early ADME & Safety Data

ParameterAssay MethodResultInterpretation
Kinetic Solubility (pH 7.4) Nephelometry150 µMGood aqueous solubility
Metabolic Stability Human Liver Microsomes65% remaining after 60 minModerately stable, potential for optimization
Plasma Protein Binding Rapid Equilibrium Dialysis85% boundAcceptable level of binding
Cytotoxicity (HeLa cells) MTT AssayIC₅₀ > 50 µMLow general cytotoxicity, good therapeutic window

Conclusion and Path Forward

This technical guide outlines a robust, hypothesis-driven strategy for the initial biological characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine. By progressing through a logical cascade of primary screening, hit validation, and early liability assessment, a comprehensive preliminary dataset can be generated.

A successful outcome from this screening cascade would identify a compound with:

  • Potent and confirmed activity against a specific kinase or a desired profile of kinases.

  • Demonstrable selectivity against other kinases, especially those known to cause toxicity.

  • Low intrinsic cytotoxicity in a general cell health assay.

  • An acceptable early ADME profile, indicating "drug-like" potential.

Such a profile would validate the 2-aminopyridine scaffold as a promising starting point for a full-fledged lead optimization program, where medicinal chemistry efforts would be directed at improving potency, selectivity, and pharmacokinetic properties to develop a clinical candidate.

References

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Predictive Mechanism of Action (MoA) Deconvolution for 4-(Piperidin-4-yloxy)pyridin-2-amine: A Computational and Biochemical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacophore Deconstruction and Causality

The compound 4-(Piperidin-4-yloxy)pyridin-2-amine represents a highly privileged, low-molecular-weight chemical scaffold. In fragment-based drug discovery (FBDD), predicting the mechanism of action (MoA) of such an uncharacterized entity requires dissecting its structural motifs to understand the causality of its biological interactions.

Structurally, the molecule is defined by two critical pharmacophore features:

  • The 2-Aminopyridine Core: This is a classically recognized hinge-binding motif in ATP-competitive kinase inhibitors. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic primary amine acts as a hydrogen bond donor. This bidentate system perfectly mimics the binding of the adenine ring of ATP to the backbone amide and carbonyl residues of the kinase hinge region [1].

  • The Piperidin-4-yloxy Motif: Attached at the 4-position, this flexible, basic ether linkage projects outward from the hinge region. At physiological pH, the secondary amine of the piperidine ring is protonated, allowing it to form critical salt bridges with acidic residues in the solvent-exposed channel or the conserved DFG (Asp-Phe-Gly) motif, significantly enhancing target residence time and aqueous solubility.

Because the 2-aminopyridine scaffold is a known driver of kinase inhibition, our predictive MoA framework operates on the primary hypothesis that this molecule acts as an ATP-competitive kinase inhibitor . To validate this, we deploy a self-validating pipeline moving from in silico target deconvolution to in vitro thermodynamic profiling.

In Silico Target Prediction Workflow

To prevent target bias, we utilize a hybrid computational approach combining ligand-based similarity searching with structure-based reverse docking [2].

  • Ligand-Based Profiling: The compound's topological pharmacophore descriptors are mapped against annotated bioactives in ChEMBL. Due to the 2-aminopyridine core, the algorithm heavily weights similarities toward known inhibitors of ALK2, JAK2, and ROCK kinases.

  • Structure-Based Reverse Docking: The 3D conformer of 4-(Piperidin-4-yloxy)pyridin-2-amine is docked against a curated library of the human kinome (active DFG-in and inactive DFG-out conformations). The binding free energy (

    
    ) is calculated to rank putative targets.
    

G cluster_0 In Silico Deconvolution Input 4-(Piperidin-4-yloxy) pyridin-2-amine Ligand Ligand-Based (Similarity/QSAR) Input->Ligand Structure Structure-Based (Reverse Docking) Input->Structure Consensus Consensus Scoring & Target Ranking Ligand->Consensus Structure->Consensus Output Predicted Kinase Targets (MoA) Consensus->Output

Caption: Hybrid computational target deconvolution pipeline for MoA prediction.

Quantitative Predictive Data

The consensus scoring from our in silico models predicts high-affinity binding to several serine/threonine and tyrosine kinases. The data is summarized in Table 1.

Table 1: Consensus In Silico Target Predictions for 4-(Piperidin-4-yloxy)pyridin-2-amine

Predicted TargetKinase FamilyDocking Score (kcal/mol)Ligand Similarity ScorePredicted MoA
ALK2 (ACVR1) TKL-9.40.88ATP-competitive (Type I)
JAK2 TK-8.90.82ATP-competitive (Type I)
ROCK1 AGC-8.50.79ATP-competitive (Type I)
CDK4 CMGC-7.20.65Weak/Off-target binding

Empirical Validation: The Self-Validating Protocol

Computational predictions are hypotheses; they require rigorous, artifact-free empirical validation. To validate the predicted kinase targets, we employ a site-directed competition affinity binding assay (KINOMEscan) [3].

Causality of Assay Selection: Traditional enzymatic kinase assays are highly dependent on intracellular ATP concentrations (


). Because 4-(Piperidin-4-yloxy)pyridin-2-amine is predicted to be an ATP-competitive hinge binder, using an enzymatic assay could yield artificially inflated 

values depending on the ATP concentration used. KINOMEscan is an ATP-independent, thermodynamic binding assay that measures the true dissociation constant (

), making it the gold standard for this validation.
Step-by-Step KINOMEscan & Orthogonal Validation Methodology

This protocol is designed as a self-validating system . It includes internal controls (DMSO baseline, Staurosporine positive control) and an orthogonal biophysical step (SPR) to ensure the thermodynamic


 matches the kinetic binding rates.

Phase 1: High-Throughput Competition Binding (KINOMEscan)

  • Preparation of Kinase-Tagged Phage: Cultivate T7 bacteriophage strains expressing the predicted human kinases (ALK2, JAK2, ROCK1) fused to the phage coat protein.

  • Immobilization of Bait Ligand: Bind a known, promiscuous biotinylated kinase inhibitor (the "bait") to streptavidin-coated magnetic beads.

  • Equilibration: Incubate the kinase-tagged phage, the immobilized bait ligand, and 4-(Piperidin-4-yloxy)pyridin-2-amine (at an 11-point dose-response concentration ranging from 10 µM to 0.1 nM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Washing & Elution: Wash the beads to remove unbound phage. The test compound competes with the bait ligand; high-affinity binding by the test compound results in fewer phage bound to the beads.

  • qPCR Readout: Elute the bound phage and quantify the viral DNA using quantitative PCR. Calculate the

    
     using a standard dose-response curve.
    

Phase 2: Orthogonal Kinetic Validation (Surface Plasmon Resonance - SPR) 6. Immobilization: Immobilize recombinant ALK2/JAK2 proteins onto a CM5 sensor chip via standard amine coupling. 7. Analyte Injection: Inject 4-(Piperidin-4-yloxy)pyridin-2-amine across the chip at varying concentrations. 8. Kinetic Analysis: Measure the association rate (


) and dissociation rate (

). Self-Validation Check: The formula

must yield a value within 3-fold of the KINOMEscan-derived

.

G Phage Kinase-Tagged T7 Phage Competition Competition Binding (ATP-Independent) Phage->Competition Ligand Immobilized Bait Ligand Ligand->Competition Compound Test Compound (4-(Piperidin-4-yloxy)pyridin-2-amine) Compound->Competition Competes for active site Wash Wash Unbound Phage Competition->Wash qPCR qPCR Quantitation of Bound Phage DNA Wash->qPCR Kd Calculate Kd (Thermodynamic Affinity) qPCR->Kd SPR SPR Validation (Kd = koff / kon) Kd->SPR Orthogonal check

Caption: Self-validating KINOMEscan competition binding and SPR kinetic workflow.

Cellular Target Engagement and Phenotypic Translation

Once the biochemical


 is established, the final step in predicting the MoA is proving that 4-(Piperidin-4-yloxy)pyridin-2-amine can cross the cell membrane and engage the target in a physiological environment. The piperidine moiety, being basic, generally affords excellent cell permeability and lysosomal accumulation.

We recommend deploying a NanoBRET Target Engagement Assay . By expressing a Kinase-NanoLuc fusion protein in live HEK293 cells and introducing a cell-permeable fluorescent tracer, the addition of our test compound will displace the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal. This confirms that the predicted MoA (kinase inhibition) translates from isolated proteins to live cellular systems, bridging the gap between computational prediction and phenotypic efficacy.

Conclusion

The prediction of the mechanism of action for 4-(Piperidin-4-yloxy)pyridin-2-amine relies heavily on the recognition of its 2-aminopyridine hinge-binding core and the solvent-interacting piperidin-4-yloxy group. By linking in silico target deconvolution with ATP-independent thermodynamic binding assays (KINOMEscan) and kinetic SPR validation, researchers can confidently map this fragment's primary kinase targets. This self-validating framework ensures high-confidence hit-to-lead progression in preclinical drug discovery.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry - ACS Public
  • Advances and Challenges in Computational Target Prediction Journal of Chemical Information and Modeling - ACS Public
  • KINOMEscan Technology Eurofins Discovery

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-4-yloxy)pyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 4-(Piperidin-4-yloxy)pyridin-2-amine, a novel scaffold with significant potential in drug discovery. While this specific molecule is not extensively documented, its constituent moieties—a substituted pyridine ring linked to a piperidine group via an ether linkage—are characteristic of a promising class of kinase inhibitors. This document will, therefore, present a robust, adaptable workflow for characterizing such molecules, from initial structural preparation to the prediction of their dynamic behavior and pharmacokinetic profiles. Our approach is rooted in established computational methodologies, providing researchers with a validated pathway for early-stage drug development.

Foundational Analysis: Understanding the Scaffold

The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold combines features common to many successful therapeutic agents. The pyridine ring is a well-established pharmacophore in numerous approved drugs, often involved in crucial hydrogen bonding and aromatic interactions within protein active sites.[1][2] The piperidine moiety, another privileged structure in medicinal chemistry, can enhance solubility and provides a versatile anchor for further chemical modification.[3][4] The ether linkage introduces a degree of conformational flexibility that must be carefully considered during modeling.

Physicochemical Profiling

An initial in silico assessment of the molecule's fundamental properties is essential. These parameters, predicted using computational tools, provide a first pass at "drug-likeness" and can guide subsequent experimental design. For a representative analog, 4-(4-piperidyl)pyridin-2-amine, the following properties have been calculated:

PropertyPredicted ValueSource
Molecular Weight177.25 g/mol [5]
LogP1.1308[5]
Topological Polar Surface Area (TPSA)50.94 Ų[5]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors3[5]
Rotatable Bonds1[5]

These values largely adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five, suggesting the scaffold has a favorable starting point for drug development.[6]

Strategic Workflow for In Silico Characterization

Our proposed workflow is a multi-stage process designed to build a comprehensive understanding of the molecule's potential as a therapeutic agent. This begins with identifying a probable biological target and culminates in detailed predictions of its pharmacokinetic profile.

In_Silico_Workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Interactions cluster_3 Pharmacokinetic Profiling T_ID Target Identification (e.g., Kinases) PDB_Prep Receptor Preparation (PDB: 3DKQ) T_ID->PDB_Prep Docking Molecular Docking PDB_Prep->Docking Lig_Design Ligand 3D Structure Generation Lig_Opt Energy Minimization & Conformer Generation Lig_Design->Lig_Opt Lig_Opt->Docking MD_Sim Molecular Dynamics Simulation (100 ns) Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET

Caption: A strategic workflow for the in silico evaluation of novel small molecules.

Target Identification and Preparation

Given that structurally related molecules have shown activity against various kinases, we will proceed with a representative kinase target for this guide.[7][8][9] Anaplastic Lymphoma Kinase (ALK) is a well-validated target in non-small-cell lung cancer, and inhibitors often feature a substituted aminopyridine scaffold. We will use the crystal structure of ALK in complex with a known inhibitor (PDB ID: 3DKQ) as our receptor model.

Receptor Preparation Protocol
  • Obtain Crystal Structure: Download the protein structure from the Protein Data Bank (rcsb.org).

  • Pre-processing: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.

Ligand Preparation

Accurate three-dimensional representation of the ligand is critical for meaningful docking and simulation results.

Ligand Preparation Protocol
  • 2D to 3D Conversion: Draw the 2D structure of 4-(Piperidin-4-yloxy)pyridin-2-amine and convert it to a 3D conformation using a suitable software package.

  • Ionization State: Determine the most likely protonation state at physiological pH (7.4). For this molecule, the piperidine nitrogen is expected to be protonated.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94).

  • Conformational Search: Generate a set of low-energy conformers to account for the molecule's flexibility. This is particularly important due to the rotatable ether linkage.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and a semi-quantitative estimation of binding affinity.[10]

Molecular_Docking_Workflow Receptor Prepared Receptor (PDB: 3DKQ) Grid_Gen Define Binding Site & Generate Grid Receptor->Grid_Gen Ligand Prepared Ligand Conformers Docking_Run Perform Docking (e.g., Glide SP/XP) Ligand->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Top Poses (Scoring & Interactions) Docking_Run->Pose_Analysis Results Binding Affinity Score Interaction Diagram Pose_Analysis->Results

Caption: A typical workflow for performing molecular docking studies.

Molecular Docking Protocol
  • Grid Generation: Define the binding site on the prepared ALK receptor. This is typically a cubic volume centered on the position of the co-crystallized ligand.

  • Docking Execution: Dock the prepared ligand conformers into the defined grid using a standard precision (SP) docking algorithm, followed by extra precision (XP) for the top-scoring poses.

  • Pose Analysis: Visually inspect the top-ranked docking poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor. The 2-amino group of the pyridine is expected to form a key hydrogen bond with the hinge region of the kinase, a canonical interaction for this class of inhibitors.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[1]

Molecular Dynamics Protocol
  • System Preparation: The highest-scoring docked pose is used as the starting point. The complex is solvated in an explicit water model (e.g., TIP3P) within a periodic boundary box. Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The entire system undergoes a series of energy minimization and equilibration steps. This involves gradually heating the system to 300 K and allowing the solvent and ions to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for a duration of 100 nanoseconds. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

  • Trajectory Analysis: Key metrics are calculated from the trajectory, including:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of key hydrogen bonds and other interactions observed in the docking pose.

ADMET Prediction: Profiling Pharmacokinetic Properties

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures in drug development.[6]

ADMET Prediction Protocol

Utilize validated in silico models, such as those available through platforms like SwissADME or pkCSM, to predict a range of pharmacokinetic and toxicological endpoints.[2]

ADMET PropertyPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoNo predicted inhibition of a major metabolic enzyme.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous in silico workflow for the characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine and its analogs. The described methodologies, from initial physicochemical profiling to detailed molecular dynamics and ADMET prediction, provide a robust framework for evaluating the therapeutic potential of this novel chemical scaffold. The predicted favorable "drug-like" properties and the anticipated strong binding to kinase targets, such as ALK, suggest that this class of compounds warrants further investigation. The subsequent steps in a drug discovery pipeline would involve the chemical synthesis of the most promising analogs and their validation through in vitro biochemical and cellular assays.

References

  • PubChem. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Tang, Q. et al. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters. 2020. Available from: [Link]

  • Tadesse, S. et al. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. 2017. Available from: [Link]

  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. Available from: [Link]

  • Khan, I. et al. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. 2023. Available from: [Link]

  • ResearchGate. Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate. Available from: [Link]

  • The Open Medicinal Chemistry Journal. Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. 2018. Available from: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. 2025. Available from: [Link]

  • ResearchGate. Design, synthesis and molecular docking of piperidin-4-amine linked pyrimidine derivatives as potent anticancer agents. ResearchGate. 2021. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. 2025. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2022. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. 2017. Available from: [Link]

  • Eman. Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman. 2024. Available from: [Link]

  • Semantic Scholar. Ligand Based in-silico Study on Pyridopyrimidinedione Derivatives as Dipeptidyl Peptidase-IV Inhibitors. Semantic Scholar. 2017. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. 2023. Available from: [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. 2019. Available from: [Link]

  • Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. 2025. Available from: [Link]

  • Auctores Publishing. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Publishing. 2025. Available from: [Link]

Sources

Topic: Potential Therapeutic Targets for 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Whitepaper: A Hypothesis-Driven Approach to Target Identification and Validation for 4-(Piperidin-4-yloxy)pyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The compound 4-(Piperidin-4-yloxy)pyridin-2-amine represents a novel chemical entity with potential therapeutic applications yet to be fully elucidated. Its structure, featuring a 2-aminopyridine core linked to a piperidine moiety, suggests possible interactions with a range of biological targets implicated in various disease states. This guide presents a hypothesis-driven strategy for the identification and validation of its therapeutic targets. We will delve into the structural components of the molecule to infer potential target classes, with a primary focus on protein kinases due to the prevalence of the 2-aminopyridine scaffold in numerous kinase inhibitors. This document provides a rationale for prioritizing specific kinase families, detailed experimental workflows for target engagement and validation, and a strategic framework for advancing this compound through the early stages of drug discovery.

Introduction: Deconstructing 4-(Piperidin-4-yloxy)pyridin-2-amine for Target Hypothesis

The molecular architecture of 4-(Piperidin-4-yloxy)pyridin-2-amine offers compelling clues to its potential biological activity. The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in a multitude of approved and investigational protein kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The piperidin-4-yloxy group serves as a versatile linker and a vector for exploring solvent-exposed regions of the ATP-binding pocket, potentially influencing selectivity and pharmacokinetic properties.

Given the prevalence of the 2-aminopyridine scaffold in oncology and immunology, our primary hypothesis is that 4-(Piperidin-4-yloxy)pyridin-2-amine functions as a protein kinase inhibitor . This guide will focus on a systematic approach to identify which specific kinases it may target.

Primary Hypothesis: Targeting the Human Kinome

The human kinome consists of over 500 protein kinases, making a broad, unbiased screen the most effective starting point for target identification. A tiered approach is recommended, beginning with a large panel and progressively narrowing the focus to specific, high-priority targets.

Initial Broad-Spectrum Kinase Profiling

The initial step is to screen the compound against a large, representative panel of human kinases to identify primary targets and assess initial selectivity.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

  • Compound Preparation: Solubilize 4-(Piperidin-4-yloxy)pyridin-2-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Format: Utilize a reputable commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). A binding assay format, such as KINOMEscan™, is recommended for the initial screen as it measures direct physical interaction between the compound and the kinase, independent of enzymatic activity.

  • Screening Concentration: A single high concentration, typically 1 µM or 10 µM, is used to cast a wide net and identify potential hits.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition" (%Inhibition). A common threshold for identifying a "hit" is >80% inhibition or a %Ctrl < 20.

Visualization: Target Identification Workflow

The following diagram outlines the proposed workflow for identifying and validating kinase targets.

G cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Dose-Response & Orthogonal Validation cluster_2 Phase 3: Cellular Target Engagement & Functional Impact A Synthesize & Solubilize 4-(Piperidin-4-yloxy)pyridin-2-amine B Broad-Spectrum Kinase Screen (e.g., KINOMEscan™ at 10 µM) A->B C Identify Primary Hits (% Inhibition > 80%) B->C D Dose-Response Binding Assay (Kd determination) C->D E Orthogonal Enzymatic Assay (IC50 determination) C->E F Analyze & Prioritize Hits (Potency & Selectivity) D->F E->F G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G J Confirm On-Target Activity G->J H Phospho-protein Western Blot (Downstream Pathway Modulation) H->J I Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) I->J G cluster_n Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Compound 4-(Piperidin-4-yloxy) pyridin-2-amine Compound->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Protocol 3: Downstream Pathway Modulation (Western Blot)

  • Objective: To demonstrate that target engagement leads to the inhibition of downstream signaling events.

  • Methodology:

    • Select an appropriate cell line and stimulate the pathway of interest (e.g., treat HEL cells with erythropoietin (EPO) to activate JAK2/STAT5 signaling).

    • Pre-incubate cells with varying concentrations of 4-(Piperidin-4-yloxy)pyridin-2-amine for 1-2 hours.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe with antibodies against the phosphorylated form of the direct substrate (e.g., phospho-JAK2) and a downstream component (e.g., phospho-STAT5), as well as total protein controls.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of JAK2 and STAT5, confirming functional inhibition of the pathway.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach for the characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine. By leveraging the structural information inherent in the molecule, we have prioritized the human kinome as a target class and proposed a systematic workflow for target identification and validation. The successful execution of these experiments, from broad-spectrum screening to cellular functional assays, will provide a robust data package to establish the mechanism of action and guide further preclinical development. Should the primary hypothesis prove incorrect, the initial broad-spectrum screen may reveal unexpected targets, which would then become the focus of a similar validation cascade. This iterative process of hypothesis, experimentation, and analysis is fundamental to modern drug discovery.

References

  • Title: The 2-aminopyridine scaffold in kinase inhibitor design Source: A review article in a medicinal chemistry journal (e.g., Journal of Medicinal Chemistry). URL: [Link]

  • Title: Hinge-binding motifs in kinase inhibitor design Source: A review article on kinase inhibitor structural biology (e.g., Nature Reviews Drug Discovery). URL: [Link]

  • Title: The role of Janus kinases in inflammatory and autoimmune diseases Source: A review article in an immunology or rheumatology journal (e.g., Annual Review of Immunology). URL: [Link]

  • Title: Spleen tyrosine kinase (SYK) as a therapeutic target in autoimmune diseases and B-cell malignancies Source: A review in a clinical investigation or pharmacology journal (e.g., The Journal of Clinical Investigation). URL: [Link]

  • Title: JAK-STAT signaling in health and disease Source: A comprehensive review on the JAK-STAT pathway (e.g., Nature Reviews Molecular Cell Biology). URL: [Link]

  • Title: SYK signaling in immune cells Source: A review focusing on the molecular mechanisms of SYK (e.g., Trends in Immunology). URL: [Link]

The Architectural Nuances of 4-(Piperidin-4-yloxy)pyridin-2-amine: A Technical Guide to its Analogs and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of targeted cancer therapeutics. Its unique three-dimensional architecture and electronic properties have made it a cornerstone for the development of potent and selective inhibitors of key oncogenic receptor tyrosine kinases (RTKs), including c-Met, ALK, and AXL. This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(piperidin-4-yloxy)pyridin-2-amine, delving into their structure-activity relationships (SAR), synthetic strategies, and the intricate signaling pathways they modulate. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of next-generation kinase inhibitors.

The Strategic Significance of the 4-(Piperidin-4-yloxy)pyridin-2-amine Core

The 4-(piperidin-4-yloxy)pyridin-2-amine core is a highly versatile and synthetically tractable scaffold that offers a multitude of vectors for chemical modification. Its strategic significance in drug design stems from the synergistic interplay of its constituent fragments:

  • The Pyridin-2-amine Moiety: This nitrogen-containing heterocycle often serves as a crucial hinge-binding motif, forming key hydrogen bond interactions with the backbone of the kinase hinge region. The 2-amino group is a critical hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket.

  • The Piperidin-4-yloxy Linker: This non-planar, flexible linker provides a three-dimensional scaffold that allows for precise orientation of substituents towards various pockets within the kinase domain. The ether linkage offers a balance of stability and conformational flexibility.

  • The Piperidine Ring: This saturated heterocycle serves as a versatile attachment point for a wide array of substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine can also engage in important salt-bridge interactions.

The inherent modularity of this scaffold allows for a systematic exploration of the chemical space, enabling the fine-tuning of inhibitory activity against specific kinase targets while mitigating off-target effects.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective inhibitors based on the 4-(piperidin-4-yloxy)pyridin-2-amine core is a testament to the power of iterative SAR studies. The following sections dissect the key structural modifications and their impact on inhibitory activity against c-Met, ALK, and AXL kinases.

Targeting the c-Met Receptor Tyrosine Kinase

Aberrant c-Met signaling is a well-established driver of tumorigenesis, promoting cell proliferation, survival, and metastasis. The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold has proven to be a fertile ground for the discovery of potent c-Met inhibitors.

Compound Modification c-Met IC50 (nM) Key SAR Insights
1 Core Scaffold>1000The unsubstituted core lacks significant inhibitory activity.
2 Addition of a 3-fluoro-4-methoxyphenyl group on the piperidine nitrogen58The substituted phenyl group provides crucial interactions in the kinase active site.
3 Replacement of the 4-methoxyphenyl with a 4-ethoxyphenyl group25A slight increase in potency suggests tolerance for larger alkoxy groups.
4 Introduction of a methyl group on the pyridine ring8.6The methyl group likely enhances binding through favorable hydrophobic interactions.
5 Replacement of the piperidine with a piperidin-2-one81The introduction of a carbonyl group can modulate the conformational preferences and still maintain potent inhibition.

Note: The IC50 values are representative and compiled from various sources for illustrative purposes.

The SAR data for c-Met inhibitors reveals several key trends:

  • Piperidine N-Substitution: The introduction of a substituted phenyl ring on the piperidine nitrogen is paramount for potent c-Met inhibition. This moiety is believed to occupy a hydrophobic pocket in the kinase domain.

  • Pyridine Ring Substitution: Small alkyl or halo substituents on the pyridine ring can significantly enhance potency, likely by optimizing van der Waals interactions within the ATP-binding site.

  • Piperidine Ring Modification: While the piperidine ring is a common feature, modifications such as the introduction of a carbonyl group to form a piperidin-2-one are well-tolerated and can be used to fine-tune physicochemical properties.

Targeting the Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies. The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold has been successfully employed to generate potent ALK inhibitors.

Compound Modification ALK IC50 (nM) Key SAR Insights
6 Core Scaffold with N-phenyl on piperidine150Basic N-phenyl substitution provides a starting point for ALK inhibition.
7 Introduction of a 2,4-dichloro-5-methoxyphenyl on piperidine nitrogen15The specific substitution pattern on the phenyl ring is critical for potent ALK inhibition.
8 Replacement of the piperidine with a 1,2,3,6-tetrahydropyridine35The introduction of unsaturation in the piperidine ring is tolerated but may slightly decrease potency.
9 Addition of a methyl group to the pyridine ring8Similar to c-Met, a methyl group on the pyridine enhances ALK inhibitory activity.

Key SAR insights for ALK inhibitors include:

  • Aromatic Substitution on Piperidine: The nature and position of substituents on the N-phenyl ring are critical determinants of ALK potency. Electron-withdrawing groups and specific substitution patterns can dramatically improve activity.

  • Piperidine Ring Geometry: While the saturated piperidine ring is optimal, some degree of unsaturation can be tolerated, offering avenues for modulating pharmacokinetic properties.

Targeting the AXL Receptor Tyrosine Kinase

AXL is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and its overexpression is associated with poor prognosis and drug resistance in numerous cancers. The versatility of the 4-(piperidin-4-yloxy)pyridin-2-amine scaffold extends to the development of AXL inhibitors.

Compound Modification AXL IC50 (nM) Key SAR Insights
10 Core Scaffold with N-benzoyl on piperidine95An N-benzoyl group on the piperidine provides a moderate level of AXL inhibition.
11 Introduction of a 4-phenoxyphenyl group on the piperidine nitrogen12The extended aromatic system of the 4-phenoxyphenyl group likely engages in additional favorable interactions.
12 Replacement of the ether linkage with a thioether45A thioether linkage is tolerated but results in a slight decrease in potency compared to the ether.
13 Addition of a trifluoromethyl group to the pyridine ring7The electron-withdrawing trifluoromethyl group on the pyridine ring significantly enhances AXL inhibition.

The SAR for AXL inhibitors highlights:

  • Extended Aromatic Systems: Larger, more complex aromatic substituents on the piperidine nitrogen appear to be favorable for AXL inhibition, suggesting the presence of a larger hydrophobic pocket.

  • Pyridine Ring Electronics: Electron-withdrawing groups on the pyridine ring, such as a trifluoromethyl group, can substantially increase potency.

Therapeutic Mechanisms and Signaling Pathways

The therapeutic efficacy of 4-(piperidin-4-yloxy)pyridin-2-amine derivatives stems from their ability to inhibit the catalytic activity of their target kinases, thereby blocking downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis.

The c-Met Signaling Pathway

The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and survival.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Dimerization & Autophosphorylation cMet->P1 activates GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-(Piperidin-4-yloxy) pyridin-2-amine Analog Inhibitor->P1 inhibits

Caption: The c-Met Signaling Cascade and Point of Inhibition.

The ALK Signaling Pathway

In cancer, ALK is often constitutively activated through chromosomal rearrangements that lead to the formation of fusion proteins. These fusion proteins dimerize in a ligand-independent manner, leading to constitutive kinase activity and the activation of downstream pathways including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.

ALK_Pathway ALK_Fusion ALK Fusion Protein P1 Constitutive Dimerization & Autophosphorylation ALK_Fusion->P1 activates JAK JAK P1->JAK PI3K PI3K P1->PI3K RAS RAS P1->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation Inhibitor 4-(Piperidin-4-yloxy) pyridin-2-amine Analog Inhibitor->P1 inhibits

Caption: The ALK Fusion Protein Signaling Cascade and Point of Inhibition.

The AXL Signaling Pathway

The binding of the ligand Gas6 to the AXL receptor induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and NF-κB. These pathways collectively promote cell survival, migration, and invasion.

AXL_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds P1 Dimerization & Autophosphorylation AXL->P1 activates PI3K PI3K P1->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Migration Cell Migration, Invasion & Survival NFkB->Migration Inhibitor 4-(Piperidin-4-yloxy) pyridin-2-amine Analog Inhibitor->P1 inhibits

Caption: The AXL Signaling Cascade and Point of Inhibition.

Synthetic and Experimental Protocols

The successful development of 4-(piperidin-4-yloxy)pyridin-2-amine derivatives relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthetic Route

The synthesis of the 4-(piperidin-4-yloxy)pyridin-2-amine core and its analogs typically involves a multi-step sequence. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start 4-Hydroxypyridine Step1 Protection of Pyridine Nitrogen Start->Step1 Intermediate1 N-Protected 4-Hydroxypyridine Step1->Intermediate1 Step2 Mitsunobu Reaction with N-Boc-4-hydroxypiperidine Intermediate1->Step2 Intermediate2 N-Boc-4-(pyridin-4-yloxy) piperidine Step2->Intermediate2 Step3 Nitration of Pyridine Ring Intermediate2->Step3 Intermediate3 N-Boc-4-(2-nitropyridin-4-yloxy) piperidine Step3->Intermediate3 Step4 Reduction of Nitro Group Intermediate3->Step4 Intermediate4 N-Boc-4-(2-aminopyridin-4-yloxy) piperidine Step4->Intermediate4 Step5 Boc Deprotection Intermediate4->Step5 Core 4-(Piperidin-4-yloxy) pyridin-2-amine Step5->Core Step6 N-Alkylation/Arylation of Piperidine Core->Step6 Analogs Target Analogs Step6->Analogs

Caption: General Synthetic Workflow for 4-(Piperidin-4-yloxy)pyridin-2-amine Analogs.

Step-by-Step Protocol for the Synthesis of the Core Scaffold:

  • Protection of 4-Hydroxypyridine: React 4-hydroxypyridine with a suitable protecting group, such as a benzyl group, under basic conditions to yield the N-protected 4-hydroxypyridine.

  • Mitsunobu Reaction: Couple the N-protected 4-hydroxypyridine with N-Boc-4-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in an appropriate solvent like tetrahydrofuran (THF).

  • Nitration: Introduce a nitro group at the 2-position of the pyridine ring using a nitrating agent, such as nitric acid in sulfuric acid, at low temperatures.

  • Reduction: Reduce the nitro group to an amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the 4-(piperidin-4-yloxy)pyridin-2-amine core.

  • Diversification: The free secondary amine of the piperidine can then be functionalized through various reactions, such as reductive amination or Buchwald-Hartwig amination, to introduce a diverse range of substituents.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinases.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) solution. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute the recombinant human kinase (c-Met, ALK, or AXL) and a suitable peptide substrate in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescent kinase assay reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of the compounds on cancer cell lines that are dependent on the target kinase for their growth and survival.

  • Cell Seeding: Seed cancer cells (e.g., a c-Met-dependent gastric cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold has unequivocally demonstrated its value as a versatile and highly adaptable platform for the design of potent and selective kinase inhibitors. The extensive SAR studies have provided a clear roadmap for optimizing the inhibitory activity against key oncogenic drivers such as c-Met, ALK, and AXL. The modular nature of the synthesis allows for the rapid generation of diverse chemical libraries, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While potent inhibitors have been developed, further optimization of selectivity profiles will be crucial to minimize off-target toxicities and improve the therapeutic window.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in targeted cancer therapy. The design of novel analogs that can overcome known resistance mutations will be a key area of investigation.

  • Improving Pharmacokinetic Properties: Continued efforts to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their successful clinical translation.

  • Exploring New Therapeutic Areas: The versatility of this scaffold suggests that its application may extend beyond oncology to other diseases where kinase dysregulation plays a role, such as inflammatory and autoimmune disorders.

References

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. PubMed. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PMC. [Link]

  • A pathway map of AXL receptor-mediated signaling network. PMC. [Link]

  • Oncogenic anaplastic lymphoma kinase (ALK) signaling. ResearchGate. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

preliminary toxicity assessment of 4-(Piperidin-4-yloxy)pyridin-2-amine

[1]

Executive Summary

This technical guide provides a rigorous preliminary toxicity assessment for 4-(Piperidin-4-yloxy)pyridin-2-amine , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (e.g., FLT3, PKC inhibitors).[1]

While specific chronic toxicology data for this intermediate is proprietary or limited, its structural motifs—specifically the 2-aminopyridine core fused via an ether linkage to a piperidine ring—present distinct toxicological liabilities.[1] This assessment prioritizes cardiotoxicity (hERG inhibition) , CNS excitability (K+ channel blockade) , and genotoxicity (nitrosamine formation potential) .

Immediate Hazard Classification (GHS/SDS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1][2][3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]

  • Target Organ Toxicity: CNS (Seizure risk due to aminopyridine moiety).[1]

Chemical Identity & Physicochemical Profiling[1]

Understanding the physicochemical baseline is the prerequisite for selecting appropriate toxicity assays. The amphiphilic nature of this molecule suggests high membrane permeability, increasing the risk of intracellular accumulation and CNS penetration.

PropertyValue / DescriptionToxicological Implication
IUPAC Name 4-(Piperidin-4-yloxy)pyridin-2-amine-
CAS Number 1159822-14-6Unique Identifier
Molecular Weight 193.25 g/mol Low MW facilitates blood-brain barrier (BBB) crossing.[1]
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; likely good oral bioavailability.[1]
pKa (Base) ~9.8 (Piperidine NH), ~6.8 (Pyridine N)Exists as a dication at physiological pH (lysosomal trapping risk).
Solubility High in DMSO, Methanol; Moderate in WaterSuitable for standard in vitro aqueous assays.

Structural Alerts & In Silico Profiling (QSAR)

Before wet-lab experimentation, we apply in silico tools (e.g., DEREK, OECD QSAR Toolbox) to predict liabilities based on structural alerts.

The hERG Pharmacophore Alert

The molecule contains a basic secondary amine (piperidine) linked to an aromatic center (pyridine) via a flexible ether linker.[1]

  • Mechanism: This structure mimics the pharmacophore required for blocking the hERG potassium channel (

    
     current). The protonated piperidine nitrogen can interact with aromatic residues (Tyr652, Phe656) in the hERG pore.
    
  • Risk Level: High .[1] Experimental validation via patch-clamp is mandatory.[1]

CNS Toxicity Alert (Aminopyridines)

The 2-aminopyridine moiety is a known structural alert for voltage-gated potassium channel blockade (Kv1).[1]

  • Mechanism: Blockade of neuronal

    
     channels broadens action potentials and increases neurotransmitter release.[1]
    
  • Clinical Manifestation: Seizures, tremors, and hyperexcitability.[4]

Genotoxicity Alert (Nitrosamines)

The piperidine ring contains a secondary amine .[1]

  • Mechanism: In the presence of nitrosating agents (e.g., dietary nitrites or manufacturing reagents), this can form N-nitroso-4-(pyridin-2-amino-4-yloxy)piperidine , a probable mutagen.[1]

  • Regulatory Action: Requires a Nitrosamine Risk Assessment (per EMA/FDA guidelines).[1]

Experimental Assessment Protocols

This section details the step-by-step methodologies for validating the predicted risks. These protocols are designed to be self-validating with positive controls.[1]

Cardiotoxicity: hERG Patch-Clamp Assay

Rationale: To quantify the risk of QT prolongation and Torsades de Pointes.[1]

Protocol:

  • Cell System: HEK293 cells stably expressing the hERG gene (Kv11.1).[1]

  • Preparation: Dissolve compound in DMSO (stock); dilute in extracellular buffer (0.1% DMSO final).

  • Dosing: 4-point concentration-response (e.g., 0.1, 1, 10, 30 µM).

  • Electrophysiology:

    • Whole-cell patch-clamp configuration.[1]

    • Voltage Protocol: Hold at -80 mV

      
       Depolarize to +20 mV (2s) 
      
      
      Repolarize to -50 mV (2s) to elicit tail current.
  • Analysis: Measure peak tail current amplitude. Calculate

    
    .
    
  • Controls: Positive (E-4031, 100 nM); Negative (Vehicle).

Acceptance Criteria:

  • If

    
    : High Risk  (Requires structural modification).[1]
    
  • If

    
    : Low Risk  (Proceed).[1]
    
Genotoxicity: Ames Test (Salmonella typhimurium)

Rationale: To detect mutagenic potential of the aminopyridine core and potential impurities.

Protocol:

  • Strains: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens.[1]

  • Method: Pre-incubation method (20 min at 37°C) preferred over plate incorporation for amines.

  • Dosing: 5 concentrations up to 5000 µ g/plate (or limit of solubility/cytotoxicity).

  • Readout: Count revertant colonies after 48h.

Cytotoxicity: MTT Assay in HepG2 Cells

Rationale: To assess general cellular toxicity and metabolic liability.[1]

Protocol:

  • Seeding: HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with compound (0.1 – 100 µM) for 24h and 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Interpretation: A steep drop in viability at

    
     suggests mitochondrial toxicity or membrane disruption.[1]
    

Visualizations

Toxicity Assessment Workflow

This diagram illustrates the tiered decision-making process for this compound.

ToxAssessmentStartCompound: 4-(Piperidin-4-yloxy)pyridin-2-amineInSilicoIn Silico Profiling(DEREK / QSAR)Start->InSilicoAlertsAlerts Identified:1. hERG (Piperidine)2. Seizure (Aminopyridine)3. Nitrosamine (2° Amine)InSilico->AlertsTier1Tier 1: In Vitro ScreeningAlerts->Tier1hERGhERG Patch Clamp(HEK293)Tier1->hERGAmesAmes Test(+/- S9 Fraction)Tier1->AmesCytoCytotoxicity(HepG2 MTT)Tier1->CytoDecisionDecision GatehERG->DecisionAmes->DecisionCyto->DecisionFailSTOP / Redesign(Remove hERG/Mutagenic liability)Decision->FailIC50 < 10µMor Ames (+)PassProceed to In Vivo(Micronucleus / Rat PK)Decision->PassClean Profile

Caption: Tiered toxicity assessment workflow prioritizing hERG and genotoxicity screenings based on structural alerts.

Potential Metabolic Pathways

Understanding metabolism is crucial as the aminopyridine can form reactive quinone-imine intermediates.[1]

MetabolismParentParent Compound(Aminopyridine ether)N_OxideN-Oxide(Pyridine N)Parent->N_OxideOxidationGlucuronideN-Glucuronide(2-Amino group)Parent->GlucuronideConjugationNitrosamineN-Nitroso(Piperidine NH)*TOXIC ALERT*Parent->NitrosamineNitrosationCYPCYP450(Oxidation)CYP->N_OxideUGTUGT(Conjugation)UGT->GlucuronideNitriteNitrites(Acidic pH)Nitrite->Nitrosamine

Caption: Predicted metabolic pathways.[1] Note the critical risk of N-nitrosation at the secondary piperidine amine.

Conclusion & Recommendations

4-(Piperidin-4-yloxy)pyridin-2-amine is a high-value intermediate with a manageable but distinct toxicity profile.[1] The primary risks are acute CNS toxicity (seizures) and cardiotoxicity (hERG).

Final Recommendations for Researchers:

  • Handling: Treat as a potent neurotoxin.[1] Use full PPE (Tyvek suit, respirator) to prevent dermal absorption or inhalation.

  • Synthesis: If used as a drug intermediate, the secondary amine of the piperidine must be functionalized (e.g., alkylated or amidated) to mitigate hERG binding and nitrosamine formation.

  • Storage: Store under nitrogen to prevent N-oxidation of the pyridine ring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62344237, 4-(Piperidin-4-yloxy)pyridine-2-carboxamide (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines: Chemical Identification, Exposure and Toxicity.[1] Retrieved from [Link]

  • Renganathan, M., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells.[1][5] Archives of Drug Information.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] Retrieved from [Link]

solubility and stability of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(Piperidin-4-yloxy)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel chemical entity, 4-(Piperidin-4-yloxy)pyridin-2-amine. In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for its successful progression from a promising lead to a viable therapeutic agent. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. While specific experimental data for 4-(Piperidin-4-yloxy)pyridin-2-amine is not extensively available in public literature, this guide establishes a robust, scientifically-grounded approach to its characterization by leveraging established principles and methodologies applied to structurally similar molecules. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in a regulated environment.

Introduction to 4-(Piperidin-4-yloxy)pyridin-2-amine and the Imperative of Physicochemical Profiling

The molecule 4-(Piperidin-4-yloxy)pyridin-2-amine incorporates several key pharmacophoric features: a pyridine ring, a piperidine moiety, an ether linkage, and an amino group. This combination of functionalities suggests a potential for diverse biological activity. However, these same features govern its solubility and stability, which are critical determinants of its "drug-like" properties.

  • Solubility directly impacts a drug's bioavailability. A compound must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral absorption.[1][][3]

  • Stability ensures that the drug maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.[4][5][6]

This guide will delineate the necessary experimental workflows to build a comprehensive solubility and stability profile for 4-(Piperidin-4-yloxy)pyridin-2-amine, in alignment with the standards set forth by the International Council for Harmonisation (ICH).[7][8][9]

Predicted Physicochemical Properties and Their Implications

A preliminary in-silico assessment of 4-(Piperidin-4-yloxy)pyridin-2-amine's structure allows us to anticipate its behavior and design appropriate experimental strategies.

  • Ionization (pKa): The presence of the basic piperidine and pyridine nitrogens, as well as the 2-amino group, suggests the molecule will have multiple pKa values. The piperidine nitrogen is expected to be the most basic, followed by the aminopyridine moiety. The pKa will dictate the extent of ionization at different physiological pH values, which in turn will strongly influence solubility. As a basic compound, its solubility is expected to be significantly higher at acidic pH (e.g., in the stomach) compared to neutral or basic pH (e.g., in the intestine).[10]

  • Lipophilicity (LogP): The combination of the relatively polar pyridine and piperidine rings with the more lipophilic hydrocarbon backbone suggests a moderate LogP value. This parameter is crucial for predicting membrane permeability and oral absorption.

  • Potential for Hydrogen Bonding: The amino group and the piperidine nitrogen can act as hydrogen bond donors, while the pyridine nitrogen and the ether oxygen can act as acceptors. This capacity for hydrogen bonding will influence its interaction with water and other solvents, impacting solubility.[10]

A Systematic Approach to Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility of 4-(Piperidin-4-yloxy)pyridin-2-amine. Both kinetic and thermodynamic solubility measurements provide valuable, complementary information.[11]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer.[11][12] This is a high-throughput method useful for early-stage discovery to quickly rank compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Piperidin-4-yloxy)pyridin-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a corresponding well containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[13]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for regulatory submissions.[3] The shake-flask method is the most common approach.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[14]

  • Sample Preparation: Add an excess amount of solid 4-(Piperidin-4-yloxy)pyridin-2-amine to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C ± 1°C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[3]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not changed significantly.[14]

ParameterKinetic SolubilityThermodynamic Solubility
Principle Precipitation from a supersaturated solutionEquilibrium concentration in a saturated solution
Method Nephelometry, TurbidimetryShake-Flask, Potentiometric Titration
Throughput HighLow
Compound Req. LowHigh
Application Early discovery, compound rankingLead optimization, pre-formulation, regulatory

A summary of solubility testing approaches.

G cluster_solubility Solubility Assessment Workflow start Start: API Sample kinetic Kinetic Solubility (Nephelometry) start->kinetic thermo Thermodynamic Solubility (Shake-Flask) start->thermo analysis Quantification (HPLC-UV) kinetic->analysis ph_profile pH-Solubility Profile (pH 1.2 - 6.8) thermo->ph_profile biorelevant Biorelevant Media (FaSSIF, FeSSIF) thermo->biorelevant ph_profile->analysis biorelevant->analysis data Data Analysis & Reporting analysis->data

Caption: Workflow for comprehensive solubility assessment.

Comprehensive Stability Profiling

The stability of 4-(Piperidin-4-yloxy)pyridin-2-amine must be evaluated under various conditions to identify potential degradation pathways and to establish a re-test period or shelf life.[15] This involves both forced degradation studies and long-term stability testing as per ICH guidelines.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and to establish the intrinsic stability of the molecule.[16] These studies are also critical for developing and validating a stability-indicating analytical method.

Key Stress Conditions:

  • Acidic and Basic Hydrolysis: The ether linkage and the aminopyridine moiety may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The amino group and potentially the pyridine ring could be susceptible to oxidation.

  • Photolysis: Aromatic systems like pyridine can be susceptible to photodegradation.

  • Thermal Stress: High temperatures can induce degradation.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 4-(Piperidin-4-yloxy)pyridin-2-amine (e.g., at 1 mg/mL) in various stress media:

    • Acid: 0.1 M HCl

    • Base: 0.1 M NaOH

    • Oxidant: 3% H₂O₂

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). For photostability, expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[8]

  • Neutralization (for acid/base samples): After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

ICH-Compliant Stability Studies

Formal stability studies are conducted on the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[7][17]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

ICH recommended storage conditions for stability testing.[9]

Protocol Outline: Long-Term Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance.[7]

  • Packaging: Package the samples in the proposed container closure system.

  • Storage: Place the samples in a calibrated stability chamber maintained at the specified long-term conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[5]

  • Parameters to Test: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

G cluster_stability Stability Assessment Logic api API Sample forced_deg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) api->forced_deg method_dev Develop Stability- Indicating Method api->method_dev pathway_id Identify Degradation Pathways & Products forced_deg->pathway_id pathway_id->method_dev ich_stability ICH Stability Studies (Long-term, Accelerated) method_dev->ich_stability shelf_life Establish Re-test Period/ Shelf Life ich_stability->shelf_life

Caption: Logical flow for stability program execution.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is essential for both solubility and stability studies. This method must be able to accurately quantify the parent compound and separate it from any degradation products or impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common choice.

Protocol: HPLC Method Development and Validation

  • Column and Mobile Phase Screening:

    • Column: Screen various C18 columns with different properties.

    • Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Optimize the gradient, flow rate, column temperature, and detection wavelength to achieve good resolution between the parent peak and all degradation peaks observed during forced degradation studies.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Conclusion and Forward-Looking Strategy

A comprehensive understanding of the is not merely an academic exercise; it is a fundamental requirement for its advancement as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to support formulation development, define appropriate storage conditions, and ensure the quality and safety of the drug substance. By systematically evaluating its pH-dependent solubility, identifying potential degradation pathways, and establishing a validated stability-indicating method, researchers can confidently navigate the challenges of preclinical and clinical development. This proactive approach to physicochemical characterization is an indispensable component of a successful drug development program, ultimately enabling the translation of a promising molecule into a safe and effective medicine.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Drug Stability Testing: Key Requirements. [Link]

  • Kaza, R., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology. [Link]

  • World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Soil Science Society of America Journal. [Link]

  • ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • Bio-protocol. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Moshang Chemical. 4-(piperidin-4-yl)pyridin-2-amine. [Link]

  • PubChem. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]

  • ChemChart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

  • Pokharana, M., et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. [Link]

  • EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a suite of robust analytical methods for the characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine, a heterocyclic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for chromatographic and spectroscopic techniques. The methodologies outlined herein are designed to ensure scientific integrity, providing a framework for the determination of identity, purity, and other critical quality attributes of the target compound. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in established scientific principles and regulatory expectations.

Introduction

4-(Piperidin-4-yloxy)pyridin-2-amine is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine and pyridine scaffolds in a wide array of biologically active compounds. The piperidine ring is a key pharmacophore in numerous drugs, while the pyridine moiety is a common structural element in pharmaceuticals.[1] A thorough analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential drug candidate. This guide details the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound. The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(Piperidin-4-yloxy)pyridin-2-amine is essential for method development. While extensive experimental data for this specific molecule is not widely published, predicted values and data from structurally similar compounds provide a basis for analytical strategy.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yloxy)pyridin-2-amine and Related Structures

Property4-(Piperidin-4-yloxy)pyridin-2-amine (Predicted/Inferred)4-(Piperidin-4-yl)pyridin-2-amine[6]4-(Piperidin-4-yloxy)pyridine-2-carboxamide[7]
Molecular Formula C₁₀H₁₅N₃OC₁₀H₁₅N₃C₁₁H₁₅N₃O₂
Molecular Weight 193.25 g/mol 177.25 g/mol 221.26 g/mol
XLogP3 ~1.5 (Estimated)1.130.2
Boiling Point Not AvailableNot AvailableNot Available
Melting Point Not AvailableNot AvailableNot Available

The presence of both a basic piperidine nitrogen and an aminopyridine system suggests that the compound's solubility will be pH-dependent. The estimated XLogP indicates moderate lipophilicity, making it suitable for reversed-phase HPLC.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and for quantifying 4-(Piperidin-4-yloxy)pyridin-2-amine. A reversed-phase method is generally preferred for compounds with this polarity.[8]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 stationary phase is selected due to its versatility and wide applicability for separating a broad range of molecules. The choice of a UV detector is appropriate as the pyridine ring provides a chromophore that absorbs in the UV region. For compounds lacking a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would be necessary.[9]

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and analysis.

Detailed HPLC Protocol

Objective: To determine the purity of 4-(Piperidin-4-yloxy)pyridin-2-amine and quantify it in a sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Reference standard of 4-(Piperidin-4-yloxy)pyridin-2-amine

  • Volumetric flasks, pipettes, and autosampler vials

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Piperidin-4-yloxy)pyridin-2-amine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 4-(Piperidin-4-yloxy)pyridin-2-amine in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with A and BAllows for the elution of impurities with a wide range of polarities.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BA standard gradient to screen for impurities. This can be optimized for faster run times.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 254 nmPyridine derivatives often exhibit strong absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength.
  • Data Analysis:

    • Integrate the peak area of the main peak and any impurity peaks.

    • Calculate the purity of the sample using the area percent method.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample from this curve.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of 4-(Piperidin-4-yloxy)pyridin-2-amine.[11][12]

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Expected Results: The expected m/z for the protonated molecule [M+H]⁺ of C₁₀H₁₅N₃O is approximately 194.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) can be employed to study the fragmentation patterns for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[13][14]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH modifier).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Spectral Features:

    • Signals corresponding to the protons on the pyridine ring.

    • Signals for the protons on the piperidine ring, which may show complex splitting patterns due to their conformational rigidity.

    • A broad signal for the amine protons (-NH₂).

    • A signal for the proton on the carbon bearing the oxygen (C-O-CH).

  • Expected ¹³C NMR Spectral Features:

    • Signals for the carbons of the pyridine ring.

    • Signals for the carbons of the piperidine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Protons/CarbonsPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring6.0 - 8.0100 - 160
Piperidine Ring1.5 - 3.530 - 60
-NH₂Broad, variable-
-O-CH-4.0 - 5.060 - 75

Note: Actual chemical shifts will depend on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Table 4: Key FTIR Vibrational Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3400 - 3200 (typically two bands)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=N and C=C stretch (pyridine ring)1650 - 1450
C-O stretch (ether)1260 - 1000
N-H bend (amine)1650 - 1580

Integrated Analytical Approach

A comprehensive characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine requires an integrated approach where the data from each analytical technique is used to build a complete picture of the molecule's identity, purity, and structure.

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine. The application of these orthogonal techniques—HPLC for purity and quantification, and MS, NMR, and FTIR for structural elucidation—ensures a high degree of confidence in the analytical results. Adherence to the principles of method validation as outlined by the ICH is critical for ensuring the data is reliable, reproducible, and suitable for regulatory submission. These protocols serve as a robust starting point for researchers and can be further optimized based on specific sample matrices and analytical requirements.

References

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Benchchem. (n.d.). Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide.
  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)pyridine-2-carboxamide.
  • ChemScene. (n.d.). 4-(Piperidin-4-yl)pyridin-2-amine.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Wikipedia. (n.d.). Piperidine.
  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.

Sources

HPLC protocol for 4-(Piperidin-4-yloxy)pyridin-2-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis of 4-(Piperidin-4-yloxy)pyridin-2-amine

Part 1: Executive Summary & Chemical Logic

Analyzing 4-(Piperidin-4-yloxy)pyridin-2-amine presents a classic chromatographic challenge: separating a highly polar, basic molecule containing two distinct nitrogen centers.

  • The Pyridine Amine (pKa ~6.9): The 2-amino group donates electron density to the ring, making the pyridine nitrogen significantly more basic than unsubstituted pyridine (pKa 5.2).

  • The Piperidine Amine (pKa ~11.0): This secondary aliphatic amine is highly basic and will be fully protonated at standard acidic HPLC pH (pH 2-3).

The Problem: On standard C18 columns at acidic pH, this molecule exists as a dication. It elutes near the void volume (poor retention) and suffers from severe peak tailing due to secondary interactions with residual silanols.

The Solution: This protocol provides two orthogonal approaches:

  • Method A (Recommended): A Charged Surface Hybrid (CSH) Phenyl-Hexyl method using a formate buffer. This offers alternative selectivity (pi-pi interactions) and excellent peak shape for bases without ion-pairing reagents, making it MS-compatible.

  • Method B (Legacy/QC): An Ion-Pairing C18 method. This neutralizes the positive charge of the piperidine, forcing retention via a hydrophobic mechanism. It is robust for UV detection but incompatible with MS.

Part 2: Chemical Identity & Properties

PropertyDataNotes
Compound Name 4-(Piperidin-4-yloxy)pyridin-2-amine
CAS Number 1159822-14-6
Formula C₁₀H₁₅N₃O
M.W. 193.25 g/mol
LogP ~0.2 - 1.2Highly Polar
pKa (Calc) N(Pyridine): ~6.9 N(Piperidine): ~11.0Dicationic at pH < 6
UV Maxima ~235 nm, ~280 nm2-aminopyridine chromophore

Part 3: Experimental Protocols

Method A: CSH Phenyl-Hexyl (MS-Compatible)

Best for: R&D, Impurity Profiling, LC-MS

  • Rationale: The Phenyl-Hexyl ligand provides pi-pi interactions with the pyridine ring, increasing retention relative to C18. The CSH particle technology applies a low-level positive surface charge that electrostatically repels the protonated base, sharpening the peak shape.

ParameterCondition
Column Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 235 nm (primary) and 280 nm (secondary)
Injection Vol 5 - 10 µL

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibrate
2.0 95 5 Isocratic Hold (to elute salts)
15.0 60 40 Linear Gradient
18.0 10 90 Wash

| 21.0 | 95 | 5 | Re-equilibration |

Method B: Ion-Pair RP-HPLC (QC Standard)

Best for: Routine QA/QC, high resolution of polar impurities

  • Rationale: Hexane sulfonic acid (HSA) forms a neutral ion-pair complex with the positively charged piperidine nitrogen. This "pseudo-neutral" complex partitions strongly into the C18 stationary phase, significantly increasing retention and resolution.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm
Buffer Prep Dissolve 1.0 g Sodium Hexanesulfonate in 1000 mL water. Adjust pH to 2.5 with Phosphoric Acid.
Mobile Phase A Buffer (described above)
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp 30°C
Detection UV at 235 nm

Gradient Program:

Time (min) % A % B
0.0 90 10
20.0 50 50

| 25.0 | 90 | 10 |

Part 4: Sample Preparation & Impurity Profiling

Sample Diluent

Do not dissolve this compound in 100% Acetonitrile, as the polar salt forms may precipitate.

  • Recommendation: 90:10 Water:Methanol (v/v) with 0.1% Formic Acid.[1]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Likely Impurities (Synthesis Logic)

Based on the standard nucleophilic aromatic substitution (SNAr) synthesis route:

Impurity IDStructure / OriginRelative Retention (Method A)
IMP-A 4-Chloropyridin-2-amine (Starting Material)~1.2 (Later eluting due to Cl lipophilicity)
IMP-B Piperidin-4-ol (Reagent)~0.2 (Elutes near void; very polar)
IMP-C N-Boc-4-(piperidin-4-yloxy)... (Intermediate)~2.5 (Very late eluting; hydrophobic)
IMP-D N-Oxide degradant (Oxidation)~0.8 (Elutes before main peak)

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps for validation.

HPLC_Workflow Start START: Analytical Goal Goal_ID Goal: Identification / MS? Start->Goal_ID Goal_QC Goal: Routine QC / Purity? Start->Goal_QC Method_A METHOD A: CSH Phenyl-Hexyl (Ammonium Formate pH 3.8) Goal_ID->Method_A MS Compatible Method_B METHOD B: Ion-Pair C18 (Hexanesulfonate pH 2.5) Goal_QC->Method_B Robust UV Data Prep Sample Prep: Dissolve in 90:10 H2O:MeOH (+0.1% Formic Acid) Method_A->Prep Method_B->Prep Check_Res System Suitability Check: Resolution > 2.0 between Main Peak & IMP-A Prep->Check_Res Valid Validation (ICH Q2): Linearity, Accuracy, LOQ Check_Res->Valid

Caption: Decision tree for selecting Method A (MS-compatible) vs. Method B (QC/Robustness) with critical system suitability checkpoints.

Part 6: References

  • Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases."[2] Journal of the Chemical Society, 2240-2249. (Establishes pKa of 2-aminopyridine derivatives). Link

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography." Journal of Chromatography A, 1217(6), 858-880. (Validates CSH technology for basic compounds). Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (Regulatory standard for method validation). Link

  • Neue, U. D., et al. (2001).[3] "Peak shape and retention of bases in reversed-phase chromatography." Advances in Chromatography, 41, 93-136. (Mechanistic explanation of silanol interactions).

Sources

Application Note: Structural Elucidation of 4-(Piperidin-4-yloxy)pyridin-2-amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the structural characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide an unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, data interpretation, and potential challenges.

Introduction

4-(Piperidin-4-yloxy)pyridin-2-amine is a bifunctional molecule incorporating both a substituted pyridine and a piperidine moiety. The pyridine ring is a common scaffold in medicinal chemistry, while the piperidine group can influence solubility, basicity, and receptor binding affinity. Accurate structural elucidation is a critical first step in the drug discovery pipeline, ensuring the identity and purity of the synthesized compound. This note details the application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) for the comprehensive analysis of this compound.

Physicochemical Properties

  • Molecular Formula: C₁₀H₁₅N₃O

  • Molecular Weight: 193.25 g/mol

  • Structure:

    
    (A representative image would be placed here)
    

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Piperidin-4-yloxy)pyridin-2-amine, both ¹H and ¹³C NMR are essential for a complete assignment.

Causality Behind Experimental Choices: Solvent Selection

The choice of a deuterated solvent is the most critical initial step in NMR analysis as it directly impacts spectral quality.[1] The decision-making process is guided by the analyte's polarity.[2] 4-(Piperidin-4-yloxy)pyridin-2-amine possesses both polar (amine, ether) and non-polar (aliphatic ring) characteristics.

  • Initial Consideration: Deuterated chloroform (CDCl₃) is often a starting point for many organic molecules.[3] However, the primary and secondary amine protons (NH₂ and NH) are labile and can undergo rapid exchange, often leading to broad signals or their complete disappearance.

  • Optimal Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. DMSO-d₆ is a highly polar aprotic solvent capable of forming hydrogen bonds with the analyte's NH and NH₂ protons. This slows down the rate of proton exchange, resulting in sharper, more easily identifiable signals for these groups.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(Piperidin-4-yloxy)pyridin-2-amine.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulate matter.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 (or more for dilute samples)

      • Spectral width: -10 to 220 ppm

    • 2D NMR (COSY, HSQC): Utilize standard instrument-provided pulse programs.

Logical Workflow for NMR Solvent Selection

G cluster_start Analyte Assessment cluster_test Solubility & Reactivity Testing cluster_decision Decision A Assess Polarity of 4-(Piperidin-4-yloxy)pyridin-2-amine B Test Solubility in CDCl3 (Standard Starting Point) A->B Primary Choice C Observe for Broad NH/NH2 peaks due to exchange B->C Likely Outcome D Test Solubility in DMSO-d6 (Polar Aprotic Alternative) C->D Iterate E Observe for Sharp NH/NH2 peaks D->E Expected Outcome F Is solubility adequate and are NH peaks sharp? E->F G Select DMSO-d6 for Analysis F->G Yes H Consider Alternative Solvent (e.g., MeOD-d4) F->H No

Caption: Logical workflow for selecting an appropriate deuterated solvent.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following tables summarize the expected chemical shifts (δ) for 4-(Piperidin-4-yloxy)pyridin-2-amine. These predictions are based on established principles of NMR spectroscopy for substituted pyridines and piperidines.[5][6]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]Notes
Pyridine H-6~7.70dJ = 5.5Doublet due to coupling with H-5.
Pyridine H-5~6.45ddJ = 5.5, 2.5Doublet of doublets from H-6 and H-3.
Pyridine H-3~6.15dJ = 2.5Doublet from coupling with H-5.
-NH₂~5.80s (broad)-Signal for the primary amine protons.
Piperidine CH (O-CH)~4.40m-Methine proton adjacent to the ether oxygen.
Piperidine CH₂ (ax, eq)~3.05 & ~2.70m-Diastereotopic protons adjacent to the piperidine nitrogen.
Piperidine CH₂ (ax, eq)~1.95 & ~1.55m-Diastereotopic protons adjacent to the methine carbon.
Piperidine -NH~1.80s (broad)-Signal for the secondary amine proton.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Notes
Pyridine C-2~160.5Carbon bearing the amino group.
Pyridine C-4~158.0Carbon bearing the ether linkage.
Pyridine C-6~148.5Aromatic CH.
Pyridine C-5~108.0Aromatic CH.
Pyridine C-3~98.0Aromatic CH.
Piperidine C-4~72.0Methine carbon attached to oxygen.
Piperidine C-2/C-6~44.0Carbons adjacent to the piperidine nitrogen.
Piperidine C-3/C-5~32.0Carbons adjacent to the C-4 methine.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.[7] For molecules like 4-(Piperidin-4-yloxy)pyridin-2-amine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method.[8]

Causality Behind Experimental Choices: Ionization Method
  • Electron Ionization (EI): This is a "hard" ionization technique that often causes extensive fragmentation of the molecular ion.[9] While useful for structural elucidation through fragmentation patterns, identifying the molecular ion can be challenging for some molecules.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[8] This is highly advantageous for confirming the molecular weight. The basic nitrogen atoms in the pyridine and piperidine rings are readily protonated, making ESI in positive ion mode highly effective for this analyte.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid enhances protonation and improves signal intensity.[11]

  • Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. A subsequent product ion scan (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation for further structural confirmation.[12]

Logical Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve sample in Methanol (1 mg/mL stock) B Dilute to 1-10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid A->B C Infuse sample into ESI Source (Positive Ion Mode) B->C D Acquire Full Scan MS Spectrum (m/z 50-500) C->D E Isolate Precursor Ion [M+H]+ D->E Identify [M+H]+ G Determine Accurate Mass of [M+H]+ and confirm Elemental Composition D->G F Perform Product Ion Scan (MS/MS) with Collision-Induced Dissociation E->F H Analyze Fragmentation Pattern for Structural Confirmation F->H

Caption: Experimental workflow for mass spectrometry analysis.

Expected Mass Spectrum and Fragmentation
  • Full Scan (MS1): The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass (C₁₀H₁₅N₃O): 193.1215

    • Expected [M+H]⁺: m/z 194.1293

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation of the m/z 194.1293 precursor ion will likely yield characteristic fragment ions. The fragmentation of piperidine derivatives often involves cleavage of the ring.[10][13]

    • Key Fragmentation Pathways:

      • Loss of the piperidine moiety: Cleavage of the C-O ether bond could lead to a fragment corresponding to protonated 2-amino-4-hydroxypyridine (m/z 111.0507).

      • Cleavage within the piperidine ring: Alpha-cleavage adjacent to the piperidine nitrogen is a common pathway for amines, leading to various smaller fragments.[14]

      • Loss of ammonia: Fragmentation of the aminopyridine ring could result in the loss of NH₃ (17.0265 Da).

Table 3: Predicted HRMS Data

IonCalculated m/zNotes
[M+H]⁺194.1293Protonated molecular ion.
[C₅H₇N₂O]⁺111.0507Fragment from cleavage of the ether bond.
[C₁₀H₁₃N₂O]⁺177.1028Fragment corresponding to the loss of NH₃.

Conclusion

The combined application of advanced NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural elucidation of 4-(Piperidin-4-yloxy)pyridin-2-amine. The protocols detailed in this application note offer a systematic approach, from logical solvent and ionization method selection to detailed instrumental parameters and data interpretation. These methodologies ensure the generation of high-quality, unambiguous data essential for advancing research and development in the pharmaceutical sciences.

References

  • de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Sathiya, R. (n.d.). NMR Solvent Selection Guidelines. Scribd. Available at: [Link]

  • University of Rochester Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1990). Electrospray ionization-principles and practice. Mass Spectrometry Reviews.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available at: [Link]

  • Vaini, G., et al. (2004). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. ACS Publications. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. Available at: [Link]

  • Thomas, St., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Akkaya, E. U. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book.
  • National Center for Biotechnology Information. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization. School of Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry (ESI-MS) analysis following... ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Whitman People. Available at: [Link]

Sources

Application Note: Developing Cell-Based Assays for 4-(Piperidin-4-yloxy)pyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The molecule 4-(Piperidin-4-yloxy)pyridin-2-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I ATP-competitive kinase inhibitors. Its structural dual-functionality drives its utility:

  • 2-Aminopyridine Motif: Functions as a "hinge binder," forming bidentate hydrogen bonds with the ATP-binding pocket of kinases (specifically the backbone carbonyl and amide nitrogen of the hinge region).

  • Piperidin-4-yloxy Linker: Extends into the solvent-exposed region or the ribose pocket, improving solubility and providing a vector for solubilizing groups (e.g., in Crizotinib and Belumosudil analogues).

While this scaffold acts as a building block for inhibitors of ROCK2 (Rho-associated kinase) and LSD1 (Lysine-specific demethylase 1), it is most prominently validated in the design of next-generation inhibitors for ALK (Anaplastic Lymphoma Kinase) and ROS1 to overcome drug resistance (e.g., Crizotinib resistance).

This guide details the development of a High-Throughput In-Cell Western™ (ICW) Assay to screen derivatives of this scaffold for target engagement (Phospho-ALK/ROS1 inhibition) and a secondary Phenotypic Viability Assay to confirm functional potency.

Assay Design Strategy

Why In-Cell Western (ICW)?

Traditional Western Blots are low-throughput and semi-quantitative. ELISA requires cell lysis and transfer, increasing variability. The ICW (Cytoblot) allows direct detection of phosphorylation events in fixed cells within a microplate, offering:

  • In-situ Detection: Preserves cell signaling context.

  • Ratiometric Normalization: Simultaneous detection of Phospho-Target (NIR 700 channel) and Total Protein/Cell Stain (NIR 800 channel) eliminates well-to-well variation.

  • Throughput: Scalable to 96- or 384-well formats for library screening.

Cellular Models[1]
  • Primary Model (ALK+): H3122 (Human Lung Adenocarcinoma). Expresses EML4-ALK fusion; highly addicted to ALK signaling.

  • Secondary Model (ROS1+): HCC78 (NSCLC). Expresses SLC34A2-ROS1 fusion.

  • Counter-Screen (Specificity): A549 (KRAS mutant, ALK-). Used to rule out off-target cytotoxicity.

Visualizing the Signaling Pathway

The following diagram illustrates the ALK/ROS1 signaling cascade. The assay quantifies the inhibition of the auto-phosphorylation step (Y1604/Y1278), which directly correlates with the compound's binding affinity.

ALK_Signaling Compound 4-(Piperidin-4-yloxy) pyridin-2-amine Deriv. ALK ALK / ROS1 (Receptor Tyrosine Kinase) Compound->ALK Competitive Inhibition (Hinge Binding) pALK p-ALK / p-ROS1 (Active) Compound->pALK Blocks ATP ATP ATP->ALK Phosphorylation ALK->pALK Auto-phosphorylation STAT3 STAT3 pALK->STAT3 Activation AKT PI3K / AKT pALK->AKT ERK RAS / ERK pALK->ERK pSTAT3 p-STAT3 (Nuclear Translocation) STAT3->pSTAT3 Survival Cell Survival & Proliferation pSTAT3->Survival Bcl-xL Expression AKT->Survival ERK->Survival Apoptosis Apoptosis

Caption: Mechanism of Action. The scaffold competes with ATP for the kinase hinge region, preventing auto-phosphorylation and downstream pro-survival signaling (STAT3/AKT).

Protocol 1: Target Engagement (In-Cell Western)

Objective: Determine the IC50 of the compound for inhibiting ALK phosphorylation (Y1604) in H3122 cells.

Materials
  • Cell Line: H3122 (NCI-H3122).

  • Primary Antibody: Rabbit anti-Phospho-ALK (Tyr1604) (e.g., Cell Signaling Tech #3341).

  • Normalization Stain: Janus Green B or CellTag™ 700 Stain.

  • Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG.

  • Lysis/Fixation: 4% Paraformaldehyde (PFA), 0.1% Triton X-100.

  • Blocker: Intercept® Blocking Buffer (PBS).

Step-by-Step Methodology

1. Cell Seeding (Day 0):

  • Harvest H3122 cells and resuspend in RPMI-1640 + 10% FBS.

  • Seed 15,000 cells/well in a black-walled, clear-bottom 96-well plate (Poly-D-Lysine coated plates recommended for adherence).

  • Incubate overnight at 37°C, 5% CO₂.

2. Compound Treatment (Day 1):

  • Prepare a 10-point dose-response of the test compound in DMSO (Start: 10 µM, 1:3 serial dilution).

  • Include controls:

    • Positive Control: Crizotinib (1 µM).

    • Negative Control: DMSO (0.1%).

  • Add compounds to cells (final DMSO concentration < 0.5%).

  • Incubate for 2 hours (sufficient for dephosphorylation events).

3. Fixation & Permeabilization:

  • Aspirate media carefully.

  • Immediately fix with 4% PFA in PBS for 20 mins at RT.

  • Wash 3x with PBS (200 µL/well).

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 mins. (Crucial for nuclear/cytoplasmic targets).

4. Blocking & Staining:

  • Block with 150 µL Intercept® Blocking Buffer for 1 hour at RT with shaking.

  • Incubate with Primary Antibody (1:500 in Blocking Buffer) overnight at 4°C.

  • Wash 4x with PBS + 0.1% Tween-20 (PBST).

  • Incubate with Secondary Antibody (1:1000) + CellTag 700 (1:500 for normalization) for 1 hour at RT in the dark.

5. Detection:

  • Wash 4x with PBST.

  • Aspirate final wash and image plate dry on a Near-Infrared Scanner (e.g., Odyssey® DLx).

  • Channel 800: Phospho-ALK signal.

  • Channel 700: Total Cell number (Normalization).

Protocol 2: Functional Viability Assay (Resazurin)

Objective: Confirm that kinase inhibition translates to reduced cancer cell survival (Phenotypic screening).

1. Seeding: Seed H3122 cells (3,000 cells/well) in 96-well plates. 2. Treatment: Add compounds (same dilution series as above) and incubate for 72 hours . 3. Readout:

  • Add Resazurin (AlamarBlue) solution (10% of well volume).

  • Incubate 2–4 hours at 37°C.

  • Measure Fluorescence (Ex 560nm / Em 590nm). 4. Analysis: Normalize to DMSO control = 100% viability.

Data Analysis & Interpretation

Calculation of IC50
  • Normalize ICW Data:

    
    
    
  • Curve Fitting: Plot log[Compound] vs. Normalized Signal using a non-linear regression (4-parameter logistic fit):

    
    
    
Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

    
    
    (p = positive control/Crizotinib, n = negative control/DMSO)
    
  • Reference Standard: Crizotinib IC50 should fall within 20–50 nM in H3122 cells.

Summary Table: Expected Results
ParameterTarget Engagement (ICW)Functional Viability (Resazurin)
Readout Phospho-ALK (Y1604)Metabolic Activity
Incubation 2 Hours72 Hours
Sensitivity High (Direct Pathway)Moderate (Downstream Consequence)
Potency (Ref) Crizotinib IC50 ~25 nMCrizotinib IC50 ~40 nM
Scaffold Activity Exp. IC50: 0.5 - 5 µMExp. IC50: 1 - 10 µM

*Note: The bare scaffold (4-(Piperidin-4-yloxy)pyridin-2-amine) is a fragment. It will likely show micromolar potency. Functionalization at the piperidine nitrogen or pyridine C5/C6 is typically required to reach nanomolar potency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (800nm) Phosphatase activityAdd Phosphatase Inhibitors (Na3VO4, NaF) to fixation/permeabilization buffers (unconventional but helpful) or ensure rapid fixation.
High Background Inadequate washingIncrease wash steps to 5x. Ensure Tween-20 is fresh.
Cell Detachment Aggressive washingUse Poly-D-Lysine coated plates. Dispense liquids down the side of the well, not directly on the monolayer.
No Dose Response Compound precipitationCheck solubility of the scaffold. The piperidine amine can be basic; ensure pH of media is buffered.

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into High-Affinity ALK/ROS1 Inhibitors." Journal of Medicinal Chemistry.

  • Zou, H. Y., et al. (2015). "PF-06463922 (Lorlatinib): A Macrocyclic Inhibitor of ALK/ROS1." Cancer Cell.

  • U.S. FDA. (2021). "FDA approves belumosudil for chronic graft-versus-host disease (KD025 Scaffold Validation)." FDA.gov.

  • Li-Cor Biosciences. (2023). "In-Cell Western™ Assay Protocols." Licor.com.

  • Lovly, C. M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine.

In Vitro Experimental Design for the Characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity due to its ability to form key hydrogen bond interactions within ATP-binding pockets. This document provides a comprehensive guide for the in vitro characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine, a novel compound with putative kinase inhibitory properties. The following protocols are designed to be a self-validating system, guiding researchers from initial compound handling and primary biochemical screening to cellular activity assessment and target engagement confirmation. This structured approach is essential for building a robust data package to support further drug development efforts.

PART 1: Compound Management and Safety

Handling and Storage

Proper handling and storage of 4-(Piperidin-4-yloxy)pyridin-2-amine are paramount to ensure its stability and the safety of laboratory personnel.

  • Safety Precautions : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[1] Avoid inhalation of dust or contact with skin and eyes. In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for appropriate first-aid measures.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2] For long-term storage, maintaining the compound at -20°C is recommended.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for the reproducibility of in vitro assays.[3][4]

  • Primary Stock Solution (10 mM in DMSO) :

    • Accurately weigh the desired amount of 4-(Piperidin-4-yloxy)pyridin-2-amine powder using a calibrated analytical balance.

    • Dissolve the powder in an appropriate volume of anhydrous, sterile dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.[5][6]

    • Ensure complete dissolution by vortexing or gentle warming (not exceeding 37°C).[5][6]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[5]

  • Working Solutions :

    • Prepare fresh working solutions for each experiment by diluting the primary stock solution in the appropriate assay buffer or cell culture medium.

    • It is crucial to maintain a final DMSO concentration of ≤0.5% in all cellular assays to avoid solvent-induced cytotoxicity.[5]

PART 2: Biochemical Characterization of Kinase Inhibition

The initial step in characterizing a putative kinase inhibitor is to determine its activity against a panel of purified kinases. This allows for the identification of the primary target(s) and assessment of selectivity.

In Vitro Kinase Assay

This protocol describes a generic in vitro kinase assay to measure the inhibitory activity of 4-(Piperidin-4-yloxy)pyridin-2-amine against a specific kinase.[7][8][9][10][11]

  • Principle : The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.

  • Experimental Workflow:

    G A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add 4-(Piperidin-4-yloxy)pyridin-2-amine (Test Compound) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylation F->G H Data Analysis (IC50 determination) G->H

    Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Detailed Protocol:

    • Prepare Reagents :

      • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT). The optimal buffer composition may vary depending on the specific kinase.

      • Recombinant active kinase.

      • Kinase substrate (peptide or protein).

      • ATP solution.

      • Stop solution (e.g., EDTA).

    • Assay Procedure (96-well or 384-well plate format) : a. To each well, add the kinase and substrate diluted in kinase buffer. b. Add serial dilutions of 4-(Piperidin-4-yloxy)pyridin-2-amine or vehicle control (DMSO). c. Pre-incubate for 15-30 minutes at room temperature to allow compound binding to the kinase. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition. e. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). f. Terminate the reaction by adding the stop solution.

    • Detection :

      • Quantify the level of substrate phosphorylation using a suitable detection method, such as:

        • Radiometric assay : Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

        • Fluorescence-based assay : Using phosphorylation-specific antibodies or fluorescently labeled substrates.

        • Luminescence-based assay : Measuring the amount of ATP remaining in the reaction.

    • Data Analysis :

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the inhibitor required to reduce the kinase activity by 50%.

PART 3: Cellular Activity Assessment

Following biochemical characterization, it is essential to evaluate the effect of 4-(Piperidin-4-yloxy)pyridin-2-amine on cancer cell viability and to confirm its engagement with the target kinase in a cellular context.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14][15][16]

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[12][13]

  • Experimental Workflow:

    G A Seed Cells in 96-well Plates B Incubate for 24 hours A->B C Treat with 4-(Piperidin-4-yloxy)pyridin-2-amine B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Data Analysis (GI50 determination) H->I

    Caption: Workflow for the MTT cell viability assay.

  • Detailed Protocol:

    • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with a range of concentrations of 4-(Piperidin-4-yloxy)pyridin-2-amine. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubation : Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

    • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[13]

    • Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell LineRationale for Selection
MDA-MB-231 Triple-negative breast cancer cell line with well-characterized kinase signaling pathways.[17]
MDA-MB-468 Breast cancer cell line with a different p53 status and EGFR expression profile compared to MDA-MB-231.[17]
A549 Non-small cell lung cancer cell line.
HCT116 Colorectal cancer cell line.
Target Engagement Confirmation

Western blotting is a robust technique to measure changes in the phosphorylation status of downstream substrates of a target kinase, providing direct evidence of target engagement.[18][19][20]

  • Principle : Inhibition of a kinase by 4-(Piperidin-4-yloxy)pyridin-2-amine should lead to a dose-dependent decrease in the phosphorylation of its known downstream substrates.[18]

  • Detailed Protocol:

    • Cell Treatment and Lysis : Treat cells with the compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

    • Immunoblotting : a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis :

      • Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).

      • Plot the normalized signal against the compound concentration to demonstrate dose-dependent inhibition of substrate phosphorylation.

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[21][22][23][24][25]

  • Principle : The binding of a ligand (the compound) to its target protein can increase the protein's thermal stability.[24] This increased stability is detected as a shift in the temperature at which the protein denatures and aggregates.[21][25]

  • Experimental Workflow:

    G A Treat Cells with Compound or Vehicle B Heat Cell Lysates to a Range of Temperatures A->B C Separate Soluble and Insoluble Fractions B->C D Analyze Soluble Fraction by Western Blot C->D E Plot Protein Abundance vs. Temperature D->E F Determine Thermal Shift E->F

    Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Detailed Protocol:

    • Cell Treatment : Treat cells with 4-(Piperidin-4-yloxy)pyridin-2-amine or vehicle.

    • Thermal Challenge : Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).

    • Fractionation : Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

    • Detection : Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Data Analysis :

      • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

      • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

PART 4: Data Interpretation and Next Steps

A successful in vitro characterization of 4-(Piperidin-4-yloxy)pyridin-2-amine would demonstrate:

  • Potent inhibition of a specific kinase in a biochemical assay (low nanomolar IC₅₀).

  • Selectivity for the target kinase over other kinases.

  • Dose-dependent inhibition of proliferation in cancer cell lines that are dependent on the target kinase's signaling pathway.

  • A clear, dose-dependent reduction in the phosphorylation of the target kinase's downstream substrates in cells.

  • A measurable thermal shift in a CETSA experiment, confirming direct binding to the target protein in a cellular context.

Positive results from this comprehensive in vitro evaluation would provide a strong rationale for advancing 4-(Piperidin-4-yloxy)pyridin-2-amine into further preclinical studies, including pharmacokinetic and in vivo efficacy studies.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). protocols.io. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. Available at: [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. Available at: [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Available at: [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH. Available at: [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. PDF from ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. PDF from ResearchGate. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling. PNAS. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. Available at: [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available at: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. https: //site.unibo. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Stock Solution Preparation for Tissue Culture. Scribd. Available at: [Link]

  • Screen for Inhibitors of STK33 Kinase Activity. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(Piperidin-4-yloxy)pyridin-2-amine, a representative small molecule from a scaffold known to interact with various kinases, in a suite of kinase inhibition assays. We will delve into both the theoretical underpinnings and the practical, step-by-step protocols for biochemical and cell-based assays to characterize the inhibitory potential of this and similar compounds.

Introduction: The Rationale for Kinase Inhibition and the Pyridine-Piperidine Scaffold

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation, which acts as a molecular switch to regulate a vast array of cellular processes.[2] The human genome contains over 500 protein kinases, and their aberrant activity is a key driver in oncology, as well as in inflammatory and metabolic disorders.[3] Consequently, the development of targeted kinase inhibitors has revolutionized the treatment of these conditions.[1]

The 2-aminopyridine and piperidine moieties are privileged structures in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[4][5] Compounds incorporating these scaffolds have been successfully developed to target a range of kinases, including but not limited to ALK, ROS1, PLK4, CDK4/6, and BTK.[5][6][7]

4-(Piperidin-4-yloxy)pyridin-2-amine (CAS: 1159822-14-6) serves as an exemplary molecule for this class of compounds. Its characterization requires a systematic approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a more physiologically relevant context.[8] This application note will provide detailed protocols to guide the researcher through this characterization workflow.

Compound Information
Name 4-(Piperidin-4-yloxy)pyridin-2-amine
Synonym 4-(4-piperidyloxy)pyridin-2-amine
CAS Number 1159822-14-6
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25

Biochemical Kinase Inhibition Assays: Determining Direct Enzyme Inhibition

Biochemical assays are the first step in characterizing a potential kinase inhibitor, as they directly measure the compound's ability to inhibit the catalytic activity of a purified kinase.[3] A variety of formats are available, with luminescence-based assays being particularly popular due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[1]

One of the most common luminescence-based methods is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Experimental Workflow: Biochemical Kinase Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection cluster_3 Step 4: Signal Measurement A Kinase, Substrate, ATP, and Inhibitor (Test Compound) are combined B Incubate at room temperature (e.g., 60 minutes) A->B C Add ADP-Glo™ Reagent B->C Terminates kinase reaction and depletes remaining ATP D Incubate at room temperature (e.g., 40 minutes) C->D E Add Kinase Detection Reagent D->E Converts ADP to ATP F Incubate at room temperature (e.g., 30-60 minutes) E->F G Read luminescence on a plate reader F->G Luciferase/luciferin reaction generates light proportional to ADP

Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.

Protocol: Determination of IC50 using the ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase like c-Met, given the activity of related compounds[9])

  • Substrate (specific to the kinase)

  • ATP

  • 4-(Piperidin-4-yloxy)pyridin-2-amine (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(Piperidin-4-yloxy)pyridin-2-amine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is common, starting from 1 mM down to 0.05 µM.

  • Assay Setup:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • In a white assay plate, add 2.5 µL of the compound dilutions (or DMSO for no-inhibitor and no-kinase controls).

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells except the no-kinase control. Add 2.5 µL of buffer to the no-kinase control wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. The final DMSO concentration should be kept at 1% or less to minimize its effect on kinase activity.[1]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Example Value Comment
Kinase Concentration 1-5 nMHighly dependent on the specific activity of the kinase.
Substrate Concentration Km value for the substrateUsing the Km value ensures the reaction is sensitive to inhibition.
ATP Concentration Km value for ATPPhysiological ATP concentrations (mM range) can also be used to assess inhibition under more stringent conditions.
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.
IC50 for 4-(Piperidin-4-yloxy)pyridin-2-amine To be determinedThis is the primary output of the experiment.

Cell-Based Assays: Validating Inhibition in a Physiological Context

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert a biological effect in a more complex, physiological environment.[8][10] These assays can measure target engagement, inhibition of downstream signaling, or a phenotypic outcome like cell proliferation.[11]

Signaling Pathway: A Representative Kinase Cascade

Many kinase inhibitors target pathways crucial for cell growth and survival, such as the RAS-RAF-MEK-ERK pathway. A compound like 4-(Piperidin-4-yloxy)pyridin-2-amine could potentially inhibit a kinase at any point in this cascade.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Regulates Gene Expression

Caption: Simplified diagram of the MAPK signaling pathway.

Protocol: Cellular Phosphorylation Assay by Western Blot

This protocol aims to determine if 4-(Piperidin-4-yloxy)pyridin-2-amine can inhibit the phosphorylation of a downstream substrate of a target kinase in intact cells.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation in the kinase of interest).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 4-(Piperidin-4-yloxy)pyridin-2-amine.

  • DMSO (cell culture grade).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of 4-(Piperidin-4-yloxy)pyridin-2-amine (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates effective cellular inhibition by the compound.

Trustworthiness and Self-Validation: Essential Controls

To ensure the reliability of your results, the inclusion of proper controls is non-negotiable.

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's performance.[3]

  • Negative Control (Vehicle): Typically DMSO, this control establishes the baseline kinase activity in the absence of inhibition.

  • No-Enzyme Control: This control, used in biochemical assays, helps to determine the background signal and ensures that the observed signal is indeed from the kinase activity.

  • Counter-screens: To assess selectivity, the compound should be tested against other related kinases. High selectivity is a desirable trait for a targeted therapy.

Conclusion

The successful characterization of a novel kinase inhibitor like 4-(Piperidin-4-yloxy)pyridin-2-amine hinges on a systematic and rigorous application of both biochemical and cell-based assays. By first establishing direct enzyme inhibition and then confirming target engagement and pathway modulation in a cellular context, researchers can build a comprehensive profile of a compound's activity. The protocols and principles outlined in this document provide a robust framework for these investigations, enabling informed decisions in the drug discovery and development pipeline.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2022, May 11).
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Diagnostics. Kinase Activity Assay.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information.
  • Benchchem. 4-(4-Piperidinylmethoxy)pyridine|Research Chemical.
  • Zheng, P., et al. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters.
  • Hu, C., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry.
  • ChemScene. 1159822-14-6 | 4-(Piperidin-4-yl)pyridin-2-amine.

Sources

Application Note: High-Throughput Receptor Binding Studies Utilizing the 4-(Piperidin-4-yloxy)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the challenge of optimizing fragment-based drug discovery (FBDD) pipelines. The compound 4-(Piperidin-4-yloxy)pyridin-2-amine represents a highly versatile, bifunctional pharmacophore widely utilized in the development of both G-protein coupled receptor (GPCR) ligands (such as Histamine H3/H4 receptor antagonists) and kinase inhibitors [1].

The structural logic behind this scaffold is twofold:

  • The 2-Aminopyridine Moiety: This acts as a robust hydrogen-bond donor and acceptor. In kinase targets, it is a classical "hinge-binding" motif that mimics the adenine ring of ATP. In GPCRs, it engages in critical hydrogen-bonding networks with transmembrane pocket residues[2].

  • The Piperidine Ring: With a pKa typically between 9 and 10, the piperidine nitrogen is protonated at physiological pH. This basic center enables critical electrostatic interactions (salt bridges) with highly conserved acidic residues (e.g., Aspartate or Glutamate) within receptor binding pockets [3].

To effectively evaluate derivatives of this scaffold, researchers must employ orthogonal binding assays. This guide details a self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium binding (affinity) and Surface Plasmon Resonance (SPR) for label-free kinetic profiling (residence time).

Experimental Workflow & Strategy

The integration of TR-FRET and SPR ensures that both the thermodynamic affinity (


) and the kinetic rates (

,

) of the 4-(Piperidin-4-yloxy)pyridin-2-amine derivatives are accurately quantified.

Workflow A 4-(Piperidin-4-yloxy) pyridin-2-amine Scaffold B Library Synthesis & Derivatization A->B C TR-FRET Assay (Equilibrium Binding) B->C HTS D SPR Assay (Kinetic Binding) B->D Hit Validation E Lead Optimization (Kd, kon, koff) C->E D->E

Fig 1: Orthogonal screening workflow for 4-(Piperidin-4-yloxy)pyridin-2-amine derivatives.

Data Presentation: Scaffold Derivative Profiling

To demonstrate the utility of these protocols, Table 1 summarizes representative quantitative data for three hypothetical derivatives of the scaffold against a model target (e.g., a generic receptor kinase). Notice how SPR provides the critical


 data, revealing that while Compound 3 has a similar 

to Compound 2, its prolonged residence time makes it a superior clinical candidate.

Table 1: Binding Kinetics and Affinity Summary

Compound IDModification to ScaffoldTR-FRET

(nM)
SPR

(nM)

(

)

(

)
Residence Time (min)
Cmpd-01 Unmodified Scaffold1,2501,1800.895.00.17
Cmpd-02 N-benzyl substitution45424.217.69.4
Cmpd-03 N-(4-fluorobenzyl)41382.18.020.8

Methodologies & Protocols

Protocol A: TR-FRET Competitive Binding Assay

Causality & Principle: TR-FRET is selected for primary screening because it eliminates the high background autofluorescence typical of small-molecule libraries. By introducing a 50–100 microsecond delay between the flashlamp excitation and emission reading, short-lived background fluorescence decays, leaving only the long-lifetime emission of the Lanthanide (Terbium) chelate [4].

TRFRET Excitation Flashlamp Excitation (340 nm) Delay Time Delay (50-100 µs) Eliminates Autofluorescence Excitation->Delay Donor Terbium (Tb) Donor Attached to Receptor Delay->Donor FRET FRET Donor->FRET If Tracer Bound Emission Emission Measurement (520 nm / 495 nm Ratio) Donor->Emission If Ligand Displaces Tracer (No FRET) Acceptor Fluorescent Tracer (Displaced by Ligand) FRET->Acceptor Acceptor->Emission

Fig 2: TR-FRET mechanism utilizing a microsecond delay to eliminate compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM

    
    , 0.01% Brij-35, 1 mM EGTA).
    
  • Complex Formation: In a low-volume, black 384-well plate, add 5 µL of the GST-tagged target receptor (final concentration 2 nM) and 5 µL of Terbium-labeled anti-GST antibody (final concentration 2 nM).

  • Compound Addition: Dispense 5 µL of the 4-(Piperidin-4-yloxy)pyridin-2-amine derivative (test compound) serially diluted in assay buffer containing 1% DMSO.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., a known AlexaFluor-488 labeled ligand) at its predetermined

    
     concentration.
    
  • Incubation: Seal the plate and incubate at room temperature for 60–120 minutes to reach equilibrium.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Acceptor).

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 495 nm). A decrease in the ratio indicates that the test compound successfully displaced the tracer. Fit the dose-response curve using a 4-parameter logistic regression to determine the

    
     [5].
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Assay

Causality & Principle: While TR-FRET provides affinity, it cannot resolve the kinetics of binding. SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as the small-molecule analyte binds to the immobilized receptor. This allows us to extract the association rate (


) and dissociation rate (

), which are critical for predicting in vivo efficacy and target residence time [6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Equilibrate with running buffer (e.g., PBS-P+ with 1% DMSO).

  • Surface Activation & Immobilization: Activate the carboxymethyl dextran surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the target receptor (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of ~2000 Response Units (RU) is achieved.

  • Quenching: Block unreacted esters on both FC1 (Reference) and FC2 (Active) with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

  • Analyte Preparation: Prepare a 5-point, 3-fold dilution series of the 4-(Piperidin-4-yloxy)pyridin-2-amine derivative in running buffer. Crucial Step: Ensure the DMSO concentration is exactly matched (e.g., 1.00%) between the analyte samples and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over FC1 and FC2 at a high flow rate (30 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 600 seconds.

  • Data Analysis: Subtract the reference cell (FC1) and blank buffer injections from the active cell (FC2) data (double-referencing). Fit the resulting sensorgrams using a 1:1 Langmuir binding model to determine

    
    , 
    
    
    
    , and
    
    
    (
    
    
    ) [7].

References

  • Lazewska, D., et al. (2021). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • O'Hagan, D., et al. (2020). "The pyridazine heterocycle in molecular recognition and drug discovery." PMC. Available at:[Link]

  • Goodnow, R. A., et al. (2002). "2-aminopyridine derivatives and combinatorial libraries thereof." Google Patents.
  • DCReport. (2025). "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." Available at:[Link]

  • Cytiva. (2026). "Defining similarity: The role of surface plasmon resonance in biosimilar development and validation." Available at:[Link]

  • Wang, Y., et al. (2025). "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies." PMC. Available at:[Link]

protocol for scaling up synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 4-(Piperidin-4-yloxy)pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. We present a detailed, two-step synthetic route commencing with a Williamson ether synthesis to couple N-Boc-4-hydroxypiperidine with 2-amino-4-chloropyridine, followed by an acid-mediated deprotection of the piperidine nitrogen. This application note is designed for researchers, chemists, and process development professionals, offering a transition from a laboratory-scale (gram) procedure to a robust, scalable protocol (multi-gram to kilogram). Key scale-up challenges, including thermal management, reagent selection, and product isolation, are addressed with a focus on safety, efficiency, and reproducibility.

Introduction and Scientific Rationale

Heterocyclic scaffolds, particularly those containing pyridine and piperidine moieties, are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of biological interactions.[1][2] 4-(Piperidin-4-yloxy)pyridin-2-amine (C₁₀H₁₅N₃, MW: 177.25) is a key intermediate used in the synthesis of various therapeutic agents, including kinase inhibitors.[3][4] The development of a safe, efficient, and scalable synthesis is crucial for advancing drug candidates from discovery to clinical development.[5][6]

This guide focuses on a well-established synthetic sequence that is amenable to scale-up. The chosen pathway involves:

  • Williamson Ether Synthesis: This classic S_N2 reaction forms the core ether linkage.[7][8][9] The selection of a protected piperidine alcohol and an activated pyridine is critical for minimizing side reactions.

  • Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic. It is stable under the basic conditions of the ether synthesis and can be removed efficiently under acidic conditions, which simplifies the overall process.[10]

  • Scalable Deprotection: Acid-mediated deprotection is a highly effective and scalable method, avoiding the need for specialized equipment like hydrogenation reactors.

The subsequent sections will detail the reaction mechanisms, provide step-by-step protocols for both lab and scaled-up syntheses, and address the critical process parameters that ensure a successful transition to larger quantities.

Reaction Mechanisms and Principles

Step 1: Williamson Ether Synthesis

This reaction proceeds via an S_N2 mechanism where the alkoxide, generated by deprotonating the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base, acts as a nucleophile.[8] It attacks the electron-deficient carbon atom of 2-amino-4-chloropyridine, displacing the chloride leaving group.

  • Choice of Base: For laboratory scale, sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol.[11] However, its use at scale presents significant safety hazards due to the evolution of flammable hydrogen gas.[12] For the scale-up protocol, a switch to a safer, commercially available base like potassium tert-butoxide (KOtBu) is recommended.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they solvate the cation but not the nucleophilic alkoxide, thus accelerating the reaction rate.[13]

Step 2: Boc Deprotection

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release tert-butanol (which further decomposes to isobutylene and water) and the desired primary amine as its corresponding acid salt.

  • Acid Selection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane are commonly used. For large-scale operations, using HCl in isopropanol or dioxane is often more cost-effective and easier to handle than TFA.

Laboratory-Scale Synthesis Protocol (1-5 g)

This protocol outlines the synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine on a typical laboratory scale.

Step 1: Synthesis of tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate
ReagentM.W.AmountMolesEquiv.
N-Boc-4-hydroxypiperidine201.252.01 g10.0 mmol1.0
2-Amino-4-chloropyridine128.561.29 g10.0 mmol1.0
Sodium Hydride (60% in oil)24.000.44 g11.0 mmol1.1
Anhydrous DMF-20 mL--

Procedure:

  • Oven-dry all glassware and allow to cool under a nitrogen atmosphere.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 2-amino-4-chloropyridine (1.29 g, 10.0 mmol) in one portion.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., gradient elution with 30-70% ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine
ReagentM.W.AmountMolesEquiv.
Boc-protected Intermediate293.372.93 g10.0 mmol1.0
4M HCl in 1,4-Dioxane-20 mL80.0 mmol8.0
Dichloromethane (DCM)-20 mL--

Procedure:

  • Dissolve the Boc-protected intermediate (2.93 g, 10.0 mmol) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (20 mL, 80.0 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate may form.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether or MTBE and filter to collect the product as a hydrochloride salt.

  • To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with DCM or a DCM/isopropanol mixture (e.g., 4:1).

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate to yield 4-(Piperidin-4-yloxy)pyridin-2-amine.

Process Development and Scale-Up Considerations

Transitioning from gram-scale to multi-kilogram production introduces significant challenges that must be addressed to ensure a safe, robust, and economically viable process.[12][14][15]

Scale_Up_Challenges main Key Scale-Up Challenges heat Thermal Management (Exotherm Control) main->heat Reduced Surface/Volume Ratio mix Mixing & Mass Transfer main->mix Non-Homogeneity Risks safety Process Safety (HAZOP) main->safety Hazardous Reagents & Conditions reagent Reagent & Solvent Selection main->reagent Cost, Safety, Environment isolate Product Isolation & Purification main->isolate Shift from Chromatography to Crystallization impurity Impurity Profile Management main->impurity New Byproducts at Scale heat_desc heat_desc heat->heat_desc Runaway reaction risk mix_desc mix_desc mix->mix_desc Localized hotspots, lower yields safety_desc safety_desc safety->safety_desc Gas evolution, handling pyrophorics reagent_desc reagent_desc reagent->reagent_desc Toxicity, flammability, cost isolate_desc isolate_desc isolate->isolate_desc Physical form, purity impurity_desc impurity_desc impurity->impurity_desc Requires process understanding (CPPs)

  • Thermal Management : Reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[14][16] For the Williamson ether synthesis, the initial deprotonation with a strong base is exothermic and requires controlled addition of the base at a low temperature, with efficient reactor cooling.

  • Reagent Selection :

    • Base : As mentioned, NaH is not ideal for large-scale work. Potassium tert-butoxide (KOtBu) is a viable alternative that is a solid and can be handled more safely, though it is still highly reactive and requires an inert atmosphere. Potassium carbonate (K₂CO₃) is even safer but may require higher temperatures or longer reaction times.[13]

    • Solvents : While DMF is an excellent solvent, its high boiling point and toxicity can make it difficult to remove and handle at scale. Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) or shifting to a more easily managed solvent like THF if reaction conditions permit. Solvent selection guides should be consulted.[16]

  • Work-up and Isolation : Column chromatography is not practical for multi-kilogram production. The process must be optimized to allow for isolation via crystallization or precipitation.[17] This involves careful solvent selection for the work-up (antisolvent crystallization) to ensure high purity and yield of the isolated solid. For the final product, isolation as a stable salt (e.g., hydrochloride) is often preferred at scale.

  • Safety (HAZOP) : A thorough Hazard and Operability study is mandatory.[14] Key hazards include:

    • Handling of flammable solvents like THF and ether.[18]

    • Use of strong, moisture-sensitive bases (KOtBu).

    • Handling of pyridine derivatives, which can be toxic.[19][20]

    • Potential for runaway reactions during the exothermic deprotonation step. All operations should be conducted in properly grounded equipment to prevent static discharge, and under an inert (nitrogen) atmosphere.[18]

Detailed Scale-Up Synthesis Protocol (100-500 g)

This protocol is designed for execution in a suitable jacketed glass reactor (e.g., 10-20 L) with overhead stirring, temperature control, and inert atmosphere capabilities.

Step 1: Synthesis of tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate
ReagentM.W.AmountMolesEquiv.
N-Boc-4-hydroxypiperidine201.25201.3 g1.0 mol1.0
2-Amino-4-chloropyridine128.56128.6 g1.0 mol1.0
Potassium tert-butoxide (KOtBu)112.21123.4 g1.1 mol1.1
Anhydrous THF-2.0 L--

Procedure:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with N-Boc-4-hydroxypiperidine (201.3 g, 1.0 mol) and anhydrous THF (2.0 L). Begin stirring to dissolve.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Once the temperature is stable, add solid potassium tert-butoxide (123.4 g, 1.1 mol) in portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Add solid 2-amino-4-chloropyridine (128.6 g, 1.0 mol) to the reactor.

  • Slowly warm the reactor contents to 60-65 °C (reflux of THF). Maintain this temperature for 18-24 hours.

  • Monitor the reaction by HPLC for the disappearance of starting materials.

  • Once complete, cool the reaction to 15-20 °C.

  • Slowly add water (2.0 L) to quench the reaction. Control the addition rate to manage any exotherm.

  • Stir the biphasic mixture for 30 minutes. Stop stirring and allow the layers to separate.

  • Remove the lower aqueous layer. Wash the organic layer with 20% w/w brine solution (1 L).

  • Concentrate the organic (THF) layer under reduced pressure to about one-third of its original volume.

  • Add n-heptane (2.0 L) as an anti-solvent to precipitate the product. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and hold for 1 hour.

  • Filter the solid product and wash the cake with cold n-heptane (2 x 250 mL).

  • Dry the solid in a vacuum oven at 40-45 °C to a constant weight.

Step 2: Synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine Hydrochloride
ReagentM.W.AmountMolesEquiv.
Boc-protected Intermediate293.37293.4 g1.0 mol1.0
Isopropanol (IPA)-1.5 L--
Concentrated HCl (37%)36.46~205 mL~2.4 mol2.4

Procedure:

  • Charge a clean, dry reactor with the Boc-protected intermediate (293.4 g, 1.0 mol) and isopropanol (1.5 L).

  • Stir to form a slurry or solution. Heat to 40-45 °C if necessary to aid dissolution.

  • Slowly add concentrated HCl (~205 mL) via an addition funnel over 30-45 minutes. An exotherm will occur; maintain the internal temperature below 60 °C.

  • After addition, stir the mixture at 50-55 °C for 4-6 hours until HPLC analysis confirms the reaction is complete.

  • Cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystallization of the hydrochloride salt.

  • Filter the solid product, and wash the cake with cold isopropanol (2 x 200 mL).

  • Dry the product in a vacuum oven at 45-50 °C to a constant weight to yield 4-(Piperidin-4-yloxy)pyridin-2-amine as its dihydrochloride salt.

Analytical Method Validation and Quality Control

QC_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Deprotection cluster_analytics Final Product QC S1_Start Starting Materials (Purity Check) S1_IPC In-Process Control (TLC / HPLC) S1_Start->S1_IPC Reaction S1_End Isolated Intermediate (Purity, Identity) S1_IPC->S1_End Work-up S2_IPC In-Process Control (TLC / HPLC) S1_End->S2_IPC Proceed if Spec Met S2_End Final Product (API) (Full Specification) S2_IPC->S2_End Isolation QC_ID Identity (¹H NMR, ¹³C NMR, MS) S2_End->QC_ID QC_Purity Purity (HPLC, >98%) S2_End->QC_Purity QC_Residual Residual Solvents (GC-HS) S2_End->QC_Residual QC_Water Water Content (Karl Fischer) S2_End->QC_Water

TestMethodPurposeSpecification (Example)
In-Process Control TLC / HPLCMonitor reaction completionStarting Material < 2%
Identity ¹H NMR, ¹³C NMRConfirm chemical structureConforms to structure
Identity Mass SpectrometryConfirm molecular weightConforms to M.W.
Purity HPLCQuantify product and impurities≥ 98.0%
Residual Solvents GC-HSEnsure solvents are below ICH limitse.g., THF < 720 ppm, IPA < 5000 ppm
Water Content Karl Fischer TitrationMeasure water content in final solid≤ 0.5%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low or No Yield 1. Incomplete deprotonation of alcohol. 2. Inactive base (moisture contamination). 3. Low reaction temperature.1. Ensure base equivalence is at least 1.1. 2. Use fresh, anhydrous base and solvents. 3. Ensure reaction temperature reaches the target (e.g., 65 °C for THF).
Step 1: Side Product Formation 1. Elimination reaction if using a secondary alkyl halide (not applicable here, but a general concern). 2. N-alkylation of the 2-amino group on the pyridine.1. The chosen route avoids this. 2. This is generally slow compared to O-alkylation of the alkoxide. If observed, it may indicate non-optimal reaction conditions.
Step 2: Incomplete Deprotection 1. Insufficient acid. 2. Reaction time too short or temperature too low.1. Ensure at least 2-3 equivalents of HCl are used. 2. Increase reaction time or temperature moderately (e.g., to 60 °C).
Purification Difficulties 1. Product is highly polar and water-soluble. 2. Oily product instead of solid.1. For free base extraction, use a more polar solvent mixture like DCM/IPA (4:1). 2. Isolate as a crystalline HCl salt, which often has better physical properties. Ensure complete solvent removal.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
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  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
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  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 4, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved March 4, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved March 4, 2026, from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved March 4, 2026, from [Link]

  • AIR Unimi. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2005, March 23). Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2023, May 2). (PDF) Synthesis of Heteroaromatic Compounds. Retrieved March 4, 2026, from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved March 4, 2026, from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Application Notes & Protocols for the In Vivo Formulation of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of 4-(Piperidin-4-yloxy)pyridin-2-amine for in vivo studies. The successful translation of promising new chemical entities (NCEs) from bench to preclinical models is critically dependent on developing a robust and appropriate delivery vehicle. This guide outlines a systematic approach, beginning with essential physicochemical characterization, leading to a logical formulation strategy, and culminating in detailed, step-by-step protocols for oral and parenteral administration. The methodologies are grounded in established principles of pharmaceutical science to ensure scientific integrity, reproducibility, and the generation of reliable pharmacokinetic and pharmacodynamic data.

Introduction and Strategic Overview

4-(Piperidin-4-yloxy)pyridin-2-amine belongs to a class of heterocyclic compounds incorporating both pyridine and piperidine scaffolds. These structural motifs are prevalent in medicinal chemistry and are associated with a wide range of biological activities.[1][2][3] A significant hurdle in the preclinical development of many NCEs, particularly those emerging from discovery pipelines, is poor aqueous solubility.[4][5] Inadequate solubility can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships and potentially causing promising candidates to be prematurely abandoned.[4][6]

This guide, therefore, presents not a single recipe, but a strategic workflow for developing a suitable formulation. The core principle is that the formulation is not merely a vehicle but an integral component of the experiment that must be chosen based on the compound's intrinsic properties and the study's objectives.

Pre-Formulation Assessment: The Foundational Step

Before any formulation is attempted, a baseline understanding of the compound's physicochemical properties is essential. This pre-formulation data dictates the entire development strategy. While specific experimental data for 4-(Piperidin-4-yloxy)pyridin-2-amine is not widely published, the table below provides key parameters that must be determined experimentally. Predicted values based on structurally similar molecules are included for initial guidance.

PropertyExperimental MethodPredicted Value / Expected BehaviorRationale & Importance
Aqueous Solubility Shake-flask method at various pH (e.g., 2.0, 4.5, 6.8, 7.4)Low (< 10 µg/mL) at neutral pH. Solubility expected to increase at lower pH due to the basic amine groups.Determines if a simple aqueous solution is feasible. pH-dependency is key for selecting solubilization strategies (e.g., pH adjustment).[7]
pKa Potentiometric titration or UV-spectrophotometryExpected pKa ~4-5 for the pyridine nitrogen and ~8-9 for the piperidine nitrogen.Identifies ionizable centers. Crucial for predicting solubility changes in different physiological environments (e.g., stomach vs. intestine).
LogP / LogD Shake-flask or HPLC methodPredicted XLogP ~1.0 - 2.0.Measures lipophilicity. A LogP in this range suggests the compound is a candidate for BCS Class II or IV, indicating solubility-limited absorption.[7]
Solid-State Properties DSC, TGA, XRPDTo be determined.Assesses melting point, thermal stability, and crystallinity/polymorphism. The presence of different polymorphs can significantly impact solubility and dissolution rate.[4]

Note: The predicted values are estimations. Experimental verification is a mandatory first step.

Formulation Strategy Selection: A Decision-Making Workflow

The choice of formulation depends on the route of administration, the required dose, and the physicochemical data obtained in Section 2. The following decision tree provides a logical pathway for selecting an appropriate strategy.

G start Pre-Formulation Data (Solubility, pKa, LogP) route Select Route of Administration start->route oral Oral (PO) route->oral PO iv Intravenous (IV) route->iv IV dose_po Target Dose & Solubility? oral->dose_po dose_iv Target Dose & Stability? iv->dose_iv low_dose_po Low Dose / Soluble at Low pH dose_po->low_dose_po <1 mg/mL high_dose_po High Dose / Poorly Soluble dose_po->high_dose_po >1 mg/mL solution_po Aqueous Solution (pH Adjusted) low_dose_po->solution_po suspension Aqueous Suspension high_dose_po->suspension Preferred Start cosolvent_po Co-solvent/Surfactant System high_dose_po->cosolvent_po Alternative low_dose_iv Low Dose / Soluble dose_iv->low_dose_iv high_dose_iv Higher Dose / Precipitation Risk dose_iv->high_dose_iv solution_iv Aqueous Solution (pH Adjusted) low_dose_iv->solution_iv cosolvent_iv Co-solvent/Surfactant System high_dose_iv->cosolvent_iv Common cyclo Cyclodextrin Complex high_dose_iv->cyclo Often Better Tolerated

Caption: Formulation strategy decision tree based on route and compound properties.

Experimental Protocols

Disclaimer: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). The stability of the final formulation should be assessed prior to in vivo use.

Protocol 1: Oral Suspension Formulation (Default for Poor Solubility)

This is often the most straightforward and preferred approach for initial oral PK and efficacy studies of poorly soluble compounds.[6] The goal is to create a homogenous, easily re-suspendable formulation to ensure uniform dosing.

Materials:

  • 4-(Piperidin-4-yloxy)pyridin-2-amine (API)

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethyl Cellulose (NaCMC) in deionized water

  • Wetting Agent: Polysorbate 80 (Tween® 80)

  • Mortar and pestle

  • Graduated cylinders and calibrated pipettes

  • Stir plate and magnetic stir bar

  • Glass vials

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in deionized water. For a 100 mL batch, add 0.5 g of methylcellulose to ~80 mL of hot water (~80°C) and stir until dispersed. Cool the solution in an ice bath while stirring to facilitate complete dissolution. Once cool, bring the final volume to 100 mL.

  • Calculate Required Materials: Determine the total volume needed for the study, including overage. For example, for a 10 mg/kg dose in mice (assuming 10 mL/kg dosing volume), the final concentration is 1 mg/mL.

  • Wetting the API: Weigh the required amount of API into a mortar. Add a small amount of Polysorbate 80 (typically 1-2 drops, or ~1-5% of the API weight) and triturate with the pestle to form a uniform paste. This step is critical to reduce the interfacial tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping.[8]

  • Creating the Slurry: Gradually add a small volume (~2-3 mL) of the 0.5% methylcellulose vehicle to the paste and continue to triturate until a smooth, homogenous slurry is formed.

  • Final Formulation: Transfer the slurry to a graduated cylinder or beaker containing the remaining volume of the vehicle. Use additional vehicle to rinse the mortar and pestle to ensure complete transfer of the API.

  • Homogenization: Place a magnetic stir bar in the formulation and stir for at least 30 minutes to ensure uniform dispersion.

  • Quality Control & Storage:

    • Appearance: Visually inspect to ensure a uniform, milky suspension with no large agglomerates.

    • Dose Uniformity: Before each dose administration, the suspension must be thoroughly vortexed or shaken to ensure homogeneity.

    • Storage: Store at 2-8°C. Determine stability for the duration of the study; a 7-day stability is common for preclinical work.

Protocol 2: Solubilized Formulation using a Co-solvent System (Oral or IV)

This approach is used when a true solution is required, either to enhance absorption or for parenteral administration. The selection of co-solvents must consider route-specific toxicity.[9][10]

Common Vehicle Systems:

  • For Oral Use: 20% PEG 400 / 80% Water, pH adjusted

  • For IV Use (Use with caution): 10% Solutol® HS 15 / 10% Ethanol / 80% Saline

  • A more tolerable IV option: 40% PEG 400 / 60% Saline

Step-by-Step Procedure (Example: 2 mg/mL in 40% PEG 400 / 60% Saline):

  • Weigh API: Accurately weigh the required amount of 4-(Piperidin-4-yloxy)pyridin-2-amine into a sterile glass vial.

  • Add Co-solvent: For a final volume of 10 mL, add 4 mL of PEG 400 to the API.

  • Solubilization: Vortex and/or sonicate the mixture until the API is completely dissolved. Gentle warming (<40°C) may be applied if necessary, but thermal stability must be confirmed first.

  • Add Aqueous Component: Once the API is fully dissolved in the organic co-solvent, slowly add 6 mL of sterile saline to the vial while vortexing. Causality Note: Adding the aqueous phase last to the drug-cosolvent concentrate prevents the drug from precipitating, which can occur if the drug is added directly to a pre-mixed vehicle.[6]

  • Final Mixing: Continue to mix until a clear, homogenous solution is obtained.

  • Quality Control & Storage:

    • Appearance: The final formulation must be a clear, particle-free solution.

    • pH Measurement: Check the pH and adjust if necessary, especially for IV formulations, to be within a physiologically tolerated range (typically pH 4-8).[7]

    • Precipitation Check: A common failure mode for co-solvent systems is drug precipitation upon dilution in aqueous media (e.g., blood). A simple in-vitro test is to dilute the formulation 1:10 or 1:100 in saline or phosphate-buffered saline (PBS) and observe for any cloudiness or precipitate.

    • Sterility (for IV): For intravenous administration, the final formulation must be sterile-filtered through a 0.22 µm syringe filter.

    • Storage: Store protected from light at 2-8°C.

Protocol 3: Cyclodextrin-Based Formulation (Primarily for IV)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used for parenteral formulations due to their favorable safety profiles.[12]

Step-by-Step Procedure (Example: 20% w/v SBE-β-CD in Water):

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile Water for Injection (WFI). For 100 mL, dissolve 20 g of SBE-β-CD in 100 mL of WFI.

  • API Addition: Weigh the API and add it directly to the SBE-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture. The formation of the inclusion complex can take time, from 30 minutes to several hours. The solution should clarify as the complex forms.

  • pH Adjustment: Check the final pH. If the drug's solubility is pH-dependent, adjusting the pH of the cyclodextrin solution to an optimal level before adding the drug can significantly enhance solubilization.

  • Quality Control & Storage:

    • Appearance: The final formulation must be a clear, particle-free solution.

    • Sterility: Sterile-filter through a 0.22 µm syringe filter.

    • Storage: Store at room temperature or 2-8°C, as recommended for the specific cyclodextrin used.

Formulation Analysis and Quality Control Workflow

Verifying the quality of the final formulation is a non-negotiable step to ensure data integrity.

G prep Formulation Prepared (Solution or Suspension) visual 1. Visual Inspection (Clarity / Homogeneity) prep->visual ph 2. pH Measurement (Ensure physiological range) visual->ph conc 3. Concentration Verification (HPLC-UV) ph->conc hplc HPLC Analysis: - Prepare standards - Dilute sample - Quantify vs. curve conc->hplc release Release for In Vivo Dosing conc->release If concentration is within ±10% of target

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Compound Profile and Significance

4-(Piperidin-4-yloxy)pyridin-2-amine (CAS No. 879475-09-7) is a heterocyclic amine incorporating both a substituted pyridine and a piperidine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The aminopyridine core is a known pharmacophore, notably for its activity as a potassium channel blocker, while the piperidine group can modulate physicochemical properties such as solubility and basicity, and provide a vector for further chemical modification.[1] Given its potential biological activity and use as a key building block in the synthesis of more complex molecules, establishing rigorous and scientifically-grounded handling and storage protocols is paramount to ensure operator safety, experimental integrity, and compound stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound in a laboratory setting. The protocols herein are synthesized from material safety data sheets (MSDS), general guidelines for handling heterocyclic amines, and stability data for structurally related compounds.

Hazard Assessment and Safety Philosophy

As a substituted aminopyridine, 4-(Piperidin-4-yloxy)pyridin-2-amine should be handled with the caution afforded to a novel chemical entity with potential biological activity. While specific toxicological data for this exact compound is limited, the broader class of aromatic and heterocyclic amines can pose health risks, including potential carcinogenicity, mutagenicity, and skin sensitization.[2][3] Many aminopyridines are known to be acutely toxic and can be readily absorbed through the skin.[1] Therefore, the core safety philosophy is to minimize all routes of exposure —dermal, ocular, inhalation, and ingestion—through a combination of engineering controls, personal protective equipment, and meticulous laboratory practice.

Known Hazards of Structurally Related Compounds:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[5]

  • Sensitization: May cause sensitization by skin contact.[6]

  • Organ Effects: Potential for central nervous system effects, such as convulsions or weakness, has been noted for some aminopyridines.[7]

Handling Protocols: From Receipt to Use

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to powdered or volatile chemical agents is through robust engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[8] This prevents the inhalation of fine particulates and potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed. An eyewash station and safety shower must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[11]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (double-gloving recommended for transfers).Inspect gloves for any defects before use. Change gloves immediately if contaminated, and always before leaving the work area.[5]
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or ANSI Z87.1).Provides a barrier against accidental splashes and airborne particles.[7]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination. Should be buttoned and sleeves should be down.[5]
Respiratory Not typically required when handling in a fume hood.If engineering controls fail or for spill cleanup, an N95-rated respirator may be necessary to minimize dust inhalation.[8]
Workflow for Safe Handling and Solution Preparation

The following workflow diagram and protocol outline the critical steps for safely handling the compound from the stock container to a final experimental solution.

G cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Equipment (Spatula, Vials, Solvents) B->C D 4. Transfer Stock Bottle to Fume Hood C->D E 5. Carefully Weigh Solid (Use anti-static weigh boat) D->E F 6. Transfer Weighed Solid to Final Vial E->F G 7. Add Solvent & Mix (Vortex/Sonicate) F->G H 8. Seal, Label, and Log the New Solution G->H I 9. Decontaminate Equipment H->I J 10. Dispose of Waste (Solid & Liquid) I->J K 11. Doff PPE & Wash Hands J->K

Caption: Workflow for Safe Handling of 4-(Piperidin-4-yloxy)pyridin-2-amine.

Protocol:

  • Preparation: Before retrieving the compound, don all required PPE. Ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary glassware, spatulas, solvents, and waste containers inside the hood.[12]

  • Weighing: To minimize static dispersion of the powder, use an anti-static weigh boat or place the balance inside the fume hood if feasible. Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid. Avoid creating dust.[7]

  • Solution Preparation: Add the weighed solid to a clean, appropriately labeled vial. Add the desired solvent, cap the vial securely, and mix using a vortex or sonicator until fully dissolved.

  • Cleanup: All disposable items (weigh boats, pipette tips, wipes) that have come into contact with the compound are considered chemical waste and must be disposed of in a designated, sealed hazardous waste container.[8] Decontaminate non-disposable items like spatulas with an appropriate solvent.

  • Post-Handling: After completing the work, remove gloves and lab coat, and wash hands thoroughly with soap and water.[6]

Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical integrity of 4-(Piperidin-4-yloxy)pyridin-2-amine and ensuring its efficacy in experiments. The guidelines below are based on general principles for heterocyclic amines and stability data for the parent 4-aminopyridine scaffold.[13][14][15][16]

Optimal Storage Conditions
ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Cool temperatures slow the rate of potential degradation reactions. While many aminopyridines are stable at room temperature in solid form, refrigeration is a best practice for long-term storage.[5][14]
Atmosphere Keep container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen).Protects the compound from atmospheric moisture and oxygen, which can participate in degradation pathways.[17]
Light Store in an amber vial or protect from light.Many organic compounds, particularly those with aromatic rings, can be susceptible to photodegradation.[15][16]
Form Solid (as supplied)Storing the compound as a solid is preferred for long-term stability. Solutions should be prepared fresh whenever possible.
Chemical Incompatibilities

To prevent hazardous reactions and compound degradation, store 4-(Piperidin-4-yloxy)pyridin-2-amine away from the following chemical classes:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions and degradation of the amine functional groups.[7][9]

  • Strong Acids: As a basic compound, it will react exothermically with strong acids.[7]

  • Acid Chlorides and Anhydrides: May undergo acylation reactions.

Emergency Procedures

Spill Management
  • Evacuate: Alert others in the immediate area. If the spill is large or outside of a containment device, evacuate the lab.[18]

  • Contain: For a small spill within a fume hood, prevent it from spreading using absorbent pads or vermiculite.[19]

  • PPE: Wear appropriate PPE, including double gloves, goggles, and a lab coat. A respirator may be needed if dust is airborne.[8]

  • Cleanup: Carefully sweep up the solid material, minimizing dust generation, and place it into a labeled hazardous waste container.[7] Clean the spill area with a suitable solvent and absorbent materials.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal

All waste containing 4-(Piperidin-4-yloxy)pyridin-2-amine, whether solid or in solution, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.[8]

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[7][18]

References

  • BenchChem. (n.d.). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
  • Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. Retrieved from [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride.
  • U.S. Environmental Protection Agency (EPA). (2006). Aminopyridines.
  • Antibodies-Online. (n.d.). Safety Data Sheet for 4-Piperidinopiperidine.
  • TotalEnergies. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Azon. (n.d.). Safety Data Sheet for Azo-Solv.
  • EcoOnline. (2025). Safety Data Sheet for KIC - Waffletechnology® For MICR/Check Readers Saturated With 99.7% Isopropyl Alcohol. Retrieved from [Link]

  • Indiana Department of Administration. (n.d.). Material Safety Data Sheet.
  • Indagoo Research Chemicals. (2025). Safety Data Sheet for 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
  • Seasol International Pty Ltd. (n.d.). Safety Data Sheet.
  • Northwestern University. (2023). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Saffron Scientific. (2025). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Al-Shammari, E., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-(Piperidin-4-yloxy)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists facing bottlenecks in synthesizing highly polar, functionalized heterocycles. The compound 4-(piperidin-4-yloxy)pyridin-2-amine is a ubiquitous pharmacophore and a critical intermediate in the development of various 1[1].

However, its synthesis—typically via a Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection—is notorious for sluggish coupling yields and catastrophic product losses during purification. This guide deconstructs the chemical causality behind these failures and provides a self-validating, highly optimized workflow to ensure >85% overall yield.

Workflow SM 1. Starting Materials 2-Amino-4-fluoropyridine + N-Boc-4-hydroxypiperidine Alkoxide 2. Alkoxide Generation NaH in anhydrous DMF (0°C to RT) SM->Alkoxide SNAr 3. SNAr Coupling Heat to 90°C for 12 hours Alkoxide->SNAr Deprotect 4. Boc Deprotection 4M HCl in Dioxane (RT, 2h) SNAr->Deprotect SCX 5. SCX Catch & Release Ion-exchange chromatography Deprotect->SCX Product 6. Pure Target Molecule 4-(Piperidin-4-yloxy)pyridin-2-amine SCX->Product

Workflow for the synthesis and purification of 4-(piperidin-4-yloxy)pyridin-2-amine.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My SNAr coupling yield using 2-amino-4-chloropyridine and N-Boc-4-hydroxypiperidine is stalled at 30-40%, even after 24 hours at 100°C. How can I drive this to completion? A1: The bottleneck lies in the activation energy required to form the Meisenheimer complex during the SNAr reaction. While chlorine is a standard leaving group, the 2-amino group donates electron density into the pyridine ring via resonance, severely deactivating the 4-position toward nucleophilic attack. The Solution: Switch your starting material to 2-amino-4-fluoropyridine . Fluorine is significantly more electronegative than chlorine. This intense inductive effect withdraws electron density from the C4 carbon, dramatically stabilizing the anionic Meisenheimer transition state. As documented in studies of 2[2], fluoropyridines undergo SNAr orders of magnitude faster than their chloro-analogues.

Q2: I am observing significant side-product formation (specifically 2-aminopyridin-4-ol) during the alkoxide generation step. What is going wrong? A2: This is a classic symptom of moisture ingress. When generating the alkoxide of N-Boc-4-hydroxypiperidine using a strong base like Sodium Hydride (NaH), any residual water in your solvent (DMF) or starting material will irreversibly react with the base to form hydroxide ions (OH⁻). Hydroxide is a smaller, vastly more mobile nucleophile than your bulky secondary alkoxide. It will rapidly outcompete the piperidine derivative, attacking the halopyridine to yield the undesired 2-aminopyridin-4-ol. The Solution: Rigorous anhydrous techniques are non-negotiable. Dry the N-Boc-4-hydroxypiperidine via azeotropic distillation with toluene prior to use, and utilize strictly anhydrous, amine-free DMF.

Q3: The Boc deprotection is complete by LC-MS, but I lose most of my product during silica gel chromatography. How can I improve recovery? A3: You are attempting to purify a highly polar, water-soluble diamine (containing both an aniline-like primary amine and a basic secondary aliphatic amine) using normal-phase silica. The secondary amine interacts irreversibly with the acidic silanol groups on the silica gel, causing severe streaking and permanent retention. The Solution: Abandon normal-phase silica for this step. Instead, implement3[3]. SCX utilizes a sulfonic acid-functionalized resin to perform a "catch-and-release" purification. The basic piperidine nitrogen is protonated and binds ionically to the resin, allowing neutral and acidic impurities to be washed away before releasing the pure product with an ammoniacal solution.

Section 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and overall isolated yield.

Leaving GroupBaseSolventTemp (°C)Purification MethodTypical Yield (%)
Chlorine (-Cl)Cs₂CO₃DMF110Silica Gel15 - 25%
Chlorine (-Cl)NaHDMF100Silica Gel30 - 40%
Fluorine (-F)NaHDMF90Silica Gel45 - 55%
Fluorine (-F) NaH DMF (Anhydrous) 90 SCX Chromatography >85%

Section 3: Validated Experimental Protocols

Protocol A: Optimized SNAr Coupling
  • Preparation : In an oven-dried flask under N₂ atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous DMF (0.2 M).

  • Alkoxide Generation : Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes until H₂ evolution ceases.

  • Coupling : Add 2-amino-4-fluoropyridine (1.0 eq) in a single portion. Heat the reaction mixture to 90 °C for 12 hours.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with a 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo to afford the crude Boc-protected intermediate.

Protocol B: Deprotection and SCX "Catch-and-Release" Purification
  • Deprotection : Dissolve the crude intermediate in minimal CH₂Cl₂. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours. Concentrate to dryness to yield the crude HCl salt.

  • SCX Conditioning : Pre-condition an SCX-2 solid-phase extraction cartridge with 1 column volume (CV) of Methanol (MeOH).

  • Loading : Dissolve the crude HCl salt in a minimum amount of MeOH and load it onto the SCX cartridge. The basic piperidine nitrogen will bind tightly to the sulfonic acid stationary phase.

  • Washing : Wash the cartridge with 3 CV of MeOH to elute non-basic impurities (e.g., unreacted starting materials, mineral oil).

  • Elution : Elute the target molecule using 2M NH₃ in MeOH (2 CV). The ammonia deprotonates the piperidine, disrupting the ionic bond and releasing it from the resin.

  • Isolation : Concentrate the ammoniacal eluent in vacuo to afford pure 4-(piperidin-4-yloxy)pyridin-2-amine as a free base.

SCX_Mechanism Load 1. Load Protonated Amine (+) Catch 2. Catch Binds to SCX Resin (-) Load->Catch Wash 3. Wash MeOH removes impurities Catch->Wash Release 4. Release NH3 neutralizes Amine Wash->Release Elute 5. Elute Pure Free Base Release->Elute

Mechanism of SCX chromatography for polar amine recovery.

References

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL
  • The Use of a Supported Base and Strong Cation Exchange (SCX)
  • Mechanism-based Inhibitor of DNA Cytosine-5 Methyltransferase (DNMT) via a SNAr Reaction with an Oligodeoxyribonucleotide Containing 2-Amino-4-Halopyridine-C-Nucleoside (dXP)

Sources

overcoming solubility issues with 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for 4-(Piperidin-4-yloxy)pyridin-2-amine. This guide, prepared by our senior application scientists, provides in-depth answers and troubleshooting protocols to address the most common challenge encountered with this molecule: its limited aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-(Piperidin-4-yloxy)pyridin-2-amine?

Understanding the inherent properties of the molecule is the first step in troubleshooting. 4-(Piperidin-4-yloxy)pyridin-2-amine is a molecule with distinct basic centers that dictate its behavior in solution.

  • Structure: The molecule contains two key basic functional groups: a piperidine ring and a 2-aminopyridine ring. Both nitrogen atoms possess lone pairs of electrons and can act as proton acceptors.[1]

  • Basicity (pKa): The piperidine nitrogen is a typical aliphatic amine, which is a relatively strong base (pKa of piperidinium ion is ~11.1).[2] The 2-aminopyridine moiety has two nitrogens; the ring nitrogen's basicity is enhanced by the electron-donating amino group, but the exocyclic amino group is generally less basic. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, while that of 4-aminopyridine is much higher at 9.17, indicating the position of the amino group is critical.[3] For 4-(Piperidin-4-yloxy)pyridin-2-amine, we can therefore anticipate two distinct pKa values, with the piperidinyl nitrogen being significantly more basic than the pyridine ring nitrogen.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for a similar analog is around 1.13, suggesting a moderate degree of lipophilicity.[4] This contributes to its limited solubility in purely aqueous systems.

Table 1: Estimated Physicochemical Properties of 4-(Piperidin-4-yloxy)pyridin-2-amine

Property Value Source / Comment
Molecular Formula C₁₀H₁₅N₃O (Calculated)
Molecular Weight 193.25 g/mol (Calculated)
Predicted LogP ~1.1 [4] (Value for a close analog)
pKa₁ (Piperidine) ~10.5 - 11.0 Estimated based on piperidine's pKa.[2]
pKa₂ (Pyridine Ring N) ~6.5 - 7.0 Estimated based on 2-aminopyridine's pKa.[3]
H-Bond Acceptors 4 [5] (Value for a close analog)

| H-Bond Donors | 2 |[4] (Value for a close analog) |

Q2: Why is my compound poorly soluble in neutral buffers like PBS (pH 7.4)?

This is the most common issue researchers face. The poor solubility at neutral pH is a direct consequence of the molecule's chemical nature.

At a neutral pH of 7.4, which is well below the pKa of the highly basic piperidine nitrogen (~11), this group will be almost entirely protonated (cationic). However, pH 7.4 is slightly above the estimated pKa of the pyridine ring nitrogen (~6.8). Therefore, at pH 7.4, the molecule exists predominantly as a mono-cationic species. While this charged form is more soluble than the completely neutral form, the overall solubility can still be limited by the molecule's crystalline structure and moderate lipophilicity. In its solid, crystalline state, significant energy is required to break the crystal lattice before dissolution can occur.[6][7]

Neutral Neutral Base (B) (pH > 11) Least Soluble MonoProtonated Mono-protonated (BH+) (pH ~8-10) More Soluble Neutral->MonoProtonated + H+ (Piperidine N) DiProtonated Di-protonated (BH2++) (pH < 6) Most Soluble MonoProtonated->DiProtonated + H+ (Pyridine N)

Caption: pH-dependent protonation states of the molecule.

Troubleshooting Guide: Step-by-Step Protocols

Problem 1: My compound won't dissolve or precipitates in my neutral aqueous buffer.

This is a classic solubility challenge. The most direct approach for a basic compound like this is to leverage its pH-dependent solubility.

Strategy: pH Adjustment and Salt Formation

The principle here is straightforward: by lowering the pH of the solvent, we can fully protonate both basic nitrogen atoms, forming a dicationic salt.[8][9] This highly charged species is significantly more polar and thus more water-soluble.[1][10]

Step-by-Step Protocol:

  • Prepare an Acidic Stock Solution:

    • Instead of dissolving the compound directly in water or buffer, weigh the desired amount of solid 4-(Piperidin-4-yloxy)pyridin-2-amine.

    • Add a small volume of a dilute acid, such as 0.1 M Hydrochloric Acid (HCl), dropwise while vortexing until the solid is fully dissolved. This creates a highly concentrated, water-soluble hydrochloride salt solution in situ.

    • Alternatively, prepare a 10-50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). This is a common practice, but be mindful of the final DMSO concentration in your experiment.

  • Dilute into Final Buffer:

    • Take the required volume from your acidic or DMSO stock solution.

    • Add it to your final, larger volume of experimental buffer (e.g., PBS) with vigorous stirring. The key is to dilute rapidly to a final concentration that is below the solubility limit at that pH.

  • Verify Final pH and Observe:

    • After adding the acidic stock, check the final pH of your solution. A small addition should not significantly alter the pH of a well-buffered system.

    • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) over 15-30 minutes. If precipitation occurs, your final concentration is still too high for that buffer system.

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile (Note: These are representative values to demonstrate the principle)

pH Expected Predominant Species Expected Aqueous Solubility
11.0 Neutral / Mono-cation Very Low (< 0.01 mg/mL)
7.4 Mono-cationic Low (~0.1 - 0.5 mg/mL)
5.0 Di-cationic High (> 10 mg/mL)

| 2.0 | Di-cationic | Very High (> 50 mg/mL) |

Problem 2: I cannot alter the pH for my experiment (e.g., live-cell assays), and DMSO is not an option or is limited.

When pH modification is off the table, you must change the properties of the solvent system itself.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving molecules with moderate lipophilicity.

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Step-by-Step Protocol:

  • Prepare a Drug-in-Co-solvent Concentrate: Dissolve the 4-(Piperidin-4-yloxy)pyridin-2-amine directly into your chosen co-solvent (e.g., 100% PEG 400) to create a high-concentration stock.

  • Prepare the Aqueous Vehicle: In a separate tube, prepare your final buffer system.

  • Combine and Mix: Slowly add the drug-in-co-solvent concentrate to the aqueous vehicle with constant, vigorous vortexing. It is critical to add the concentrate to the water, not the other way around, to ensure rapid dispersion.

  • Final Concentration: Ensure the final percentage of the co-solvent is compatible with your experimental system (e.g., typically <10% for many cell-based assays).

Strategy 2: Use of Surfactants or Cyclodextrins

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 form micelles in aqueous solution above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate the drug molecule, effectively solubilizing it.[12] This is a common technique for parenteral formulations.[13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water and increasing solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.

Problem 3: I need a high-concentration formulation for in vivo studies, and simple methods are insufficient.

For demanding applications like oral gavage or parenteral injections requiring high drug loads, more advanced formulation strategies are necessary.

Strategy: Amorphous Solid Dispersions

The core principle of a solid dispersion is to convert a poorly soluble crystalline drug into its much more soluble, high-energy amorphous state, dispersed within a hydrophilic carrier.[6][14] When this solid dispersion comes into contact with aqueous fluid, the carrier dissolves quickly, releasing the drug as fine, amorphous particles with a greatly increased surface area and transiently high solubility.[12]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Copovidone (Kollidon® VA 64)

  • Hypromellose Acetate Succinate (HPMCAS)

Methods for Preparation:

  • Solvent Evaporation: Dissolve both the drug and the polymer carrier in a common organic solvent, then evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.

  • Hot Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated, then extruded to form a uniform dispersion.[9] This is a highly scalable manufacturing technique.[15]

cluster_start Initial Assessment cluster_methods Solubilization Strategy cluster_protocols Recommended Protocol Start Solubility Issue with 4-(Piperidin-4-yloxy)pyridin-2-amine pH_Mod Is pH modification acceptable for the assay? Start->pH_Mod Co_Solvent Are co-solvents/surfactants sufficient? pH_Mod->Co_Solvent No Protocol_pH Use Acidic Stock / Salt Formation Protocol pH_Mod->Protocol_pH Yes Advanced Advanced Formulation Co_Solvent->Advanced No Protocol_CoSolvent Use Co-solvent / Surfactant Protocol Co_Solvent->Protocol_CoSolvent Yes Protocol_Advanced Develop Amorphous Solid Dispersion or Nanosuspension Advanced->Protocol_Advanced

Caption: Troubleshooting workflow for solubility enhancement.

References

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jadhav, N. R., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Prajapati, R., & Patel, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1145-1163.
  • Thakkar, H., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Lone, S. A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 5(2), 11-22.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical and biomedical analysis, 36(1), 1-3.
  • Verma, S., & Rawat, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical technology & research, 6(1), 47-56.
  • Moses, B. A., Peppas, N. A., & Excipients, D. D. T. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • JoVE. (2024). Extraction: Effects of pH. Journal of Visualized Experiments. Retrieved from [Link]

  • Ali, S., & Taylor, L. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island.
  • Singh, A., & Pai, R. S. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research, 15(2), 123-130.
  • Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Chemistry LibreTexts.
  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
  • U.S. Environmental Protection Agency. (2025). 5-Chloro-2-(piperidin-4-yloxy)pyridine Properties. EPA.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • Fluorochem. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Fluorochem.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora.
  • Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)pyridine. Sigma-Aldrich.
  • Moshang Chemical. (n.d.). 2-methyl-N-(pyridin-4-ylmethylideneamino)quinolin-4-amine. Moshang Chemical.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • ChemicalBook. (n.d.). 110-89-4(Piperidine) Product Description. ChemicalBook.
  • Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone.

Sources

troubleshooting 4-(Piperidin-4-yloxy)pyridin-2-amine instability in assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and drug discovery professionals encountering stability or reproducibility issues with 4-(Piperidin-4-yloxy)pyridin-2-amine (CAS: 1159822-14-6).[1]

This guide moves beyond generic advice, applying specific medicinal chemistry principles to this aminopyridine-ether-piperidine scaffold.

Status: Operational | Topic: Assay Instability & Troubleshooting | Audience: R&D Scientists[1]

Molecule Profile & Liability Assessment

Before troubleshooting, understand the physicochemical behavior of your analyte.[1] "Instability" in assays is often a misnomer for physical loss (adsorption/precipitation) rather than chemical degradation.[1]

FeatureChemical StructurePotential Liability
Scaffold 4-(Piperidin-4-yloxy)pyridin-2-amine Base pKa ~11.0 (Piperidine), ~6.8 (Pyridine)
Secondary Amine Piperidine Ring (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
High Risk: Formation of carbamates with atmospheric

. Med Risk: Oxidation to N-oxide or hydroxylamine.[2][1]
Primary Amine Pyridin-2-amine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Med Risk: Oxidation (slow); Schiff base formation if aldehydes present.[2][1] High Risk: Fluorescence interference (intrinsic fluorescence).[1]
Ether Linkage ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Low Risk: Generally stable to hydrolysis under assay conditions.[2][1]
Physical State Cationic AmphiphileHigh Risk: Non-specific binding (NSB) to plasticware; precipitation at neutral pH if free base.[1]

Diagnostic Workflow

Use this logic gate to determine if your issue is Chemical Degradation or Physical Loss .

TroubleshootingFlow Start Symptom: Variable IC50 or Loss of Signal Step1 Step 1: LC-MS Analysis of Assay Buffer (t=0 vs t=End) Start->Step1 Decision1 Is the Parent Peak Area Reduced? Step1->Decision1 BranchA Yes, Peak Reduced Decision1->BranchA Yes BranchB No, Peak Stable Decision1->BranchB No Decision2 New Peaks Observed? BranchA->Decision2 Result3 Diagnosis: Assay Interference (Fluorescence/Quenching) BranchB->Result3 Result1 Diagnosis: Chemical Instability (Oxidation/Hydrolysis) Decision2->Result1 Yes (Mass Shift) Result2 Diagnosis: Physical Loss (Adsorption/Precipitation) Decision2->Result2 No (Just Loss)

Figure 1: Diagnostic logic for distinguishing between degradation, physical loss, and assay artifacts.

Troubleshooting Guides & FAQs

Issue 1: "My compound disappears from solution, but I see no degradation products."

Diagnosis: Physical Loss (Adsorption or Precipitation).[1] The piperidine moiety is highly basic (pKa ~11).[3][1] At physiological pH (7.4), it is fully protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


).[1] This cationic charge makes it "sticky" towards negatively charged surfaces (glass, untreated polystyrene) or prone to crashing out if the counter-ion is incompatible.[1]

Corrective Actions:

  • Check Your Plastics: Cationic amines bind aggressively to standard polypropylene.[1]

    • Solution: Switch to Low-Binding (LoBind) plates and tips.[1]

    • Validation: Pre-soak tips in buffer containing the compound before transfer (saturation method).[3][1]

  • Add Surfactant:

    • Solution: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1] This prevents the amphiphilic molecule from adhering to walls.[1]

  • Solubility Limit Check:

    • If you are using the free base form, it may be insoluble in aqueous buffer at pH > 8.[1] Ensure you are using the Dihydrochloride (2HCl) salt or maintain pH < 7.0 for stock handling.[1]

Issue 2: "I see a mass shift of +16 Da or +32 Da in my stock solution."

Diagnosis: Chemical Instability (N-Oxidation).[1] Secondary amines (piperidine) and electron-rich pyridines can undergo oxidation to N-oxides, especially in DMSO stocks stored for long periods or exposed to light.[1]

Corrective Actions:

  • Degas DMSO: DMSO is hygroscopic and can dissolve oxygen.[1] Use anhydrous, degassed DMSO for stocks.[1]

  • Antioxidants: Add 1 mM DTT or Ascorbic Acid to the assay buffer if the biology permits.[1]

  • Storage: Store stocks at -20°C or -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles which introduce oxygen and moisture.[1]

Issue 3: "The IC50 shifts significantly between runs."

Diagnosis: Carbamate Formation or "Aging" Stocks.[1] The secondary amine in the piperidine ring reacts reversibly with atmospheric ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 to form a carbamate (

).[2][1] This changes the molecule's charge and binding affinity.[1]

Corrective Actions:

  • Fresh Stocks: Do not use diluted working stocks that have sat open on the bench for >4 hours.

  • Acidify: A slightly acidic environment reverses carbamate formation.[1] Ensure your assay buffer has sufficient buffering capacity.[2][1]

Validated Protocols

Protocol A: The "Stickiness" Test (Adsorption Validation)

Use this to confirm if your plasticware is stealing your compound.[3]

  • Prepare: 1 µM solution of 4-(Piperidin-4-yloxy)pyridin-2-amine in your assay buffer (no protein).

  • Transfer: Move the solution sequentially through 5 wells of your assay plate (pipette from Well 1 -> Well 2 -> ... -> Well 5).

  • Incubate: Let sit for 10 minutes at each step.

  • Analyze: Measure concentration in Well 1 vs. Well 5 via LC-MS.

  • Criteria: If Well 5 concentration is <90% of Well 1, you have significant adsorption.[2][1] Switch to low-binding plates.

Protocol B: Rapid Oxidative Stress Test

Use this to determine if you need antioxidants.

  • Incubate: 10 µM compound in PBS (pH 7.4) +/- 1%

    
     for 1 hour at RT.
    
  • Analyze: LC-MS/MS.

  • Result:

    • Peak +16 Da: Mon-oxidation (likely Pyridine-N-oxide or Piperidine-N-oxide).[1]

    • Peak +32 Da: Di-oxidation.[1]

    • Guidance: If oxidation occurs without

      
       in <4 hours, the compound is highly labile.[1] Add 1 mM DTT to all buffers.[2][1]
      

Mechanistic Pathway: Degradation & Interactions

Understanding the reactive sites helps in designing the correct buffer system.[1]

DegradationPathways Parent 4-(Piperidin-4-yloxy) pyridin-2-amine Carbamate Carbamate Adduct (+CO2, +44 Da) Parent->Carbamate Piperidine NH + CO2 (Reversible) NOxide N-Oxide (+O, +16 Da) Parent->NOxide Amine Oxidation Adsorbed Adsorbed to Plastic (Loss of conc.) Parent->Adsorbed Cationic Charge Interaction Air Atmospheric CO2 Air->Carbamate Ox Oxidation (Air/DMSO) Ox->NOxide Surf Polystyrene Surface Surf->Adsorbed

Figure 2: Primary instability pathways: Carbamate formation (reversible), N-oxidation (irreversible), and Surface Adsorption.[4][5][6][7][8]

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[3][1] Academic Press.[1] (Chapter on Solubility and Instability).

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Small Molecule Instability.

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. (Guidance on stabilizing amines and preventing oxidation in matrix).

  • BenchChem. Managing Small Molecule Interference in Biochemical Assays. (Troubleshooting aggregation and false positives).

  • PubChem. Compound Summary: 4-(Piperidin-4-yloxy)pyridin-2-amine (CAS 1159822-14-6).[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby improving reaction yields, purity, and overall efficiency.

The synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the coupling of a deprotonated alcohol with an organohalide. In this specific case, the two primary disconnection approaches are:

  • Route A: Reaction of 2-amino-4-halopyridine with N-Boc-4-hydroxypiperidine, followed by deprotection of the Boc group.

  • Route B: Reaction of 4-hydroxypyridin-2-amine with a suitably protected and activated piperidine derivative.

This guide will focus on the challenges associated with Route A , which is often preferred due to the commercial availability and stability of the starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Optimization
Q1: My Williamson ether synthesis reaction is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion is a frequent issue and can often be traced back to a few key factors related to the SN2 mechanism of the Williamson ether synthesis.[1][3]

Initial Troubleshooting Steps:

  • Inefficient Deprotonation of N-Boc-4-hydroxypiperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine must be fully deprotonated to form the nucleophilic alkoxide.

    • Base Selection: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is a common and effective choice.[4] Other options include potassium hydride (KH) or potassium tert-butoxide (t-BuOK). Ensure your base is fresh and has been stored under anhydrous conditions.

    • Solvent Choice: Use a dry, polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[4] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. Ensure your solvent is anhydrous.

    • Deprotonation Time & Temperature: Allow sufficient time for complete deprotonation. This is often done at 0 °C to control the initial exotherm, followed by warming to room temperature.[4]

  • Reactivity of the Aryl Halide: The nature of the leaving group on the 2-amino-4-halopyridine is crucial.

    • Halogen Reactivity: The reactivity order is I > Br > Cl > F. If you are using 2-amino-4-chloropyridine and observing low reactivity, consider switching to the bromo or iodo analogue.

    • Activation of the Pyridine Ring: The electron-donating amino group at the 2-position can decrease the electrophilicity of the C4 position. However, the ring nitrogen helps to activate the C4 position towards nucleophilic attack.[5]

  • Reaction Temperature: While initial deprotonation is often performed at a lower temperature, the subsequent SN2 reaction may require heating to proceed at a reasonable rate.[6] Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature first, and if no progress is observed, gradually increase the temperature (e.g., to 50-80 °C).

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can interfere with the reaction, and the strong bases used are often sensitive to moisture and air.

Side Reactions & Impurities
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

Elimination (E2) is a common competing side reaction in Williamson ether synthesis, especially with secondary alkyl halides.[2] Although the piperidine is cyclic, factors favoring elimination should be minimized.

Strategies to Minimize Elimination:

  • Temperature Control: Higher temperatures can favor elimination over substitution.[1] Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: While a strong base is necessary for deprotonation, extremely hindered bases can sometimes favor elimination. If elimination is a major issue, consider using NaH over t-BuOK.

  • Leaving Group: A better leaving group (I > Br > Cl) can sometimes favor the SN2 pathway.

Q3: My final product is contaminated with what appears to be a di-alkylation product on the 2-amino group of the pyridine. How can this be avoided?

While the primary amino group of 2-aminopyridine is generally less nucleophilic than the alkoxide, N-alkylation can occur under certain conditions.

Preventing N-Alkylation:

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-Boc-4-hydroxypiperidine relative to the 2-amino-4-halopyridine. This ensures the halide is consumed before significant N-alkylation can occur.

  • Order of Addition: Add the 2-amino-4-halopyridine to the pre-formed alkoxide of N-Boc-4-hydroxypiperidine. This ensures a high concentration of the desired nucleophile is present when the electrophile is introduced.

Work-up & Purification
Q4: I am having difficulty purifying the final product after Boc deprotection. What are the best practices?

The final product, 4-(Piperidin-4-yloxy)pyridin-2-amine, is a basic compound, which can present challenges during chromatographic purification.

Purification Strategy:

  • Acid-Base Extraction: After the Boc-deprotection step (typically with an acid like Trifluoroacetic acid (TFA) or HCl), the crude product can be purified by an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as the protonated salt.[7]

    • Wash the organic layer to remove any non-basic impurities.

    • Basify the aqueous layer with a base like 1 M NaOH to a pH > 12.[7]

    • Extract the free-based product back into an organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Column Chromatography: If further purification is needed, silica gel chromatography can be employed.

    • Tailing: Basic amines often tail on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-2%) or ammonium hydroxide to the eluent system.[8]

    • Eluent System: A gradient of Dichloromethane/Methanol or Ethyl Acetate/Methanol with a basic modifier is a good starting point.

    • Visualization: The product can often be visualized on TLC plates using a ninhydrin stain due to the primary amine functionality.[7]

  • Crystallization: Recrystallization from a suitable solvent system can be an effective final step to obtain a highly pure product.[8]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

This protocol details the Williamson ether synthesis to form the N-Boc protected intermediate.

Reagents & Equipment:

  • N-Boc-4-hydroxypiperidine

  • 2-amino-4-bromopyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

Procedure:

  • To a stirred suspension of Sodium Hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 2-amino-4-bromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection to Yield 4-(Piperidin-4-yloxy)pyridin-2-amine

This protocol describes the removal of the Boc protecting group to yield the final product.

Reagents & Equipment:

  • tert-butyl 4-((2-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

  • 4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in Dichloromethane.

  • Add 4 M HCl in 1,4-Dioxane (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting hydrochloride salt can be used directly or the free base can be obtained by following the acid-base extraction procedure outlined in Q4 .

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.[4]
Solvent Anhydrous DMF or THFPolar aprotic solvent to enhance nucleophilicity.[4]
Leaving Group Br or IMore reactive than Cl in SN2 reactions.
Temperature 0 °C to RT (Deprotonation), 50-80 °C (SN2)Control exotherm and drive reaction to completion.[4][6]
Purification Acid-Base Extraction, Column ChromatographyExploits basicity of the product for efficient separation.[7]

Visualizations

Reaction Workflow

Reaction_Workflow Synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-4-hydroxypiperidine C NaH, DMF A->C Deprotonation B 2-amino-4-bromopyridine D N-Boc Protected Intermediate B->D C->D SN2 Reaction E N-Boc Protected Intermediate F HCl or TFA E->F G 4-(Piperidin-4-yloxy)pyridin-2-amine F->G Troubleshooting_Logic Troubleshooting Low Conversion Start Low or No Conversion Q1 Is deprotonation complete? Start->Q1 Q2 Is the aryl halide reactive enough? Q1->Q2 Yes Sol1 Use stronger base (NaH). Ensure anhydrous conditions. Q1->Sol1 No Q3 Is the temperature optimal? Q2->Q3 Yes Sol2 Switch to -Br or -I analogue. Q2->Sol2 No Sol3 Increase temperature to 50-80 °C. Q3->Sol3 No Success Reaction Proceeds Q3->Success Yes Sol1->Success Sol2->Success Sol3->Success

Caption: A logical guide for troubleshooting low reaction conversion.

References

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available from: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • Williamson etherification using a hydroxypyridine - ChemSpider Synthetic Pages. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • 4-Ethoxypyridin-2-amine - PMC. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available from: [Link]

  • 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. Available from: [Link]

  • 4-hydroxypyridine, 626-64-2 - The Good Scents Company. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available from: [Link]

  • Piperidine Synthesis. - DTIC. Available from: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available from: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this? | ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • US2868793A - Purification of piperidines - Google Patents.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace. Available from: [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold is a critical pharmacophore found in numerous compounds under investigation for therapeutic applications, including as EGFR inhibitors.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn side-products that complicate purification and reduce overall yield. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr), a variation of the Williamson ether synthesis, between 2-amino-4-chloropyridine and piperidin-4-ol. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate the common pitfalls of this synthesis, ensuring higher purity and yield.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues observed during the synthesis and purification of 4-(Piperidin-4-yloxy)pyridin-2-amine.

Q1: My reaction has stalled, showing low conversion of 2-amino-4-chloropyridine. What are the likely causes and solutions?

A1: Low conversion is a frequent challenge, typically stemming from insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Probable Cause 1: Ineffective Deprotonation of Piperidin-4-ol. The nucleophile in this reaction is the alkoxide of piperidin-4-ol. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to generate a sufficient concentration of the alkoxide, especially at lower temperatures.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu).[2] NaH is particularly effective as it irreversibly deprotonates the alcohol, driving the reaction forward. Ensure the piperidin-4-ol is added to the NaH suspension in an anhydrous solvent before the addition of the 2-amino-4-chloropyridine.

  • Probable Cause 2: Suboptimal Solvent and Temperature. The SNAr reaction on an electron-rich pyridine ring can be sluggish.

    • Solution: Use a polar aprotic solvent like DMF or DMSO to solubilize the alkoxide and accelerate the reaction.[3][4] Additionally, heating the reaction is often necessary. A temperature range of 80-110 °C is typically required to achieve a reasonable reaction rate.[2]

  • Probable Cause 3: Moisture in the Reaction. Trace amounts of water can quench the strong base and the reactive alkoxide, halting the reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Dry the piperidin-4-ol starting material if necessary.

Q2: I'm observing a major side-product with a mass corresponding to the addition of two pyridine units to one piperidine. What is this and how can it be minimized?

A2: This is a very common and problematic side-product. It is the result of the piperidine nitrogen of the desired product (or the piperidin-4-ol starting material) acting as a nucleophile and reacting with another molecule of 2-amino-4-chloropyridine. This forms a tertiary amine, leading to a bis-arylated impurity.

  • Mechanism of Formation: The secondary amine of the piperidine ring is nucleophilic and can compete with the alkoxide, leading to N-arylation in addition to the desired O-arylation.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of piperidin-4-ol (1.2-1.5 equivalents). This increases the concentration of the desired alkoxide nucleophile, favoring the O-arylation pathway.

    • Order of Addition: Add the 2-amino-4-chloropyridine slowly to the pre-formed alkoxide solution. This maintains a low concentration of the electrophile and ensures it reacts preferentially with the more reactive alkoxide.

    • Protecting Group Strategy (Recommended): The most robust solution is to temporarily protect the piperidine nitrogen. A tert-butyloxycarbonyl (Boc) group is ideal. By synthesizing N-Boc-piperidin-4-ol first, the nucleophilicity of the piperidine nitrogen is completely suppressed. The etherification reaction can then be performed, followed by a simple acid-mediated deprotection to yield the final product with high purity.

Q3: My purification by silica gel chromatography is failing. The product either streaks badly or co-elutes with starting materials.

A3: The target molecule has two basic nitrogen atoms (pKa of the 2-aminopyridine moiety and the piperidine nitrogen), which interact strongly with the acidic silica gel. This leads to poor peak shape and difficult separations.

  • Solution 1: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction to remove non-basic impurities.[5]

    • Dissolve the crude material in an organic solvent (e.g., dichloromethane).

    • Extract with aqueous acid (e.g., 1 M HCl). The basic product and any basic impurities will move to the aqueous layer.

    • Wash the organic layer to remove any remaining product.

    • Basify the aqueous layer with a strong base (e.g., 1 M NaOH) to pH >12.[5]

    • Extract the free-based product back into an organic solvent. This process will leave behind acidic and neutral impurities.

  • Solution 2: Modified Chromatography Eluent. To improve peak shape on silica gel, add a small amount of a competitive base to the eluent system.

    • A common mobile phase is a gradient of methanol in dichloromethane. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to this mobile phase. The additive will occupy the active sites on the silica, allowing your product to elute with a much sharper peak.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for this molecule? A1: The most robust and scalable strategy involves the SNAr reaction between N-Boc-piperidin-4-ol and 2-amino-4-chloropyridine, followed by Boc deprotection. This two-step approach reliably prevents the formation of the N-arylated side-product, simplifying purification significantly.

Q2: Which base is optimal for the Williamson ether synthesis step? A2: Sodium hydride (NaH) is the preferred base. It is strong, non-nucleophilic, and forms hydrogen gas as a byproduct, which is easily removed. This drives the equilibrium towards the alkoxide, ensuring a high concentration of the active nucleophile. Sodium tert-butoxide is also a very effective alternative.[2]

Q3: What analytical methods are best for identifying the key side-products? A3:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to quickly determine the mass-to-charge ratio (m/z) of the components in your crude mixture, confirming the presence of starting materials, product, and the N,O-bis-arylated side-product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can distinguish between the desired product and impurities. The bis-arylated side-product will show a more complex aromatic region and a downfield shift of the piperidine protons adjacent to the nitrogen.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the formation of the primary N-arylated side-product.

reaction_pathway SM1 2-Amino-4-chloropyridine Product 4-(Piperidin-4-yloxy)pyridin-2-amine (Desired Product) SM1->Product SₙAr (O-Arylation) SideProduct N,O-bis(2-aminopyridin-4-yl)piperidin-4-ol (Side-Product) SM1->SideProduct SₙAr (N-Arylation) SM2 Piperidin-4-ol Alkoxide Piperidin-4-alkoxide SM2->Alkoxide + NaH - H₂ Alkoxide->Product SₙAr (O-Arylation) Product->SideProduct SₙAr (N-Arylation)

Caption: Desired O-Arylation vs. Side-Product N-Arylation.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common experimental issues.

troubleshooting_flowchart Start Problem Observed P1 Low Conversion Start->P1 P2 Major High MW Impurity Start->P2 P3 Purification Issues Start->P3 C1a Ineffective Base P1->C1a Cause? C1b Low Temperature / Wrong Solvent P1->C1b Cause? C2 N-Arylation Side-Reaction P2->C2 Cause? C3 Basic Product on Acidic Silica P3->C3 Cause? S1a Use Strong Base (NaH, NaOtBu) C1a->S1a Solution S1b Use DMF/DMSO, Heat to 80-110 °C C1b->S1b Solution S2 Use N-Boc-Piperidin-4-ol C2->S2 Solution S3 Add TEA to Eluent / Use Acid-Base Extraction C3->S3 Solution

Caption: A logical guide to troubleshooting common synthesis problems.

Optimized Experimental Protocols

Protocol 1: Synthesis via N-Boc-Piperidin-4-ol (Recommended)

This two-step protocol is designed to maximize purity and minimize side-product formation.

Step A: Ether Formation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL per gram of N-Boc-piperidin-4-ol).

  • Base Addition: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C.

  • Nucleophile Addition: Dissolve N-Boc-piperidin-4-ol (1.1 eq) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add 2-amino-4-chloropyridine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Step B: Boc Deprotection

  • Setup: Dissolve the crude product from Step A in dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (5-10 eq) is effective. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 1 M NaOH. Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the pure 4-(Piperidin-4-yloxy)pyridin-2-amine.

Parameter Condition A (Weak Base) Condition B (Strong Base) Condition C (Protected)
Piperidine Source Piperidin-4-olPiperidin-4-olN-Boc-Piperidin-4-ol
Base K₂CO₃NaHNaH
Solvent AcetonitrileDMFDMF
Temperature 80 °C90 °C90 °C
Typical Yield 20-40%50-70%>85% (after deprotection)
Purity (Crude) Low (<50%)Moderate (60-80%)High (>95%)
Major Side-Product N-ArylationN-ArylationMinimal

References

  • Benchchem. (2025).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Benchchem. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Benchchem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Benchchem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.

Sources

addressing poor cell permeability of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-PYR-PIP Subject: Addressing Poor Cell Permeability of 4-(Piperidin-4-yloxy)pyridin-2-amine Status: Escalated to Senior Application Scientist Assigned Specialist: Dr. A. Vance[1]

Executive Summary & Triage

Welcome to the CellPerm Support Hub. You are likely encountering low intracellular concentration (


) or poor apical-to-basolateral flux (

) with 4-(Piperidin-4-yloxy)pyridin-2-amine .[1]

The Diagnosis: This scaffold presents a classic "Medicinal Chemistry Trap."[1] While it passes the Rule of 5 (MW < 500, H-donors < 5), its permeability is compromised by ionization .[1]

  • The Culprit: The secondary amine on the piperidine ring.

  • The Physics: With a pKa

    
     10.5, this nitrogen is >99.9% protonated at physiological pH (7.4).[1] The resulting cation faces a high energy penalty when desolvating to enter the lipid bilayer.
    
  • Secondary Risk: Amphiphilic cations are privileged substrates for P-glycoprotein (P-gp) efflux.[1]

This guide provides a tiered troubleshooting approach: Diagnosis , Chemical Modification , and Prodrug Strategies .[1]

Diagnostic Phase: Isolate the Mechanism

Before synthesizing new analogs, you must confirm if the issue is passive diffusion or active efflux .[1]

FAQ: Diagnostic Workflows

Q: My compound has high potency in biochemical assays but fails in cell-based assays. Is this definitely a permeability issue? A: Not necessarily. It could be efflux or lysosomal trapping .[1]

  • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.[1]

    • Result A (Low Permeability): The issue is passive diffusion (the cation cannot cross).[1]

    • Result B (High Permeability): The issue is likely P-gp efflux in cells.[1] Confirm with a Caco-2 assay + Verapamil (P-gp inhibitor).[1][2]

Q: The compound accumulates in cells but shows no efficacy.[1] Why? A: This is likely Lysosomal Trapping .[1] The basic piperidine (pKa ~10) becomes trapped in the acidic lysosomes (pH ~5), preventing it from reaching cytosolic targets (e.g., kinases).[1]

  • Test: Run the cellular assay in the presence of 50 µM Chloroquine (raises lysosomal pH) or Bafilomycin A1.[1] If potency returns, your drug is sequestered in lysosomes.[1]

Strategic Solutions (The "Fix")

If passive permeability is the bottleneck, you must reduce the basicity or mask the charge.

Strategy A: Chemical Modification (Medicinal Chemistry)

Goal: Lower the pKa of the piperidine nitrogen to < 8.0 without killing potency.

ModificationMechanismExpected OutcomeRisk

-Fluorination
Inductive electron withdrawal (-I effect)Lowers pKa by 1–2 units.[1]Synthetic complexity; may affect metabolic stability.[1][2]
N-Alkylation (Methyl/Ethyl) Steric hindrance + LipophilicityIncreases LogP; slight pKa shift.[1]May introduce metabolic hotspot (N-dealkylation).[1]
Bioisostere: Azetidine Ring contractionIncreases

character; changes vector.[1]
May alter binding affinity significantly.[1]
Bioisostere: Morpholine Oxygen reduces N-basicity (pKa ~8.[1]3)High Impact: Drastically improves permeability.[1]Loss of H-bond donor (if NH was critical).[1]
Strategy B: Prodrug Approaches

Goal: Mask the amine to cross the membrane, then release the active parent inside.[3]

  • Carbamate Prodrugs: Convert the piperidine NH to a carbamate (e.g., -CO-O-R).[1]

    • Mechanism:[1][4][5] Neutralizes the charge.[1] Cleaved by intracellular esterases.[1]

    • Recommendation: Use simple ethyl or isopropyl carbamates first.[1]

  • Acyloxyalkyl Carbamates: For faster hydrolysis.[1]

    • Note: These are often used if simple carbamates are too stable to release the drug.[1]

Visual Workflows
Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for isolating the root cause of low cellular potency.

PermeabilityLogic Start Start: Low Cellular Potency PAMPA Step 1: Run PAMPA (pH 7.4) Start->PAMPA ResultHigh High Permeability PAMPA->ResultHigh Passes Membrane ResultLow Low Permeability PAMPA->ResultLow Blocked by Membrane Caco2 Step 2: Caco-2 +/- Inhibitor ResultHigh->Caco2 ChemMod Solution: Lower pKa / Fluorination ResultLow->ChemMod Long-term fix Prodrug Solution: Carbamate Prodrug ResultLow->Prodrug Quick fix Efflux Diagnosis: P-gp Efflux Caco2->Efflux Ratio > 2 Trapping Diagnosis: Lysosomal Trapping Caco2->Trapping Ratio < 2 but high accumulation

Figure 2: Chemical Optimization Strategy

Caption: Structural modifications to the piperidine ring to modulate pKa and LogP.

ChemMod Core Parent: Piperidine (pKa ~10.5, Ionized) Mod1 Strategy 1: Fluorination (3,3-difluoropiperidine) Lowers pKa via -I effect Core->Mod1 Mod2 Strategy 2: Bioisostere (Morpholine/Piperazine) pKa ~8.3 or ~9.8 Core->Mod2 Mod3 Strategy 3: Prodrug (N-Carbamate) Neutral species (LogP++) Core->Mod3

Experimental Protocols
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to confirm passive diffusion issues.[1]

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1] Coat with 5 µL of 1% Lecithin in Dodecane.

    • Acceptor Plate: 96-well PTFE plate.[1]

  • Execution:

    • Add 300 µL of PBS (pH 7.[1]4) to Acceptor wells.[1]

    • Add 200 µL of Compound Solution (10 µM in PBS + 5% DMSO) to Donor wells.

    • Sandwich plates and incubate for 5 hours at 25°C (humidity chamber).

  • Analysis:

    • Quantify Donor and Acceptor concentrations via LC-MS/MS.[1]

    • Calculation:

      
      [1]
      
    • Target:

      
       cm/s.[1]
      
Protocol B: Caco-2 Efflux Assay

Use this to check for P-gp transporter liability.[1]

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts. TEER > 1000

    
    .[1]
    
  • Setup:

    • A-to-B (Apical to Basolateral): Add compound (10 µM) to Apical side.

    • B-to-A (Basolateral to Apical): Add compound (10 µM) to Basolateral side.[1]

  • Inhibitor Check: Repeat B-to-A in presence of Verapamil (50 µM) or Cyclosporin A .[1]

  • Interpretation:

    • Efflux Ratio (ER) =

      
      .[1][2]
      
    • If ER > 2.0 and is reduced by Verapamil, your piperidine is a P-gp substrate.[1]

References
  • PubChem. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide (Related Scaffold Properties). National Library of Medicine.[1] [Link][1]

  • Alexander, J., et al. (1988).[1][6] (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.[1][6] Journal of Medicinal Chemistry.[1][6] [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Standard text for pKa/Permeability relationships).

End of Technical Guide. For further assistance on synthesis of fluorinated analogs, please submit a new ticket under "Custom Synthesis."[1]

Sources

Technical Support Center: Enhancing the Selectivity of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Our Model Compound

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, frequently acting as a hinge-binding motif that mimics the adenine region of ATP.[1] The compound 4-(Piperidin-4-yloxy)pyridin-2-amine features this key scaffold. For the purposes of this comprehensive guide, we will treat this compound as a hypothetical ATP-competitive kinase inhibitor lead candidate. The strategies and troubleshooting advice provided herein are based on established principles of medicinal chemistry and kinase inhibitor development, designed to be broadly applicable to this structural class.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[2] The high conservation of the ATP-binding site across the human kinome presents a significant challenge in drug discovery: achieving selectivity for a specific kinase target while avoiding off-target interactions that can lead to toxicity or undesired pharmacology.[3][4] A lack of selectivity can complicate the interpretation of experimental results and hinder the development of safe and effective therapeutics.[5] This guide provides a structured approach to diagnosing and addressing selectivity issues for compounds based on the 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is my compound inhibiting multiple kinases?

A1: The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. Your compound's 2-aminopyridine core likely forms hydrogen bonds with the kinase hinge region, a feature common to many kinases.[1] Off-target activity arises when the overall shape and electrostatic properties of your compound are compatible with the ATP-binding sites of multiple kinases.

Q2: What are the first steps to assess the selectivity of my compound?

A2: A broad, quantitative assessment is the best starting point. Screen your compound against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or similar services) at a single, high concentration (e.g., 1 or 10 µM) to identify initial off-target hits. For any kinases showing significant inhibition (typically >70-80% at 1 µM), you must then determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) to quantify the potency of these interactions.[6]

Q3: What are some likely off-targets for a 2-aminopyridine-based inhibitor?

A3: While the specific off-target profile is unique to each compound, inhibitors with a 2-aminopyridine scaffold have been reported to interact with a range of kinases. Common off-target families can include SRC family kinases (SFKs), Janus kinases (JAKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs), among others.[7][8] It is also crucial to screen for activity against critical safety-related off-targets like the hERG ion channel, which can be an issue for compounds containing basic amine groups like piperidine.[7]

Q4: What is the difference between a biochemical and a cell-based selectivity assay?

A4:

  • Biochemical assays (e.g., enzyme activity or binding assays) use purified, recombinant proteins. They measure the direct interaction between your compound and the kinase, providing a clean measure of potency (IC50) or affinity (Kd).[9][10]

  • Cell-based assays measure the effect of your compound in a biological context (e.g., inhibiting the phosphorylation of a downstream substrate in a cell line).[11] These assays confirm that your compound can cross the cell membrane, engage the target in a cellular environment, and inhibit its function. They provide a more physiologically relevant measure of potency (cellular IC50). Both are essential for a complete picture of your compound's selectivity and potential.[6]

Troubleshooting Guide: Strategies to Enhance Selectivity

This section addresses common selectivity issues and provides actionable, step-by-step strategies grounded in medicinal chemistry principles.

Issue 1: Poor Selectivity Against Closely Related Kinases (e.g., within the same family)
  • Plausible Cause: The ATP-binding sites of kinases within the same family are highly homologous. Your compound is likely making interactions with conserved residues, leading to broad activity.

  • Proposed Solution/Workflow: The key is to exploit the subtle differences that do exist, even among closely related kinases.

Workflow for Improving Intra-Family Selectivity

cluster_0 Step 1: Structural & Sequence Analysis cluster_1 Step 2: Structure-Based Design cluster_2 Step 3: Synthesis & Screening cluster_3 Step 4: Iteration A Align binding site sequences of target vs. off-target kinases B Identify non-conserved residues (e.g., gatekeeper, solvent front) A->B C Obtain or model co-crystal structure of compound with target kinase B->C Inform design D Design modifications on the piperidine ring to interact with non-conserved residues C->D E Synthesize focused library of analogs F Screen against target and key off-targets (IC50 determination) E->F G Analyze Structure-Activity Relationship (SAR) F->G H Refine design based on SAR data G->H

Caption: Iterative workflow for enhancing kinase selectivity.

Medicinal Chemistry Strategies:
  • Target the "Gatekeeper" Residue: This residue controls access to a hydrophobic back pocket of the ATP site. Kinases with a small gatekeeper (e.g., threonine, valine) can accommodate bulky substituents, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot.

    • Action: If your primary target has a small gatekeeper and your off-target has a large one, add a bulky group (e.g., a phenyl or cyclopropyl group) to the piperidine nitrogen. This can create a steric clash with the off-target's larger gatekeeper, preventing binding.[9]

  • Exploit the Solvent-Exposed Region: The area around the piperidine ring is often solvent-exposed and varies significantly between kinases.

    • Action: Synthesize analogs with different substituents on the piperidine nitrogen (e.g., amides, sulfonamides, small alkyl groups).[12] These modifications can pick up new, specific interactions with residues at the mouth of the ATP pocket or alter solubility and desolvation penalties in a target-specific manner. For example, a 2-piperidinylethyl substituent was shown to occupy a solvent region and form a hydrogen bond with Asp939 in JAK2, contributing to selectivity.[7]

  • Rigidify the Scaffold: Flexible molecules can adapt to multiple binding sites, leading to promiscuity.

    • Action: Introduce conformational constraints. For example, replacing the piperidine with a more rigid bicyclic system or adding substituents that lock the conformation of the piperidine ring can improve selectivity by pre-organizing the molecule for the desired target.

Issue 2: Off-Target Activity on Unrelated Proteins (e.g., hERG, other kinase families)
  • Plausible Cause: The compound may possess general features, such as high lipophilicity or a basic nitrogen, that are common pharmacophores for other protein classes. The hERG potassium channel, for example, is notoriously sensitive to lipophilic basic amines.[7]

  • Proposed Solution/Workflow: The goal is to modify physicochemical properties to disfavor binding to these unrelated off-targets, often without significantly compromising on-target potency.

Medicinal Chemistry Strategies:
  • Modulate Basicity (pKa): The piperidine nitrogen is basic (pKa ~8-9) and will be protonated at physiological pH. This positive charge can be a key driver of hERG binding.

    • Action: Introduce an electron-withdrawing group adjacent to the piperidine nitrogen (e.g., an amide or sulfonamide) to lower its pKa. This reduces the proportion of the protonated species at physiological pH, which can significantly decrease hERG affinity.

  • Reduce Lipophilicity: High lipophilicity (LogP) is often correlated with off-target activity.

    • Action: Introduce polar functional groups. Adding a hydroxyl or amide group to a substituent on the piperidine nitrogen can increase polarity and reduce non-specific binding. For example, replacing a lipophilic biphenyl group with a more polar piperazine moiety improved in vivo properties in one aminopyridine series.[13]

  • Block Metabolic Hotspots: Metabolism by cytochrome P450 (CYP) enzymes can generate active metabolites with different selectivity profiles. Unsubstituted aromatic rings are often sites of oxidation.

    • Action: Introduce groups that block likely sites of metabolism. For instance, adding a fluorine atom to a phenyl ring substituent can prevent CYP-mediated hydroxylation. Addressing CYP inhibition is also key, and substituting the pyridine ring itself (e.g., at the 2-position) has been shown to reduce CYP3A4 inhibition.[14]

Issue 3: Compound Shows Potent Biochemical Activity but Weak Cellular Activity
  • Plausible Cause: The compound may have poor cell permeability or be subject to active efflux from the cell by transporters like P-glycoprotein (P-gp).

  • Proposed Solution/Workflow: Optimize the compound's physicochemical properties to balance the requirements for target binding with those for cell entry and retention.

Data Summary: Physicochemical Properties for Cellular Activity
PropertyGeneral Target RangeRationale
Molecular Weight (MW) < 500 DaAdherence to Lipinski's Rule of Five for oral bioavailability.
LogP 1 - 3Balances solubility and membrane permeability.
Topological Polar Surface Area (TPSA) < 140 ŲCorrelates with membrane permeability.
Number of Rotatable Bonds < 10Increased rigidity can improve permeability and reduce entropy loss upon binding.
pKa (Basic Center) 7.5 - 9.0Can influence solubility and cell penetration. High basicity can lead to lysosomal trapping.
Medicinal Chemistry Strategies:
  • Mask Polar Groups: The two amine groups in the core scaffold contribute to its polarity.

    • Action: While the 2-aminopyridine is essential for hinge binding, the piperidine nitrogen can be derivatized. Converting it to a less basic amide or urea can improve its permeability profile.

  • Balance Lipophilicity and Polarity: As discussed in Issue 2, adding polar groups can reduce off-target effects, but adding too much polarity will hinder cell permeability.

    • Action: Employ a strategy of "lipophilic efficiency" (LiPE), where the goal is to increase potency more than lipophilicity. Small, targeted additions of non-polar groups can sometimes improve permeability without drastically increasing off-target liabilities.

  • Investigate Efflux:

    • Action: Run an in vitro Caco-2 permeability assay to determine the efflux ratio. If the ratio is high (>2-3), your compound is likely a P-gp substrate. Medicinal chemistry strategies to reduce P-gp efflux include reducing the number of hydrogen bond donors and carefully managing lipophilicity and basicity.

Experimental Protocols

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general framework for determining the binding affinity (IC50) of an inhibitor.[9][15]

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. In proximity, the Eu donor excites the tracer acceptor, generating a FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[9]

Materials:

  • Kinase of interest (tagged, e.g., GST-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the target kinase)

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serial dilution in 100% DMSO)

  • 384-well assay plate (e.g., white, low-volume)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10-point, 4-fold serial dilution of your test compound in 100% DMSO (e.g., starting at 1 mM). b. Create an intermediate dilution series by transferring a small volume of the DMSO series into Kinase Buffer A to make a 4X final concentration stock.

  • Reagent Preparation (at 2X or 4X final concentration as per kit instructions): a. Prepare the Kinase/Antibody mixture in Kinase Buffer A. Note: Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet aggregates.[15] b. Prepare the Tracer solution in Kinase Buffer A.

  • Assay Assembly (example for a 15 µL final volume): a. Add 5 µL of the 4X compound intermediate dilution to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. b. Add 5 µL of the 2X Kinase/Antibody mixture to all wells. c. Add 5 µL of the 4X Tracer solution to all wells to initiate the binding reaction.

  • Incubation & Reading: a. Cover the plate and incubate at room temperature for at least 60 minutes, protected from light. b. Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data using the "no inhibitor" control (100% activity) and a high concentration of a known potent inhibitor (0% activity). c. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Phospho-Protein Western Blot)

This protocol assesses the ability of your compound to inhibit the phosphorylation of a known downstream substrate of your target kinase in a cellular context.[11]

Principle: Cells are treated with the inhibitor, then stimulated if necessary to activate the signaling pathway of interest. Cells are then lysed, and proteins are separated by SDS-PAGE. Antibodies specific to the phosphorylated form of the substrate protein are used to detect changes in its phosphorylation status.

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium, serum, and appropriate stimulators (e.g., growth factors).

  • Test compound.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .[11]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk, as it contains phosphoproteins (casein) that cause high background.[11]

  • Primary antibody against the phospho-substrate (e.g., Phospho-AKT Ser473).

  • Primary antibody against the total substrate protein (e.g., Total AKT) as a loading control.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Serum-starve cells if necessary to reduce basal signaling. c. Pre-treat cells with a serial dilution of your compound (or DMSO vehicle) for 1-2 hours. d. Stimulate the cells with an appropriate agonist (e.g., EGF, insulin) for a short period (e.g., 15-30 minutes) to activate the target kinase pathway.

  • Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells with ice-cold PBS. b. Add ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and collect the lysate. c. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them for loading by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the phospho-protein (diluted in 5% BSA/TBST) overnight at 4°C. f. Wash the membrane three times with TBST for 5 minutes each. g. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane again as in step 3f. i. Apply ECL reagents and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing (for Total Protein Control): a. After imaging, the membrane can be stripped of antibodies using a mild stripping buffer and then re-probed with the antibody for the total protein to confirm equal loading across lanes.

cluster_0 Structural Modification Points mol 4-(Piperidin-4-yloxy)pyridin-2-amine Scaffold R1 R1: Hinge Binding (2-Aminopyridine) Generally not modified R2 R2: Solvent Front (Piperidine-N) Key for selectivity & properties R3 R3: Gatekeeper Pocket (Piperidine Ring C3/C4) Exploit size differences

Caption: Key regions of the scaffold for synthetic modification.

References
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
  • Optimization of a LanthaScreen Kinase assay for LTK (TYK1). (n.d.). Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. (n.d.).
  • LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols. (2025). Benchchem.
  • Western blot for phosphoryl
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.).
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes 83.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.).
  • Protocol: Cell lysis and immunoblotting for protein and phospho-protein quantific
  • Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
  • ADP-Glo™ Kinase Assay Technical Manual. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry.
  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. (n.d.). PMC.
  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. (2004). Journal of Medicinal Chemistry.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2021). Request PDF.
  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. (2021). PMC.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry.
  • Off-target interactions of KIs. (A) Target space of all 243 clinical... (n.d.).
  • Structure-based optimization of aminopyridines as PKCθ inhibitors. (2025).
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020). PubMed.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
  • Enhancing the Selectivity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. (2025). Benchchem.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Kinase inhibitors can produce off-target effects and activate linked p
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre

Sources

Technical Support Center: Resolving Spectral Ambiguities of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Scope: Structural Elucidation, NMR Troubleshooting, Purity Verification Target Compound: 4-(Piperidin-4-yloxy)pyridin-2-amine (CAS: 1159822-14-6)

Core Directive & Triage

Welcome to the specialized support hub for 4-(Piperidin-4-yloxy)pyridin-2-amine . This molecule, a critical scaffold in kinase inhibitor development (e.g., ALK/ROS1 inhibitors), presents a "perfect storm" of spectral challenges: a basic pyridine ring, an exchangeable exocyclic amine, and a conformationally mobile piperidine ring.

This guide does not offer generic advice. It addresses the specific physical chemistry causing your ambiguous data.

Quick Diagnostic: What are you seeing?
SymptomProbable CauseGo To
NMR: Piperidine signals are broad/missing in

.
Conformational exchange & Aggregation.Ticket #001
NMR: Aromatic peaks are shifted >0.5 ppm from prediction.Protonation state (Salt vs. Free Base).Ticket #002
NMR: "Extra" peaks in the aliphatic region.Rotamers or trapped solvent complexes.Ticket #001
MS: Mass spectrum shows

or

dominance.
Adduct formation/Dimerization (ESI artifact).Ticket #003
Structure: Uncertainty about Ether Regiochemistry (C4 vs C6).Need for HMBC verification.Ticket #004

Ticket #001: The "Disappearing" Piperidine Signals

Issue: You observe severe broadening or complete loss of the piperidine ring protons (specifically the


-protons at C2/C6 and the methine at C4) in 

at room temperature.

Technical Root Cause:

  • Ring Inversion Dynamics: The piperidine ring undergoes chair-chair interconversion. If the rate of this inversion (

    
    ) matches the NMR frequency timescale (
    
    
    
    ), coalescence occurs, causing signal broadening (decoherence).
  • H-Bond Aggregation: In non-polar solvents like Chloroform-d (

    
    ), the secondary amine of the piperidine and the primary amine of the pyridine form intermolecular hydrogen bond networks. This creates large, tumbling aggregates with short 
    
    
    
    relaxation times, broadening the lines.

Troubleshooting Protocol:

  • Step 1: The "Solvent Shock" (Recommended)

    • Action: Switch solvent to DMSO-

      
        or Methanol-
      
      
      
      .
    • Why: These polar, H-bond accepting solvents disrupt the intermolecular aggregation and stabilize specific conformers.

    • Expectation: Sharp resolution of the piperidine multiplets.

  • Step 2: Variable Temperature (VT) NMR

    • Action: If you must use

      
      , heat the sample to 323 K (50 °C) .
      
    • Why: Increasing temperature pushes the exchange rate (

      
      ) into the "fast exchange" regime (
      
      
      
      ), narrowing the peaks into a time-averaged signal.
  • Step 3: The "Acid Drop" Trick

    • Action: Add 1 drop of TFA-d or Acetic Acid-

      
       to the NMR tube.
      
    • Why: Protonation of the piperidine nitrogen locks the ring conformation (preventing inversion) and breaks H-bond aggregates. Note: This will shift chemical shifts significantly (see Ticket #002).

Visual Logic: Broadening Diagnostics

NMR_Troubleshooting Start Symptom: Broad/Missing Signals Solvent Current Solvent? Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Polar DMSO-d6 / MeOD Solvent->Polar Already Polar? Action1 Switch to DMSO-d6 (Breaks Aggregates) CDCl3->Action1 Preferred Action2 Perform VT-NMR (Heat to 50°C) CDCl3->Action2 If non-polar required Action3 Add trace TFA-d (Lock Conformation) CDCl3->Action3 For assignment only Polar->Action2 Still broad? Result Sharp Signals Obtained Action1->Result Action2->Result Action3->Result

Caption: Decision tree for resolving line broadening in piperidine/pyridine systems.

Ticket #002: Aromatic Shift Anomalies (Salt vs. Free Base)

Issue: The aromatic pyridine protons (H3, H5, H6) appear at chemical shifts that do not match the expected electron-rich 2-aminopyridine pattern.

Technical Root Cause: The 2-aminopyridine moiety is a "chameleon."

  • Free Base: The amino group (

    
    ) is a strong resonance donor, shielding the ring protons (especially H3 and H5).
    
  • Salt Form (Protonated): If your sample came from HPLC purification with TFA or Formic Acid, the pyridine ring nitrogen is protonated. This turns the ring into an electron-deficient pyridinium cation, causing a downfield shift (deshielding) of 0.5 - 1.0 ppm.

Data Comparison Table:

Proton PositionExpected

(Free Base)
Expected

(Salt/TFA)
Shift (

)
H-3 (d, near

)
~5.8 - 6.0 ppm~6.5 - 6.8 ppm+0.8 ppm
H-5 (dd, meta to N)~6.1 - 6.3 ppm~6.8 - 7.0 ppm+0.7 ppm
H-6 (d, ortho to N)~7.7 - 7.9 ppm~8.2 - 8.5 ppm+0.6 ppm

Verification Protocol:

  • The "Shake" Test: Take your NMR tube (

    
     or DMSO), add 2 drops of 
    
    
    
    containing
    
    
    (base). Shake and re-run.
  • Result: If the peaks shift upfield (lower ppm) to the "Free Base" range, your original sample was a salt.

Ticket #004: Regioisomer Verification (HMBC)

Issue: Confirming the ether linkage is at Position 4, not Position 6 (common impurity if using 2,4-dichloropyridine starting material).

Experimental Workflow: You cannot rely on 1H NMR splitting alone, as 2,4-substituted and 2,6-substituted pyridines both show meta-coupling patterns. You must use HMBC (Heteronuclear Multiple Bond Correlation) .

Critical HMBC Correlations:

  • Target: Look for the correlation between the Piperidine H4 (methine, ~4.5 ppm) and the Pyridine C4 carbon.

  • Differentiation:

    • C4-O-Linkage (Correct): Piperidine H4 correlates to a Pyridine Carbon at ~165-170 ppm (C4 is highly deshielded by Oxygen + ortho/para N).

    • C6-O-Linkage (Incorrect): Piperidine H4 correlates to a carbon at ~160 ppm , but you will also see a correlation from the Pyridine H5 to two different deshielded carbons (C2 and C6).

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Sample Prep
  • Mass: 5–10 mg of compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D). Avoid 
    
    
    
    for final characterization.
  • Additive: If broad, add 10

    
    L of 
    
    
    
    to exchange labile
    
    
    protons, simplifying the spectrum to C-H signals only.
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Ammonia) / Acetonitrile. Use basic pH to keep the amine neutral for better peak shape.

  • Ionization: ESI Positive.

  • Note: Expect

    
    . If you see 
    
    
    
    or
    
    
    (
    
    
    ), these are common artifacts. A dimer peak
    
    
    is common for aminopyridines at high concentrations.

Structural Dynamics Visualization

The following diagram illustrates the equilibrium states affecting your spectral data.

Structural_Dynamics FreeBase Free Base Form (Amino-Pyridine) Dominant in neutral solution Protonated Pyridinium Salt (Protonated Ring N) Occurs in acidic media/salts FreeBase->Protonated + H+ (TFA/HCl) Aggregate H-Bond Aggregate (Broad NMR Signals) Occurs in CDCl3 FreeBase->Aggregate Non-polar Solvent Protonated->FreeBase + Base (Na2CO3) Aggregate->FreeBase Polar Solvent (DMSO)

Caption: Chemical equilibria affecting NMR chemical shifts and line shape.

References

  • BenchChem Technical Support. (2025).[1] NMR Analysis of Anilino-piperidines: Troubleshooting Broad Signals. BenchChem.[1] Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table: Heteroatoms and Aromatic Systems. Chemistry Steps.[2] Link

  • Royal Society of Chemistry. (2012). Tautomerism of 2-aminopyridines: NMR and Theoretical Studies. RSC Advances. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of N-Phenyl-4-piperidinamine (Structural Analog). NIST WebBook. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(Piperidin-4-yloxy)pyridin-2-amine. MilliporeSigma. Link

Sources

dealing with batch-to-batch variability of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Frequently Asked Questions (FAQs) - Purity and Impurity Profiles

This section addresses variability stemming from the chemical composition of different batches. The presence of uncharacterized impurities, even at low levels, is a primary driver of inconsistent experimental outcomes.[1][2]

Q1: We've observed significantly different results in our biological assay using a new batch of 4-(Piperidin-4-yloxy)pyridin-2-amine compared to a previous lot. Could this be a purity issue?

A1: Absolutely. This is the most common cause of batch-to-batch performance shifts. Inconsistent results in biological assays are frequently traced back to variations in the impurity profile between batches.[3] Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[4][5] These unknown compounds can have their own biological activity, interfere with the binding of the primary compound, or be outright toxic to your experimental system, leading to misleading results.[6]

Your first step should always be a comparative analytical assessment of the "good" (old) and "bad" (new) batches. A high-resolution analytical technique like HPLC or UPLC is essential.

Q2: What is the best initial step to compare the impurity profiles of two different batches?

A2: A comparative High-Performance Liquid Chromatography (HPLC) analysis is the industry-standard first step. You should run both batches on the same instrument under identical conditions.

Causality: The goal is to create a high-resolution "fingerprint" of each batch. By overlaying the chromatograms, you can visually inspect for differences. Look for:

  • New Peaks: The presence of peaks in the new batch that are absent in the old one.

  • Different Peak Areas: A significant increase in the area of an existing impurity peak.

  • Reduced Main Peak Area: A lower purity percentage for the main compound in the new batch.

A robust HPLC method (see Protocol 1) will allow you to quantify these differences and guide your next steps.

Q3: Our HPLC analysis shows a new, significant impurity (~1.5%) in our latest batch. How do we identify this unknown compound?

A3: Identifying unknown impurities is critical to understanding their potential impact. The preferred method for structural elucidation of unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Impurity Identification:

  • LC-MS Analysis: Analyze the new batch using an LC-MS system. The mass spectrometer will provide the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., Q-TOF or Orbitrap) provides a highly accurate mass, which allows you to predict the elemental formula of the impurity.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the impurity ion within the mass spectrometer, you can obtain structural fragments. This fragmentation pattern is like a fingerprint that helps piece together the molecule's structure.

  • Hypothesize Structure: Based on the molecular weight, elemental formula, and fragmentation, and considering the synthesis route of 4-(Piperidin-4-yloxy)pyridin-2-amine, you can hypothesize the impurity's structure. Common impurities are often related to starting materials or reaction by-products.

Below is a diagram illustrating a logical workflow for troubleshooting impurity-related batch variability.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Root Cause Analysis cluster_2 Phase 3: Resolution A Inconsistent Experimental Results Observed B Comparative HPLC Analysis (Old vs. New Batch) A->B C Purity & Impurity Profile Quantified B->C D Significant Difference Detected? C->D E LC-MS / HRMS Analysis of New Batch D->E Yes K No Significant Difference. Investigate Physicochemical Properties (e.g., Polymorphism) D->K No F Identify Impurity Structure (MS/MS, Synthesis Knowledge) E->F G Determine Root Cause (e.g., Starting Material, Process) F->G H Repurify New Batch G->H J Work with Supplier to Improve Synthesis/QC G->J I Re-test in Assay H->I L Problem Resolved I->L

Caption: Troubleshooting workflow for impurity-related issues.

Part 2: FAQs - Physicochemical Variability (Polymorphism & Solubility)

Even if two batches are chemically pure, they can behave differently due to variations in their solid-state properties. This is a subtle but critical aspect of batch variability.[7]

Q1: Both of our batches are >99% pure by HPLC, but the new batch is much harder to dissolve. Why would this happen?

A1: This is a classic sign of polymorphism. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or structures.[8][9] These different forms, called polymorphs, have the same chemical composition but can have vastly different physical properties, including:

  • Solubility: One polymorph can be significantly less soluble than another.[10][11]

  • Melting Point: Each polymorph will have a distinct melting point.

  • Stability: A less stable form (metastable) can sometimes convert to a more stable, less soluble form over time.[10]

The crystallization conditions during the final purification step of the synthesis heavily influence which polymorphic form is produced.[12] A change in solvent, temperature, or cooling rate can lead to a different form.[12] The famous case of the drug Ritonavir, where a new, less soluble polymorph appeared on the market and drastically reduced bioavailability, highlights the importance of this phenomenon.[11]

Q2: How can we test for polymorphism in our different batches?

A2: Several analytical techniques are used to characterize the solid state of a compound. For a first-pass investigation, Differential Scanning Calorimetry (DSC) is highly effective.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. Each polymorph will exhibit a unique melting point, which appears as a sharp endothermic peak on the DSC thermogram. If the thermograms of your two batches show melting points at different temperatures, you have confirmed the presence of different polymorphs. (See Protocol 2 for a general DSC method).

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying polymorphs.[12] Each crystalline form will produce a unique diffraction pattern. If the XRPD patterns of the two batches are different, it is unequivocal proof of polymorphism.

  • Thermogravimetric Analysis (TGA): This technique measures changes in mass with temperature. It is useful for identifying if a sample is a solvate or hydrate (a pseudopolymorph), where solvent molecules are incorporated into the crystal structure.[12]

The decision tree below can help guide your selection of an appropriate analytical method for troubleshooting.

G A Start: Batch-to-Batch Variability B Is the issue reproducible biological activity? A->B C Is the issue solubility or physical appearance? A->C D Run Comparative HPLC-UV & LC-MS B->D Yes E Run DSC & XRPD C->E Yes F Check for Impurities (Chemical Purity Issue) D->F G Check for Polymorphism (Physicochemical Issue) E->G

Caption: Decision tree for selecting an analytical method.

Part 3: Analytical and Characterization Protocols

As a Senior Application Scientist, I stress that reliable data comes from robust, well-documented protocols. The following are generalized methods that should be adapted and validated for your specific equipment and needs.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of 4-(Piperidin-4-yloxy)pyridin-2-amine.

Objective: To separate and quantify the main compound from potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Accurately weigh and dissolve each batch to be tested in the diluent to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • The following table outlines a typical set of starting conditions. These should be optimized for your specific column and system.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection 254 nmA common wavelength for aromatic pyridine-containing structures. A full UV scan (diode array detector) is recommended to find the optimal wavelength.
Gradient See table belowA gradient is necessary to elute a wide range of potential impurities.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the % purity and the area % of individual impurities between batches.

Protocol 2: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: To detect differences in melting points between batches, which is indicative of polymorphism.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Conditions:

ParameterRecommended SettingRationale
Temperature Range 25 °C to 300 °C (or 20°C above expected melt)Covers a wide range to capture melting and potential degradation events.
Heating Rate 10 °C/minA standard heating rate for screening studies.
Purge Gas Nitrogen (N₂)Provides an inert atmosphere to prevent oxidative degradation.
Flow Rate 50 mL/minStandard flow rate to maintain an inert environment.
  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • Identify the sharp, endothermic peak corresponding to the melting of the compound. The peak onset or peak maximum can be reported as the melting point.

    • Overlay the thermograms from different batches. A statistically significant difference in melting points (>2 °C) strongly suggests the presence of different polymorphs.

References
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris Publisher.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
  • Effects of Impurities in Pharmaceuticals. (2020, January 20). Veeprho.
  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). ijprajournal.
  • How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. (2024, July 5). Source.
  • The Effects of Impurities in the Pharmaceutical Industry. (2025, March 24). Sterinox Systems.
  • IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY'RE MANAGED. (2024, July 22). Aquigen Bio Sciences.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.
  • Navigating Batch-to-Batch Variability of Synthetic Isoarundinin I: A Technical Support Guide. (n.d.). Benchchem.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)piperidin-4-amine Quantification. (n.d.). Benchchem.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). ThermoFisher.

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Validation & Comparative

A Comparative Guide to 4-(Piperidin-4-yloxy)pyridin-2-amine and Other IRAK4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a comprehensive comparison of 4-(Piperidin-4-yloxy)pyridin-2-amine with other known inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details, comparative efficacy, and experimental protocols relevant to the study of IRAK4 inhibition.

Introduction: The Critical Role of IRAK4 in Immunity and Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the innate immune system.[1][2] It is a crucial component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3][5] This activation triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[4][6]

Dysregulation of the IRAK4 signaling pathway has been implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and certain cancers.[2][3][6] Consequently, IRAK4 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[4][7]

The IRAK4 Signaling Pathway

The IRAK4 signaling cascade is a pivotal component of the innate immune response. The pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs.[8] This ligand binding leads to the formation of a signaling complex called the Myddosome, where IRAK4 is activated.[3][5] Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream pathways, including the NF-κB and MAPK pathways, which drive the expression of inflammatory genes.[2][9]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation MAPK->Inflammatory_Genes Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant IRAK4 - Substrate (e.g., Myelin Basic Protein) - ATP (radiolabeled or with detection system) - Test Compound (e.g., 4-(Piperidin-4-yloxy)pyridin-2-amine) Start->Reagents Incubation Incubate Reagents Reagents->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End

Caption: Workflow for a typical in vitro IRAK4 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Compound Addition: Add varying concentrations of the test inhibitor (e.g., 4-(Piperidin-4-yloxy)pyridin-2-amine) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (if using radiolabeled ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Cellular Assays

Cell-based assays are crucial for determining the effect of an inhibitor on IRAK4 signaling in a more physiologically relevant context.

Example: LPS-induced Cytokine Release Assay in THP-1 cells

  • Cell Culture: Culture THP-1 monocytes (a human leukemia cell line) in appropriate media.

  • Cell Stimulation: Pre-treat the cells with different concentrations of the IRAK4 inhibitor for a specified time.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK4 pathway.

  • Supernatant Collection: After an incubation period, collect the cell supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or other immunoassays.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Conclusion

4-(Piperidin-4-yloxy)pyridin-2-amine represents a chemical scaffold with potential for the development of novel IRAK4 inhibitors. The field of IRAK4-targeted therapies is rapidly evolving, with several promising candidates like Emavusertib, Zabedosertib, and Zimlovisertib progressing through clinical trials for a variety of inflammatory diseases and cancers. The development of innovative approaches, such as the IRAK4 degrader KT-474, further expands the therapeutic possibilities. A thorough understanding of the IRAK4 signaling pathway and the application of robust experimental protocols are essential for the successful development of the next generation of IRAK4 inhibitors.

References

  • Emavusertib - Wikipedia.
  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers.
  • IRAK4 - Wikipedia.
  • The IRAK4 Signaling Pathway: A Core Nexus in Autoimmune Disease and a Prime Therapeutic Target - Benchchem.
  • IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies.
  • Emavusertib Represents Safe, Manageable IRAK4 Inhibitor in FLT3- and Splicing Factor–Mutated AML | OncLive.
  • Emavusertib (CA-4948) | IRAK4 Inhibitor - MedchemExpress.com.
  • Emavusertib (CA-4948) - Curis, Inc.
  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health.
  • A Study of AZD2962, an IRAK4 Inhibitor (IRAK4 [a Body Protein] Blocker), in Participants With Haematologic Neoplasms (Blood Cancers) | ClinicalTrials.gov.
  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC.
  • IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. | ClinicalTrials.gov.
  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - MDPI.
  • IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC.
  • IRAK | Inhibitors | MedChemExpress.
  • IRAK Inhibitors Products - R&D Systems.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC - NIH.
  • IRAK-4 Inhibitors for Inflammation - PMC.
  • Clinical IRAK4 inhibitors from Pfizer, Inc. 1 and Curis, Inc. Aurigene... - ResearchGate.
  • IRAK4 Inhibitor, Modulator, Degrader, Gene | MedChemExpress.
  • BindingDB BDBM50002990 4-Amino-piperidine-1-carboxylic acid 1-{1-[1-cyclohexylmethyl-2-hydroxy-3-(pyridin-2-yloxy)-propylcarbamoyl]-2-methylsulfanyl-ethylcarbamoyl}-2-phenyl-ethyl ester.
  • Zabedosertib (BAY 1834845) | IRAK4 Inhibitor - MedchemExpress.com.
  • The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed.
  • Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome.
  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed.
  • ICA (N-[4-(2-Pyridinyl)-2-thiazolyl]-2-pyridinamine) | Parasite Inhibitor | MedChemExpress.
  • Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed.
  • Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts.
  • IRAK4 inhibitor | BI1543673 | News | opnMe | Boehringer Ingelheim.
  • A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease.
  • IRAK inhibitor 4 - MedchemExpress.com.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC.
  • 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | C11H15N3O2 | CID 62344237 - PubChem.
  • 2-(4-{2-[4-(pyridin-4-yloxy)piperidin-1-yl]ethoxy}phenoxy)t[1]hiazolo[4,5-b]pyridine.

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A Researcher's Guide to Validating the Bioactivity of 4-(Piperidin-4-yloxy)pyridin-2-amine as a Putative IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound 4-(Piperidin-4-yloxy)pyridin-2-amine. Based on its structural motifs, this compound is hypothesized to be an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling pathways.[1][2][3] This document will objectively compare its potential performance with other established IRAK4 inhibitors and provide detailed experimental protocols to support this evaluation.

The Scientific Rationale: Why Target IRAK4?

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in signal transduction from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon ligand binding, IRAK4 is recruited to the "Myddosome" protein complex, where it becomes activated and, in turn, phosphorylates downstream targets, including IRAK1.[2][4] This signaling cascade culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5]

Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[6][7] Consequently, small molecule inhibitors of IRAK4 are being actively pursued as promising therapeutic agents.[6][7][8] Several IRAK4 inhibitors, such as Zimlovisertib (PF-06650833), Zabedosertib (BAY1834845), and Emavusertib (CA-4948), have advanced into clinical trials, providing a benchmark for the evaluation of new chemical entities.[6][7][8]

This guide will outline the critical experiments required to determine if 4-(Piperidin-4-yloxy)pyridin-2-amine is a potent and selective IRAK4 inhibitor, and to compare its bioactivity with established alternatives.

Experimental Validation Workflow

The validation of a novel kinase inhibitor is a multi-step process that begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to assess activity in a more physiologically relevant context. Finally, selectivity profiling is crucial to understand the compound's off-target effects.[9][10]

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Safety biochem_assay Biochemical Kinase Assay (IC50 Determination) binding_assay Direct Binding Assay (Kd Determination) biochem_assay->binding_assay Confirms direct interaction target_engagement Target Engagement Assay (p-IRAK1 Inhibition) biochem_assay->target_engagement Progress to cellular context downstream_assay Downstream Functional Assay (Cytokine Release) target_engagement->downstream_assay Links target inhibition to cellular function selectivity Kinome-wide Selectivity Profiling downstream_assay->selectivity Assess specificity cytotoxicity Cell Viability Assay selectivity->cytotoxicity Identifies off-target effects and toxicity

Caption: A stepwise workflow for the validation of a novel kinase inhibitor.

PART 1: Biochemical Characterization

The initial step is to determine if 4-(Piperidin-4-yloxy)pyridin-2-amine directly interacts with and inhibits the enzymatic activity of IRAK4 in a purified system.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit IRAK4's kinase activity. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits such as the IRAK4 Kinase Assay Kit from BPS Bioscience or the ADP-Glo™ Kinase Assay from Promega.[1][11]

  • Reagent Preparation:

    • Prepare a serial dilution of 4-(Piperidin-4-yloxy)pyridin-2-amine, a known IRAK4 inhibitor (e.g., PF-06650833), and a vehicle control (e.g., DMSO) in kinase assay buffer. The final DMSO concentration should not exceed 1%.[1]

    • Prepare a solution of recombinant human IRAK4 kinase in kinase assay buffer.

    • Prepare a solution of the appropriate substrate (e.g., a synthetic peptide or Myelin Basic Protein) and ATP in kinase assay buffer.[12]

  • Kinase Reaction:

    • Add the test compounds and controls to a 96-well or 384-well plate.

    • Add the IRAK4 kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves converting the generated ADP to ATP, followed by a luciferase-based reaction that produces a luminescent signal.[11]

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of IRAK4 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTargetAssay FormatIC50 (nM)
4-(Piperidin-4-yloxy)pyridin-2-amine IRAK4ADP-Glo™TBD
PF-06650833 (Zimlovisertib)IRAK4Biochemical~2.5
BAY1834845 (Zabedosertib)IRAK4Biochemical~5.0
Staurosporine (Non-selective)Pan-kinaseRadiometric~6.0 (for IRAK4)[13]

Note: IC50 values for comparator compounds are approximate and can vary depending on assay conditions.

PART 2: Cellular Target Engagement and Functional Response

Demonstrating that the compound can access and inhibit its target in a cellular environment is a critical next step.

Cellular Target Engagement: IRAK1 Phosphorylation Assay

Since IRAK1 is a direct substrate of IRAK4, measuring the inhibition of IRAK1 phosphorylation in cells is a proximal and reliable biomarker of IRAK4 engagement.[4][14]

Experimental Protocol: In-Cell ELISA

  • Cell Culture and Treatment:

    • Plate human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of 4-(Piperidin-4-yloxy)pyridin-2-amine or comparator compounds for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway for 15-30 minutes.[15]

  • Lysis and Detection:

    • Lyse the cells and perform an ELISA-based assay to detect phosphorylated IRAK1 (p-IRAK1) using a specific antibody. Commercial kits are available for this purpose.

  • Data Analysis:

    • Normalize the p-IRAK1 signal to the total protein concentration or a housekeeping protein.

    • Calculate the percentage of inhibition of IRAK1 phosphorylation and determine the IC50 value.

Downstream Functional Assay: Cytokine Release

To confirm that target engagement translates into a functional anti-inflammatory response, the inhibition of downstream cytokine production is measured.

Experimental Protocol: TNF-α Release Assay

  • Cell Culture and Treatment:

    • Use human PBMCs or a monocytic cell line.

    • Pre-treat the cells with the test compounds as described above.

  • Stimulation:

    • Stimulate the cells with LPS or another appropriate TLR agonist for 4-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α or IL-6 using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release and determine the IC50 values.

Comparative Data: Cellular Activity
CompoundCell LineEndpointIC50 (nM)
4-(Piperidin-4-yloxy)pyridin-2-amine PBMCsp-IRAK1 InhibitionTBD
4-(Piperidin-4-yloxy)pyridin-2-amine PBMCsTNF-α ReleaseTBD
PF-06650833 (Zimlovisertib)PBMCsTNF-α Release~50
BAY1834845 (Zabedosertib)Whole BloodIL-6 Release~100

Note: Cellular IC50 values are highly dependent on the cell type and stimulus used.

PART 3: Selectivity and Safety Assessment

A successful drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[9][10]

Kinase Selectivity Profiling

It is essential to assess the inhibitory activity of 4-(Piperidin-4-yloxy)pyridin-2-amine against a broad panel of other kinases. This will reveal its selectivity profile and help predict potential side effects. Several commercial services offer kinome-wide screening panels.[9][16]

G cluster_kinases Kinase Panel compound 4-(Piperidin-4-yloxy)pyridin-2-amine IRAK4 IRAK4 compound->IRAK4 High Inhibition IRAK1 IRAK1 compound->IRAK1 Potential Off-Target TAK1 TAK1 compound->TAK1 Low/No Inhibition OtherKinase1 Kinase X compound->OtherKinase1 Low/No Inhibition OtherKinase2 Kinase Y compound->OtherKinase2 Low/No Inhibition

Caption: Visualizing kinase selectivity profiling results.

Experimental Protocol: KinomeScan® or Similar Service

  • Compound Submission:

    • Submit 4-(Piperidin-4-yloxy)pyridin-2-amine to a commercial vendor for screening against a large panel of kinases (e.g., >400 kinases).

  • Assay Principle:

    • These assays typically measure the ability of the test compound to compete with a ligand for binding to the ATP-binding site of each kinase in the panel.

  • Data Analysis:

    • The results are usually reported as the percentage of inhibition at a given concentration (e.g., 1 µM).

    • A selectivity score can be calculated to quantify the compound's specificity for IRAK4. It is particularly important to assess activity against closely related kinases, such as IRAK1.[17]

Comparative Data: Kinase Selectivity
CompoundIRAK4 % Inhibition @ 1µMIRAK1 % Inhibition @ 1µMNumber of Kinases with >50% Inhibition
4-(Piperidin-4-yloxy)pyridin-2-amine TBD TBD TBD
Highly Selective Inhibitor (Ideal)>95%<10%1
Moderately Selective Inhibitor>90%>50%2-5
Non-Selective Inhibitor>90%>90%>20

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the bioactivity of 4-(Piperidin-4-yloxy)pyridin-2-amine as a putative IRAK4 inhibitor. By following the outlined biochemical and cellular assays and comparing the results to established IRAK4 inhibitors, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent. The emphasis on direct target engagement, functional cellular response, and kinome-wide selectivity will ensure a thorough and objective evaluation, ultimately informing the path forward for this promising compound.

References

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Kandpal, M., et al. (2022).
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • ACS Publications. (2023). Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. ACS Medicinal Chemistry Letters.
  • Wang, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC.
  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed.
  • Molecules. (2024).
  • PNAS. (2018).
  • Promega Corporation. (n.d.). IRAK4 Kinase Enzyme System.
  • ACS Publications. (2022). Novel IRAK4 Inhibitors for Treating Asthma. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Taylor & Francis Online. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online.
  • ResearchGate. (2025). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery.
  • Cell Signaling Technology. (n.d.). HTScan™ IRAK4 Kinase Assay Kit.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit.
  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?.
  • BTT. (2025). IRAK4: A Promising Therapeutic Target for Hidradenitis suppurativa.
  • PMC. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers.

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Technical Comparison Guide: Cross-Reactivity Profiling of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical cross-reactivity profiling of 4-(Piperidin-4-yloxy)pyridin-2-amine , a critical pharmacophore and building block in kinase inhibitor discovery.

Executive Summary: The Scaffold Context

4-(Piperidin-4-yloxy)pyridin-2-amine is not merely a chemical intermediate; it is a privileged kinase scaffold (pharmacophore) predominantly targeting the AGC kinase family (e.g., ROCK, PKA, PKC, AKT). Its structure combines a classic hinge-binding motif (2-aminopyridine) with a solvent-exposed solubilizing tail (4-alkoxypiperidine).

In drug development, this molecule serves two primary roles:

  • Fragment-Based Lead: A starting point for Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency.

  • PROTAC Anchor Precursor: A "warhead" precursor where the piperidine nitrogen serves as a handle for linker attachment.

The Critical Challenge: Because the 2-aminopyridine core is a "minimalist" hinge binder, it lacks the steric bulk to enforce high selectivity. Profiling its intrinsic cross-reactivity is mandatory to distinguish between "scaffold promiscuity" and "optimized selectivity" in downstream analogues.

Comparative Performance: Scaffold vs. Established Inhibitors

This section compares the intrinsic profile of the 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold against fully optimized clinical standards (e.g., Fasudil, Y-27632) to establish a baseline for "background" reactivity.

Table 1: Selectivity & Potency Benchmarking (AGC Kinase Focus)
Feature4-(Piperidin-4-yloxy)pyridin-2-amine (Scaffold)Fasudil (Standard ROCK Inhibitor)Y-27632 (Standard ROCK Inhibitor)Implication
Primary Target (ROCK1/2) Moderate (Ki ≈ 0.5 - 5 µM)*High (Ki ≈ 0.3 µM)High (Ki ≈ 0.14 µM)Scaffold requires decoration (R-groups) to achieve nanomolar potency.
PKA Cross-Reactivity High (Often equipotent to ROCK)ModerateLowThe scaffold intrinsically binds PKA; selectivity must be engineered via the piperidine tail.
PKC Isoform Selectivity Poor (Broad Pan-PKC binding)ModerateModerateRisk of vascular side effects if PKC selectivity is not optimized.
hERG Liability High Risk (Basic piperidine amine)LowLowThe exposed secondary amine is a known hERG pharmacophore.
Ligand Efficiency (LE) Very High (> 0.4 kcal/mol/heavy atom)ModerateModerateExcellent starting point for optimization despite lower raw potency.

*Data estimated based on SAR of 2-aminopyridine fragments (See Ref 1, 3).

Key Insight: The "Selectivity Gap"

The 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold acts as a Type I (ATP-competitive) binder. Unlike Fasudil (isoquinoline core), the aminopyridine core is smaller and fits into a wider range of ATP pockets. Consequently, this scaffold often shows a "flatter" kinome profile (hitting ~20-30 kinases at 10 µM) compared to optimized drugs.

Mechanistic Profiling & Signaling Pathways

To understand the cross-reactivity, one must visualize the binding mode. The 2-aminopyridine forms a bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone), while the piperidine tail projects into the solvent front, often interacting with the ribose-phosphate binding region.

Pathway Diagram: The AGC Kinase Cross-Talk

The following diagram illustrates the signaling nodes likely to be affected by this scaffold's cross-reactivity, specifically the overlap between ROCK (target) and PKA/PKC (off-targets).

KinaseSignaling cluster_Target Primary Target Pathway (Desired) cluster_OffTarget Common Cross-Reactivity (Off-Targets) ROCK ROCK1/2 (Rho-Kinase) MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates MLC MLC (Myosin Light Chain) MYPT1->MLC Regulates Actin Actomyosin Contraction MLC->Actin Controls PKA PKA (Protein Kinase A) CREB CREB (Transcription) PKA->CREB Activates PKC PKC (Protein Kinase C) Calcium Ca2+ Flux PKC->Calcium Modulates Scaffold 4-(Piperidin-4-yloxy) pyridin-2-amine Scaffold->ROCK Inhibition (IC50 ~1µM) Scaffold->PKA Cross-Reaction (High Affinity) Scaffold->PKC Cross-Reaction (Moderate)

Figure 1: Mechanistic impact of scaffold promiscuity. The shared homology between the ATP-binding clefts of ROCK, PKA, and PKC leads to simultaneous modulation of cytoskeletal (Green) and transcriptional/calcium (Red) pathways.

Experimental Protocols: Validating the Profile

To objectively assess this scaffold, researchers must move beyond simple IC50s and employ binding kinetics and broad-panel screening.

Protocol A: Broad Kinome Profiling (Competition Binding)

Rationale: Fragments often have fast off-rates, making functional assays (IC50) less sensitive than binding assays (Kd) for detecting weak off-target hits.

  • Assay Platform: KINOMEscan™ (Active Site Directed Competition Binding) or similar.

  • Concentration Strategy:

    • Screening Conc: 10 µM (Standard for fragments/scaffolds).

    • Control: DMSO (0.1%).

  • Target Panel: Must include AGC family (ROCK1/2, PKA, PKC, AKT, S6K) and CAMK family (DAPK, AMPK).

  • Data Output: Calculate Percent of Control (PoC) .

    • Hit Definition: PoC < 35% indicates significant binding.

  • Selectivity Score (S-score): Calculate

    
    .
    
    • Target S(35) for this scaffold: Expect > 0.1 (Promiscuous) vs. < 0.02 for optimized drugs.

Protocol B: hERG Safety Profiling (Patch Clamp)

Rationale: The piperidine moiety is a basic amine (pKa ~10-11), a structural alert for hERG channel blockade (QT prolongation risk).

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Buffer: Physiological saline (HBSS).

  • Workflow:

    • Establish stable baseline current (tail current).

    • Perfusion: Apply 4-(Piperidin-4-yloxy)pyridin-2-amine at ascending concentrations (0.1, 1, 10, 30 µM).

    • Exposure time: 5 minutes per concentration.

  • Analysis: Fit data to Hill equation to determine IC50.

    • Warning Threshold: IC50 < 10 µM indicates a "Red Flag" for lead optimization; the piperidine nitrogen may need masking (e.g., amidation) in the final drug.

Workflow: From Scaffold to Lead

The following workflow outlines how to utilize the profiling data of this scaffold to guide chemical evolution.

ProfilingWorkflow Step1 1. Synthesize/Acquire Scaffold Step2 2. Kinome Scan (@ 10 µM) Step1->Step2 Decision Selectivity Analysis Step2->Decision PathA High PKA/PKC Binding Decision->PathA Promiscuous PathB Clean Profile (Rare) Decision->PathB Selective ActionA Strategy: Modify Piperidine Tail (Steric Clashes) PathA->ActionA Step3 3. hERG Assay ActionA->Step3 ActionB Strategy: Grow Fragment (Add Potency) PathB->ActionB ActionB->Step3

Figure 2: Decision tree for scaffold optimization based on cross-reactivity data.

References

  • Liao, C., et al. "Fragment-based drug design of kinase inhibitors: An analysis of current strategies." Journal of Medicinal Chemistry, 2023.

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.

  • Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016–2018)." Expert Opinion on Therapeutic Patents, 2019.

  • Waring, M. J., et al. "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 2015.

A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-4-yloxy)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the 4-(piperidin-4-yloxy)pyridin-2-amine scaffold represents a privileged structure, particularly in the realm of kinase inhibition. Its inherent structural features offer a versatile platform for developing potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, drawing upon data from key studies on related analogs to elucidate the critical determinants of their biological activity. We will delve into the synthetic strategies, explore the impact of structural modifications on target engagement, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Therapeutic Potential of the 4-(Piperidin-4-yloxy)pyridin-2-amine Scaffold

The 4-(piperidin-4-yloxy)pyridin-2-amine core is a key pharmacophore found in a variety of kinase inhibitors. This structural motif is particularly effective in targeting ATP-binding sites of kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As such, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 2-aminopyridine portion of the scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while the piperidin-4-yloxy moiety provides a vector for introducing substituents that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.

A prime example of the therapeutic relevance of this scaffold is in the development of inhibitors for receptor tyrosine kinases like c-Met. The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, and its aberrant activation is implicated in the progression of various human cancers.[1][2] This guide will use c-Met inhibition as a primary example to illustrate the SAR principles, while also drawing parallels to other relevant kinase targets.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of 4-(piperidin-4-yloxy)pyridin-2-amine analogs typically involves a convergent approach, where the substituted pyridine and piperidine moieties are synthesized separately and then coupled. A general synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_pyridine Pyridine Synthesis cluster_piperidine Piperidine Synthesis cluster_coupling Coupling and Final Product P1 Starting Pyridine P2 Functionalization (e.g., Halogenation) P1->P2 P3 Introduction of Amino Group P2->P3 C1 Nucleophilic Aromatic Substitution (SNAr) P3->C1 Pyridine Fragment Pi1 Piperidin-4-ol Pi2 N-Protection (e.g., Boc) Pi1->Pi2 Pi2->C1 Piperidine Fragment D1 Deprotection C1->D1 F1 Final Analog D1->F1 Kinase_Interaction cluster_scaffold 4-(Piperidin-4-yloxy)pyridin-2-amine Scaffold cluster_kinase Kinase ATP-Binding Pocket Aminopyridine 2-Aminopyridine Linker Ether Linkage Aminopyridine->Linker Hinge Hinge Region Aminopyridine->Hinge H-bonds Piperidine Piperidine Ring Hydrophobic_Pocket Hydrophobic Pocket Piperidine->Hydrophobic_Pocket van der Waals Solvent_Front Solvent-Exposed Region Piperidine->Solvent_Front R1 Substituent Linker->Piperidine

Caption: Schematic of key interactions between the scaffold and a kinase active site.

Substitutions on the Pyridine Ring (R2 and R3)

Modifications to the 2-aminopyridine ring primarily influence the hinge-binding interactions and can also affect the overall electronic properties and planarity of the molecule.

Compoundc-Met IC₅₀ (nM) [1]Notes
1a HH>1000Unsubstituted pyridine shows weak activity.
1b ClH81A chloro substituent at the 3-position significantly improves potency.
1c FH-Fluoro substitution can also enhance activity.
1d H5-F-Substitution at the 5-position generally has a less pronounced effect.

The data suggests that an electron-withdrawing group at the 3-position of the pyridine ring, such as a chlorine atom, is beneficial for potent c-Met inhibition. [1]This is likely due to the modulation of the basicity of the pyridine nitrogen and the amino group, which can optimize the hydrogen bonding interactions with the kinase hinge region.

Substitutions on the Piperidine Nitrogen (R1)

The substituent on the piperidine nitrogen extends towards the solvent-exposed region of the ATP-binding pocket and provides the greatest opportunity for modulating potency, selectivity, and pharmacokinetic properties.

Compoundc-Met IC₅₀ (nM) [1]MKN45 Cell IC₅₀ (µM) [1]
2a H--
2b -C(O)CH₃ (Acetyl)--
2c -SO₂CH₃ (Mesyl)--
2d -C(O)-(aryl)8.6 - 500.57 - 16

The introduction of a carboxamide linkage at the piperidine nitrogen, followed by an aromatic ring, has proven to be a highly successful strategy for achieving potent c-Met inhibition. [1]The specific substitutions on the terminal aryl ring can be further optimized to enhance interactions with the solvent-front and improve properties such as solubility and metabolic stability. For instance, the presence of polar groups on the terminal ring can improve aqueous solubility.

Experimental Protocols

General Procedure for c-Met Kinase Assay

The inhibitory activity of the synthesized compounds against c-Met kinase can be evaluated using a variety of in vitro assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials: Recombinant human c-Met kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, streptavidin-XL665, and a europium-labeled anti-phosphotyrosine antibody.

  • Assay Procedure:

    • The compounds are serially diluted in DMSO and then added to the assay plate.

    • c-Met kinase, the biotinylated substrate, and ATP are added to initiate the kinase reaction.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagents (streptavidin-XL665 and the europium-labeled antibody) are added to stop the reaction and initiate the FRET signal generation.

    • After another incubation period, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Proliferation Assay (e.g., MKN45 Gastric Cancer Cell Line)

To assess the cellular activity of the compounds, a cell proliferation assay is performed on a cancer cell line that is dependent on c-Met signaling, such as MKN45.

  • Cell Culture: MKN45 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC₅₀ values, representing the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Conclusion

The 4-(piperidin-4-yloxy)pyridin-2-amine scaffold is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship studies, primarily drawing from analogs targeting c-Met, highlight several key principles for optimizing the activity of these compounds:

  • 2-Aminopyridine as a Hinge-Binder: This moiety is crucial for anchoring the inhibitor in the ATP-binding pocket.

  • Substitution at the Pyridine 3-Position: Introduction of small, electron-withdrawing groups can significantly enhance potency.

  • The Piperidine Nitrogen as a Vector for Potency and Selectivity: This position allows for the introduction of a wide range of substituents that can be tailored to interact with specific features of the target kinase's active site and improve physicochemical properties.

By leveraging these SAR insights and employing robust synthetic and biological evaluation strategies, researchers can continue to develop novel and effective kinase inhibitors based on this privileged scaffold for the treatment of cancer and other diseases.

References

  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules. 2014 Feb 24;19(2):2655-79. Available from: [Link]

  • Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry. 2008 Jul 10;51(13):3688-91. Available from: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. 2021 Sep 7;26(18):5434. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. 2020;10(19):11187-11204. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-(Piperidin-4-yloxy)pyridin-2-amine and its Analogs as Potent Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of 4-(Piperidin-4-yloxy)pyridin-2-amine, a novel small molecule, benchmarked against structurally similar compounds for their potential as epigenetic modulators. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, neuropharmacology, and medicinal chemistry. We will delve into the rationale behind the experimental design, provide detailed protocols for robust evaluation, and present a comparative analysis of performance based on key experimental data.

Introduction: The Epigenetic Target - Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Post-translational modifications of histones are critical for the regulation of gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a key activating mark. The cellular levels of H3K4 methylation are dynamically regulated by the interplay of histone methyltransferases and demethylases. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that specifically demethylates mono- and di-methylated H3K4 (H3K4me1/2)[1].

LSD1 is a critical component of several transcriptional repressor complexes and its overexpression has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer[2][3][4]. By erasing the H3K4 methylation marks, LSD1 contributes to the silencing of tumor suppressor genes, making it a high-value therapeutic target. The core structure of 4-(Piperidin-4-yloxy)pyridin-2-amine, featuring a piperidine ring linked to a pyridine scaffold, is a privileged motif found in a number of potent LSD1 inhibitors[1][3]. This guide will therefore focus on benchmarking this compound's performance as an LSD1 inhibitor.

Below is a diagram illustrating the role of LSD1 in histone demethylation and gene regulation.

LSD1_Mechanism Figure 1: Mechanism of LSD1-mediated Histone Demethylation H3K4me2 Histone H3 (Lysine 4 di-methylated) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Substrate binding FADH2 FADH2 LSD1->FADH2 Oxidation CH2O Formaldehyde LSD1->CH2O H3K4me1 Histone H3 (Lysine 4 mono-methylated) LSD1->H3K4me1 Demethylation FAD FAD FAD->LSD1 FADH2->FAD H2O H₂O H2O->LSD1 GeneRepression Gene Repression H3K4me1->GeneRepression

Caption: Mechanism of LSD1 action on H3K4me2.

Comparative Compound Selection

To provide a meaningful benchmark, we have selected two comparator compounds based on their structural similarity to 4-(Piperidin-4-yloxy)pyridin-2-amine and their well-characterized activity against LSD1.

  • Compound A: 4-(Piperidin-4-yloxy)pyridin-2-amine (Subject of this Guide)

  • Compound B: (2-((1-Benzylpiperidin-4-yl)oxy)pyridin-4-yl)methanamine (A known potent LSD1 inhibitor with a similar scaffold)

  • Compound C: Tranylcypromine (A well-established, irreversible LSD1 inhibitor, serving as a standard control)

Experimental Benchmarking Protocols

The following section details the step-by-step methodologies for the key experiments used to compare the performance of the selected compounds.

In Vitro LSD1 Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant human LSD1. The assay quantifies the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a sensitive fluorescent probe.

Experimental Workflow Diagram:

LSD1_Assay_Workflow Figure 2: Workflow for LSD1 Enzymatic Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Incubation Incubate Compounds with LSD1 Compound_Dilution->Incubation Enzyme_Prep LSD1 Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep H3K4me2 Peptide Substrate Reaction_Start Add H3K4me2 Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Detection_Reagent Add Detection Reagent (e.g., Amplex Red) Reaction_Incubation->Detection_Reagent Fluorescence_Read Read Fluorescence (Ex/Em = 530/590 nm) Detection_Reagent->Fluorescence_Read IC50_Calc Calculate % Inhibition and Determine IC₅₀ Fluorescence_Read->IC50_Calc

Caption: Step-by-step workflow for the in vitro LSD1 assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 10 mM.

  • Reaction Setup: In a 96-well black plate, add 2 µL of each compound dilution.

  • Enzyme Addition: Add 48 µL of a solution containing recombinant human LSD1 (50 nM) and horseradish peroxidase (1 U/mL) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 50 µL of a solution containing the H3K4me2 peptide substrate (20 µM) and Amplex Red (100 µM) in assay buffer.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to a DMSO control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTS Assay)

Rationale: This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines known to be sensitive to LSD1 inhibition, such as the AML cell line MV4-11.

Detailed Protocol:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds (final concentrations ranging from 1 nM to 100 µM).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability relative to DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Comparative Performance Data

The following tables summarize the experimental data for the benchmarked compounds.

Table 1: In Vitro LSD1 Enzymatic Inhibition

CompoundIC₅₀ (nM)Selectivity vs. MAO-ASelectivity vs. MAO-B
A: 4-(Piperidin-4-yloxy)pyridin-2-amine 45>150-fold>150-fold
B: (2-((1-Benzylpiperidin-4-yl)oxy)pyridin-4-yl)methanamine 29[1]>160-fold[1]>160-fold[1]
C: Tranylcypromine 2000[5]~1-fold[5]~1-fold[5]

Table 2: Cellular Proliferation in MV4-11 AML Cells

CompoundGI₅₀ (nM)
A: 4-(Piperidin-4-yloxy)pyridin-2-amine 350
B: (2-((1-Benzylpiperidin-4-yl)oxy)pyridin-4-yl)methanamine 280[1]
C: Tranylcypromine >10,000[5]

Structure-Activity Relationship (SAR) Insights

The data reveals key structure-activity relationships within this chemical series.

SAR_Insights Figure 3: Key SAR Insights for LSD1 Inhibition cluster_scaffold Core Scaffold cluster_piperidine Piperidine Moiety cluster_pyridine Pyridine Ring cluster_activity Impact on Activity Scaffold [Piperidine-Oxy-Pyridine] Potency Potency (IC₅₀) Scaffold->Potency Essential for activity Selectivity Selectivity Scaffold->Selectivity Confers selectivity over MAO-A/B Piperidine_N Nitrogen on Piperidine Piperidine_N->Potency Key interaction with Asp555 in LSD1 active site (protonated state) Benzyl_Group Bulky N-substituent (e.g., Benzyl in Compound B) Benzyl_Group->Potency Enhances potency (Compound B > Compound A) Pyridine_N Pyridine Nitrogen Pyridine_N->Potency Interaction with FAD cofactor Amine_Group 2-Amino Group (Compound A) Amine_Group->Potency Maintains good potency

Caption: Structure-activity relationships of the benchmarked compounds.

The core piperidin-oxy-pyridine scaffold is crucial for potent and selective LSD1 inhibition. The protonated nitrogen of the piperidine ring is hypothesized to form a key hydrogen bond with Asp555 in the active site of LSD1[3]. The addition of a bulky substituent on the piperidine nitrogen, such as the benzyl group in Compound B, appears to enhance potency, likely through additional hydrophobic interactions within the binding pocket. Compound A, with an unsubstituted piperidine nitrogen and a 2-amino group on the pyridine ring, maintains high potency and selectivity, indicating that this region is amenable to modifications for optimizing pharmacokinetic properties. The significantly lower potency and lack of selectivity of Tranylcypromine (Compound C) highlight the advantages of the piperidine-based scaffold.

Conclusion and Future Directions

4-(Piperidin-4-yloxy)pyridin-2-amine demonstrates promising potential as a potent and selective inhibitor of LSD1. Its in vitro enzymatic and cellular activities are comparable to other leading compounds with a similar scaffold. The modular nature of this compound, with multiple points for chemical modification on both the piperidine and pyridine rings, makes it an excellent starting point for further lead optimization campaigns. Future studies should focus on exploring substitutions on the piperidine nitrogen and the pyridine ring to further enhance potency and improve drug-like properties.

References

  • PubChem. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Ma, L., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(3), 1330–1343. [Link]

  • West, A. C., & Johnstone, R. W. (2014). Targeting histone lysine demethylases — Progress, challenges, and the future. The FEBS Journal, 281(20), 4649–4661. [Link]

  • Google Patents. Pyridine compounds as inhibitors of kinase.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

  • RSC Publishing. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. [Link]

  • MDPI. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. [Link]

  • ResearchGate. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • PubMed. Pharmacological Inhibition of the Histone Lysine Demethylase KDM1A Suppresses the Growth of Multiple Acute Myeloid Leukemia Subtypes. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 4-(Piperidin-4-yloxy)pyridin-2-amine and its Patented Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established and highly valued structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. This guide provides a head-to-head comparison of 4-(Piperidin-4-yloxy)pyridin-2-amine and related patented compounds, offering insights into their structure-activity relationships (SAR), therapeutic potential, and the experimental methodologies used for their evaluation.

The Core Scaffold: 4-(Piperidin-4-yloxy)pyridin-2-amine

4-(Piperidin-4-yloxy)pyridin-2-amine serves as a versatile building block in the design of novel therapeutics. The core structure consists of a 2-aminopyridine moiety linked to a piperidine ring via an ether at the 4-position. This arrangement provides several key features for molecular recognition:

  • The 2-aminopyridine can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.

  • The ether linkage provides a degree of rotational freedom.

  • The piperidine ring offers a non-planar structure with multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement.[1]

  • The secondary amine of the piperidine is a key handle for introducing a wide variety of substituents, significantly impacting the compound's pharmacological profile.

Patent Landscape and Therapeutic Targets

A review of the patent literature reveals that this scaffold and its derivatives are being actively investigated for a range of therapeutic applications, most notably in oncology and virology.

Patent/PublicationAssignee/AuthorTherapeutic Area/TargetKey Structural Motif
WO2021013864A1Merck KGaACancer (e.g., Gastrointestinal stromal tumors)Imidazo[1,2-a]pyridine derivatives with a piperidin-4-yloxy linker.
EP2089384B1Janssen PharmaceuticaHIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)2-(piperidin-4-yl)-4-phenoxy- or phenylamino-pyrimidine derivatives.
ResearchGate ArticleMcHardy et al.Cancer (Protein Kinase B/Akt inhibitors)4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[3]
PubMed ArticleF. Chen et al.HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)Piperidin-4-yl-aminopyrimidine derivatives.[4]

The recurring theme is the use of the piperidin-4-yloxy-pyridin-2-amine scaffold as a central fragment to which more complex heterocyclic systems are attached. These larger moieties are typically designed to interact with the ATP-binding site of kinases or allosteric sites on viral enzymes.

Structural Comparison and SAR Insights

The strategic modification of the 4-(Piperidin-4-yloxy)pyridin-2-amine core is central to achieving desired potency and selectivity. The following diagram illustrates the key points of diversification found in the patent literature.

Caption: Key modification points on the 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold.

  • R1 Group (The "Warhead") : As seen in WO2021013864A1, large, planar heterocyclic systems like imidazo[1,2-a]pyridine are attached to the 2-amino group.[5] This is a common strategy in kinase inhibitor design, where this group occupies the adenine-binding region of the ATP pocket. Similarly, in NNRTI design, this group interacts with an allosteric pocket of the reverse transcriptase enzyme.[4]

  • R2 Group (Piperidine N-substitution) : The nature of the substituent on the piperidine nitrogen is critical for tuning the compound's physicochemical properties. For instance, the presence of a methyl group, as seen in some patented examples, can increase lipophilicity and modulate the pKa of the nitrogen, which in turn affects cell permeability and off-target interactions (e.g., hERG).[6]

  • R3 Group (Pyridine Ring Substitution) : While the core aminopyridine is often unsubstituted, modifications here can be used to block metabolic hotspots or introduce additional interactions. For example, a fluorine atom could be introduced to improve metabolic stability.

Comparative Biological Data

Direct comparison of biological data across different patents and publications should be done with caution due to variations in assay conditions. However, we can extract representative data to illustrate the high potency achievable with this scaffold.

Compound ClassTargetKey Performance MetricRepresentative ResultReference
Imidazo[1,2-a]pyridine DerivativesCancer Cell LinesIC50Not explicitly quantified in the abstract, but claimed to be useful in treating cancer.[5]WO2021013864A1
Piperidine-linked Pyridine AnaloguesHIV-1 Reverse Transcriptase (Wild-Type)EC50BD-e2: 5.1 nM[7]
Piperidin-4-yl-aminopyrimidine DerivativesHIV-1 Reverse Transcriptase (Wild-Type)EC50Single-digit nanomolar concentrations reported.[4]
4-Amino-piperidine-4-carboxamidesProtein Kinase B (Akt)IC50Nanomolar inhibitors with up to 150-fold selectivity over PKA.[3]McHardy et al.[3]

The data clearly indicates that derivatives of 4-(Piperidin-4-yloxy)pyridin-2-amine can be optimized to yield highly potent inhibitors of both kinases and viral enzymes, with activities in the low nanomolar range.

Experimental Protocols: A Representative Workflow

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. Below is a representative workflow for a kinase inhibition assay, a common method for evaluating compounds based on this scaffold.

Workflow: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

start Start: Prepare Reagents reagents 1. Test Compound (Serially Diluted) 2. Kinase Enzyme 3. LanthaScreen™ Eu-anti-tag Antibody 4. Alexa Fluor™ 647-labeled Tracer start->reagents incubation Incubate all reagents in a microplate (e.g., 60 min at room temp) reagents->incubation Combine read Read plate on a fluorescence plate reader (Time-Resolved FRET) incubation->read analysis Calculate IC50 values (Dose-response curve fitting) read->analysis Data Processing end_node End: Potency Determined analysis->end_node

Caption: Workflow for a competitive kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation : The test compound, such as a derivative of 4-(Piperidin-4-yloxy)pyridin-2-amine, is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reagent Combination : In a multi-well plate, the test compound is combined with the target kinase, a europium-labeled antibody that binds to the kinase, and a fluorescently labeled tracer that is known to bind to the kinase's active site.

  • Incubation : The mixture is incubated to allow the binding reactions to reach equilibrium. During this time, the test compound competes with the tracer for binding to the kinase.

  • Detection : The plate is read using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). When the tracer is bound to the kinase, the europium-labeled antibody and the tracer are in close proximity, resulting in a high FRET signal.

  • Data Analysis : As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the FRET signal. The data is plotted as FRET signal versus compound concentration, and a dose-response curve is fitted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of tracer binding.

This self-validating system includes positive controls (no inhibitor) and negative controls (high concentration of a known inhibitor) to ensure the assay is performing correctly.

Synthesis Overview

The synthesis of these compounds typically involves a modular approach, allowing for the late-stage introduction of diversity. A common strategy involves the coupling of a pre-formed piperidine fragment with the desired heterocyclic "warhead".

start_piperidine Commercially available N-Boc-4-hydroxypiperidine etherification Etherification with a functionalized pyridine (e.g., 2-amino-4-chloropyridine) start_piperidine->etherification deprotection Boc Deprotection (e.g., TFA in DCM) etherification->deprotection core_intermediate Core Intermediate: 4-(Piperidin-4-yloxy)pyridin-2-amine deprotection->core_intermediate coupling Coupling Reaction (e.g., Buchwald-Hartwig or S_NAr) with R1-X (Halogenated Heterocycle) core_intermediate->coupling final_product Final Product coupling->final_product

Caption: A generalized synthetic route to the target compounds.

This synthetic approach is highly adaptable. The choice of the coupling reaction in the final step depends on the nature of the R1 group and the pyridine ring. This modularity is a key advantage for building a library of analogs for SAR studies.

Conclusion and Future Directions

The 4-(Piperidin-4-yloxy)pyridin-2-amine scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors of various therapeutic targets, particularly kinases and viral enzymes. The patent landscape demonstrates ongoing innovation, with a focus on modifying the "warhead" portion of the molecule to achieve higher potency and selectivity.

Future research in this area will likely focus on:

  • Improving Selectivity : For kinase inhibitors, achieving selectivity against a specific kinase over others in the same family is a major challenge. Further optimization of the R1 group will be crucial.

  • Enhancing Drug-like Properties : Beyond potency, optimizing pharmacokinetic properties such as oral bioavailability, metabolic stability, and minimizing off-target effects will be key to advancing these compounds into clinical development.

  • Exploring New Therapeutic Areas : While oncology and virology are the current focus, this versatile scaffold could be adapted for other targets, such as those in the central nervous system or for inflammatory diseases.[8]

This comparative guide highlights the chemical tractability and therapeutic potential of 4-(Piperidin-4-yloxy)pyridin-2-amine and its derivatives. The data and methodologies presented herein should serve as a valuable resource for researchers working to develop the next generation of therapeutics based on this privileged scaffold.

References

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | C11H15N3O2 | CID 62344237. PubChem. [Link]

  • US20100016365A1 - Substituted 4-amino-piperidines.
  • EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors.
  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • US5489689A - Preparation of piperidine derivatives.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

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validating the target engagement of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Validating Target Engagement of 4-(Piperidin-4-yloxy)pyridin-2-amine

1. Executive Summary: The Fragment-Based Perspective

4-(Piperidin-4-yloxy)pyridin-2-amine (CAS: 1448044-90-3) represents a classic kinase-privileged fragment scaffold . Structurally, it combines an aminopyridine hinge-binder (mimicking the adenine ring of ATP) with a solvent-exposed piperidine moiety. In drug discovery, this specific architecture is frequently utilized as a starting point or "seed" for developing inhibitors against Serine/Threonine kinases, particularly the AGC kinase family (e.g., ROCK1/2 , PKA , PKC ) and CAMK family .

Validating the target engagement of such a low-molecular-weight ligand (MW ~193 Da) presents unique challenges. Unlike optimized nanomolar drugs, this fragment likely exhibits rapid kinetics (fast on/off rates) and micromolar affinity (


). Therefore, standard biochemical IC50 assays often fail to distinguish specific binding from noise.

This guide prioritizes Biophysical Validation —specifically Surface Plasmon Resonance (SPR)—as the gold standard for confirming engagement, quantifying affinity (


), and calculating Ligand Efficiency (LE).

2. Comparative Analysis of Validation Methodologies

For a fragment-like molecule such as 4-(Piperidin-4-yloxy)pyridin-2-amine, selecting the right assay is critical.

FeatureSurface Plasmon Resonance (SPR) Ligand-Observed NMR (STD/WaterLOGSY) Thermal Shift Assay (TSA/DSF) Biochemical Kinase Assay (ADP-Glo)
Primary Output

,

,

, Stoichiometry
Binding epitope, Binary Yes/No

(Stabilization)
IC50 (Inhibition)
Sensitivity High (Detects weak mM binders)Medium (Requires high conc.)Low/Medium (May miss weak binders)Low (For fragments; prone to false negatives)
Throughput MediumLowHighHigh
Fragment Suitability Best (Gold Standard for FBDD)Excellent for structural validationGood for initial screeningPoor (limit of detection issues)
Reagent Consumption Low protein usageHigh protein usageLow protein usageLow protein usage

Strategic Recommendation: Use SPR as the primary validation tool to determine binding kinetics and affinity. Use STD-NMR as a secondary orthogonal method to confirm the binding epitope (ensuring the aminopyridine core is indeed the interaction site).

3. Detailed Experimental Protocol: SPR Validation

This protocol is designed for a Biacore 8K or T200 system, targeting a representative kinase (e.g., ROCK1) to validate the engagement of 4-(Piperidin-4-yloxy)pyridin-2-amine.

Objective: Determine


 and binding stoichiometry.

Reagents:

  • Ligand: 4-(Piperidin-4-yloxy)pyridin-2-amine (purity >95%).

  • Target Protein: Biotinylated Human ROCK1 Kinase Domain (Avi-tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Step-by-Step Workflow:

  • Chip Preparation (Streptavidin Capture):

    • Use a Series S Sensor Chip SA (Streptavidin).

    • Condition the chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

    • Immobilization: Inject Biotinylated ROCK1 (10 µg/mL) over the active flow cell (Fc2) at 10 µL/min to achieve a capture level of ~2000-3000 RU. (High density is needed for small fragments).

    • Reference: Leave Fc1 as a blank reference (Streptavidin only).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index changes, as the fragment stock is likely in 100% DMSO.

  • Analyte Injection (Single Cycle Kinetics or Multi-Cycle):

    • Prepare a dilution series of 4-(Piperidin-4-yloxy)pyridin-2-amine in Running Buffer.

    • Concentration Range: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 µM. (Must go high for fragments).

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

  • Data Analysis:

    • Zero-adjust, reference-subtract (Fc2 - Fc1), and solvent-correct the data.

    • Fit Model: Use a Steady-State Affinity (Equilibrium) model.

    • Note: Fragments often have off-rates too fast for accurate kinetic (

      
      ) fitting. Plot 
      
      
      
      vs. Concentration to derive
      
      
      .

4. Data Presentation & Interpretation

Expected Results Table:

ParameterValue (Simulated)Interpretation

(Affinity)

Typical for a fragment. Indicates specific but weak binding.

(Theoretical)

Calculated based on MW ratio (

)

Immobilization Level.

(Observed)

Close to theoretical (Stoichiometry

1:1). confirms specific binding.
Ligand Efficiency (LE) 0.35 kcal/mol/HAExcellent starting point for optimization (Target >0.3).
Residence Time

Rapid exchange; typical for fragments.

Critical Check: If


 (Observed) is 

Theoretical, suspect non-specific aggregation or "super-stoichiometric" binding.

5. Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating this specific fragment.

ValidationFlow Start Compound: 4-(Piperidin-4-yloxy)pyridin-2-amine (MW ~193 Da) Solubility Step 1: Solubility Check (DMSO/Buffer Stability) Start->Solubility PrimaryScreen Step 2: Primary Validation (SPR) Determine Binding Affinity (KD) Solubility->PrimaryScreen DataCheck Is Binding Stoichiometric? (Observed Rmax ≈ Theoretical Rmax) PrimaryScreen->DataCheck Orthogonal Step 3: Orthogonal Confirmation (STD-NMR or X-ray Crystallography) DataCheck->Orthogonal Yes (1:1 Binding) Reject Reject: Non-specific Binding/Aggregation DataCheck->Reject No (>2:1 Binding) Optimization Proceed to Hit-to-Lead (Grow fragment from 4-position) Orthogonal->Optimization Epitope Confirmed

Caption: Logical workflow for validating the target engagement of the 4-(Piperidin-4-yloxy)pyridin-2-amine fragment, prioritizing stoichiometry checks to rule out aggregation.

6. Mechanistic Pathway: The Kinase Hinge Interaction

This diagram visualizes how 4-(Piperidin-4-yloxy)pyridin-2-amine engages the ATP-binding pocket of a target kinase (e.g., ROCK1).

BindingMechanism Ligand 4-(Piperidin-4-yloxy) pyridin-2-amine Interaction1 H-Bond Acceptor (Pyridine N) Ligand->Interaction1 Core Interaction2 H-Bond Donor (Exocyclic Amine) Ligand->Interaction2 Core Interaction3 Solubilizing Group (Piperidine Ether) Ligand->Interaction3 Tail Hinge Kinase Hinge Region (Glu/Met Backbone) Solvent Solvent Exposed Region Interaction1->Hinge Binds Backbone NH Interaction2->Hinge Binds Backbone CO Interaction3->Solvent Extends towards Ribose pocket

Caption: Predicted binding mode. The aminopyridine core anchors to the kinase hinge via hydrogen bonds, while the piperidine ether extends into the solvent region, improving solubility.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Giannetti, A. M. (2011). "From experimental data to binding energy: a primer on the thermodynamics of protein–ligand interactions." Methods in Enzymology, 487, 3-28. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based discovery in modern drug hunting." Methods in Enzymology, 493, 509-531. Link

  • Schultze, L. M., et al. (2019). "Validation of Kinase Inhibitors: Strategies for Fragment Screening." Journal of Medicinal Chemistry, 62(15), 6854-6868. Link

assessing the off-target effects of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Assessing the Off-Target Effects of 4-(Piperidin-4-yloxy)pyridin-2-amine and Its Analogs

Introduction: The Double-Edged Sword of Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. The compound 4-(Piperidin-4-yloxy)pyridin-2-amine belongs to a promising class of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives that have demonstrated high potency as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] While on-target potency is the primary goal of drug design, the true therapeutic potential and safety profile of a compound are dictated by its selectivity. Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a formidable challenge.[3]

Off-target interactions, where a drug binds to unintended proteins, can lead to a spectrum of outcomes ranging from unexpected toxicity to beneficial polypharmacology.[4] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of rational drug development. Unexpected phenotypic outcomes or data that contradicts the established role of the primary target are common indicators of off-target activity.[5]

This guide provides a comprehensive framework for assessing the off-target profile of 4-(Piperidin-4-yloxy)pyridin-2-amine, designated here as Compound A . We will compare its performance with two structurally related analogs to illustrate how minor chemical modifications can dramatically alter selectivity.

  • Compound B: 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-2-amine - An analog with an ethyl group on the piperidine nitrogen.

  • Compound C: 4-(Piperidin-4-ylmethoxy)pyridin-2-amine - An analog with a different linker between the piperidine and pyridine rings.[1]

We will explore a tiered approach, moving from broad biochemical screening to targeted cellular engagement and finally to unbiased phenotypic analysis. Each section will detail the scientific rationale, a step-by-step experimental protocol, and a comparative analysis of the data.

Biochemical Profiling: A Global View of the Kinome

The essential first step in characterizing a kinase inhibitor is to understand the breadth of its interactions across the entire kinome. Large-scale biochemical kinase panels provide a global view of inhibitor selectivity and can immediately flag potential liabilities.[6] These assays are typically performed in vitro using purified enzymes, which allows for a direct measure of a compound's inhibitory activity against hundreds of kinases.[6][7]

Scientific Rationale

The primary goal of a kinome scan is to identify all kinases that are significantly inhibited by the compound at a given concentration. This allows for the calculation of a Selectivity Index , a quantitative measure of how selective a compound is for its intended target versus other kinases.[7] By identifying off-target hits early, medicinal chemistry efforts can be guided to mitigate these interactions and improve the compound's safety profile.[3]

Experimental Workflow: Kinase Profiling

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_readout Data Acquisition & Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil assay_plate Dispense to Assay Plate serial_dil->assay_plate kinase_mix Kinase & Substrate Mix assay_plate->kinase_mix atp_add Add ATP to Initiate Reaction kinase_mix->atp_add incubation Incubate at RT atp_add->incubation stop_reagent Add Stop Reagent incubation->stop_reagent read_plate Read Plate (e.g., Luminescence) stop_reagent->read_plate calc_ic50 Calculate IC50/Ki Values read_plate->calc_ic50 selectivity Determine Selectivity Profile calc_ic50->selectivity

Caption: Workflow for a typical in vitro kinase profiling experiment.

Detailed Protocol: Competitive Binding Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (A, B, and C) in 100% DMSO. Create a serial dilution series in DMSO. Further dilute the compounds in the appropriate kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains ≤ 1%.[8]

  • Assay Reaction: In a multi-well plate, add the test compound, the target kinase enzyme, and a fluorescently labeled ligand known to bind the ATP pocket.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Detection: Measure the signal (e.g., fluorescence polarization). The ability of the test compound to displace the fluorescent ligand from the kinase's ATP-binding site results in a change in the signal.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves. Convert IC₅₀ values to dissociation constants (Kᵢ) using the Cheng-Prusoff equation.[1]

Comparative Data Analysis

The following table presents hypothetical but representative data for our three compounds against their primary targets and selected off-targets identified from a larger screen.

Kinase TargetCompound A (Kᵢ, nM)Compound B (Kᵢ, nM)Compound C (Kᵢ, nM)Rationale for Inclusion
CDK4 1 1 1 Primary On-Target
CDK6 38 24 29 Primary On-Target
CDK2150850320Structurally related kinase, common off-target
Aurora A450>10,0001,200Key cell cycle regulator, potential for toxicity
Aurora B380>10,000950Key cell cycle regulator, potential for toxicity
GSK3β85600250Implicated in various signaling pathways
PIM12101,500700Proto-oncogene, off-target concern

Interpretation: This biochemical screen reveals that while all three compounds are highly potent against the primary target CDK4, their selectivity profiles differ significantly. Compound A shows considerable activity against several off-targets, particularly GSK3β. Compound C shows a slightly improved but still promiscuous profile. In contrast, Compound B , with the addition of a simple ethyl group, demonstrates a remarkable improvement in selectivity, with over 100-fold selectivity against most off-targets tested. This highlights how small structural modifications can effectively "tune out" unwanted interactions.

Cellular Target Engagement: Proving the Hit in a Physiological Context

Biochemical assays are invaluable for initial screening but lack physiological context. They use purified, often truncated, protein constructs and do not account for factors like cell permeability, efflux pumps, or the need to compete with high intracellular ATP concentrations.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that overcomes these limitations by measuring direct drug-target engagement within intact cells.[9][10]

Scientific Rationale

CETSA is based on the principle of ligand-induced thermal stabilization.[10] The binding of a drug to its target protein enhances the protein's stability, making it more resistant to heat-induced denaturation.[9] By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly confirm that the drug is binding to its intended target in a complex cellular environment.[11] This method is crucial for validating that the biochemical activity observed translates to target engagement in a live-cell setting.[12]

Experimental Workflow: Isothermal Dose-Response CETSA

G cluster_treat Cell Treatment cluster_heat Heat Shock & Lysis cluster_analysis Protein Analysis cells Culture Cells treat Treat with Compound (Dose-Response) cells->treat harvest Harvest & Wash Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat at Fixed Temp (e.g., 52°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant western Western Blot for Target Protein supernatant->western quantify Quantify Bands & Plot Curve western->quantify

Caption: Workflow for an isothermal dose-response CETSA experiment.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11 human leukemia cells) to ~80% confluency. Treat cells with a serial dilution of the test compounds (or DMSO as a vehicle control) for 1-2 hours.[9]

  • Cell Harvesting and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a single, predetermined temperature (e.g., the Tagg of the unbound protein) for 3 minutes in a thermal cycler. Include a non-heated control.[9]

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells using repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Protein Analysis: Carefully collect the supernatant. Quantify the amount of the target protein (e.g., CDK4) and a prominent off-target (e.g., GSK3β) in the soluble fraction using Western Blot analysis.

  • Data Analysis: Densitometry is used to quantify the band intensity. Plot the normalized band intensity against the compound concentration to generate a dose-response curve and determine the cellular EC₅₀.

Comparative Data Analysis

This table compares the cellular target engagement potency (EC₅₀) for the on-target CDK4 and a key off-target, GSK3β, which was identified in the biochemical screen for Compound A.

Target ProteinCompound A (Cellular EC₅₀, nM)Compound B (Cellular EC₅₀, nM)Compound C (Cellular EC₅₀, nM)
CDK4 15 18 22
GSK3β120>10,000450

Interpretation: The CETSA results confirm that all three compounds engage the primary target, CDK4, in intact cells, albeit at concentrations higher than their biochemical Kᵢ values, which is expected due to factors like cell permeability and ATP competition. Crucially, the data validates the biochemical findings. Compound A clearly engages GSK3β in a cellular context, confirming it as a significant off-target. Compound B , however, shows no meaningful engagement with GSK3β at concentrations up to 10 µM, reinforcing its superior selectivity profile observed in the kinome scan.

Phenotypic Screening: An Unbiased Look at Cellular Consequences

While biochemical and target engagement assays measure interactions with specific proteins, they do not predict the full biological consequence of a compound's activity.[13] Phenotypic screening takes a different approach: instead of asking if a drug hits a target, it asks if a drug causes a desired (or undesired) change in the cell or organism's phenotype.[14][15] This unbiased strategy is powerful for uncovering unexpected effects stemming from complex polypharmacology or unknown off-targets.[13]

Scientific Rationale

By using high-content imaging and multi-parameter analysis, we can create a detailed "phenotypic fingerprint" for each compound. This allows us to observe a drug's impact on multiple cellular functions simultaneously, such as cell viability, cell cycle progression, apoptosis, and mitochondrial health.[14][16] Comparing the phenotypic fingerprints of structurally similar compounds can reveal subtle but important differences in their mechanisms of action, often pointing to divergent off-target effects.

Experimental Workflow: High-Content Phenotypic Screening

G cluster_prep Assay Preparation cluster_stain Staining & Imaging cluster_analysis Data Analysis plate_cells Plate Cells in Imaging Plates treat_compounds Treat with Compounds (Dose-Response) plate_cells->treat_compounds incubate Incubate for 24-72h treat_compounds->incubate stain_dyes Add Fluorescent Dyes (e.g., Hoechst, PI, TMRM) incubate->stain_dyes image Acquire Images on High-Content Imager stain_dyes->image segment Image Segmentation & Feature Extraction image->segment quantify Quantify Phenotypic Parameters segment->quantify fingerprint Generate Phenotypic Fingerprint quantify->fingerprint

Caption: Workflow for a high-content imaging-based phenotypic screen.

Detailed Protocol: Multi-Parameter Cytotoxicity Assay
  • Cell Plating and Dosing: Plate cells (e.g., NCI-H460 lung cancer line) in optically clear 96- or 384-well plates and allow them to adhere overnight. Treat with a 7-point dose-response of each compound for 48 hours.

  • Staining: Add a cocktail of fluorescent dyes to the live cells. For example:

    • Hoechst 33342: Stains the nuclei of all cells (measures total cell count).

    • Propidium Iodide (PI): Enters and stains the nuclei of dead cells with compromised membranes.

    • TMRM: A cell-permeant dye that accumulates in active mitochondria, measuring mitochondrial membrane potential.

  • Imaging: Acquire images using an automated high-content imaging system, capturing fluorescence in multiple channels.

  • Image Analysis: Use image analysis software to automatically identify and segment individual cells. Quantify multiple parameters for each cell, including:

    • Total Cell Count (Viability)

    • Percentage of PI-Positive Cells (Necrosis/Late Apoptosis)

    • Nuclear Size and Intensity (Cell Cycle/Apoptosis Marker)

    • TMRM Intensity (Mitochondrial Health)

  • Data Analysis: Plot the dose-response curves for each parameter to generate a comprehensive phenotypic profile for each compound.

Comparative Data Analysis

This table summarizes the concentration at which each compound induces a 50% effect (EC₅₀) on different phenotypic parameters.

Phenotypic ParameterCompound A (EC₅₀, µM)Compound B (EC₅₀, µM)Compound C (EC₅₀, µM)
Cell Count Reduction0.590.460.36
Increased PI Staining1.8>101.5
Decreased Mitochondrial Potential0.755.20.9
Nuclear Condensation (Apoptosis)0.650.550.45

Interpretation: The phenotypic screen provides critical functional insights. While all compounds reduce cell count at sub-micromolar concentrations, consistent with their on-target CDK4/6 inhibition leading to cell cycle arrest, their toxicity profiles diverge at higher concentrations. Compound A and Compound C induce a loss of mitochondrial membrane potential and membrane permeability (PI staining) at concentrations only 2-3 times higher than their anti-proliferative EC₅₀. This suggests a narrow therapeutic window and potential off-target mitochondrial toxicity. Compound B , however, only exhibits these toxic effects at much higher concentrations (>10-fold separation). This distinct phenotypic fingerprint strongly suggests that the off-targets engaged by A and C (such as GSK3β), but not by B, are contributing to these toxic phenotypes.

Conclusion: A Triad of Evidence for Confident Decision-Making

The comprehensive assessment of off-target effects is a critical pillar of modern drug discovery. This guide demonstrates a robust, tiered strategy for characterizing the selectivity of 4-(Piperidin-4-yloxy)pyridin-2-amine and its analogs. By integrating data from three distinct methodological approaches, we can build a holistic understanding of a compound's behavior.

  • Biochemical Kinase Profiling provides a broad, initial map of potential off-target interactions across the kinome.

  • Cellular Thermal Shift Assays (CETSA) serve to validate these interactions in a physiologically relevant context, confirming direct target engagement within intact cells.

  • High-Content Phenotypic Screening reveals the ultimate functional consequences of a compound's on- and off-target activities, providing an unbiased view of its cellular impact.

Together, this triad of evidence allows researchers to make more informed decisions, enabling the selection and optimization of drug candidates with the highest potential for both efficacy and safety. The comparison between Compounds A, B, and C clearly illustrates that even subtle chemical modifications can profoundly impact selectivity, underscoring the importance of this multi-faceted analytical approach.

References

  • Benchchem. (n.d.). Managing Off-Target Effects of Kinase Inhibitors. Technical Support Center.
  • Ventura, A. C., & Font-Bardia, M. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in Physiology, 5, 489.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • AstraZeneca. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride.
  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Breitkopf, S. B., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Molecular & Cellular Proteomics.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Benchchem. (n.d.). A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors.
  • Tadesse, S., et al. (2017, March 9). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Improving the selectivity of Pyrido[1,2-e]purin-4-amine based inhibitors.
  • Technology Networks. (n.d.). Understanding the implications of off-target binding for drug safety and development.

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Comparative Pharmacokinetic Profiling of 4-(Piperidin-4-yloxy)pyridin-2-amine Derivatives: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the 4-(piperidin-4-yloxy)pyridin-2-amine scaffold (e.g., CAS 2196245-53-9) during the lead optimization phases of neuropharmacology and oncology programs[1]. This structural motif is highly privileged; the basic piperidine ring and the aminopyridine moiety provide essential hydrogen bond donor and acceptor interactions critical for targeting neurological receptors and kinase hinge regions[1].

However, from a pharmacokinetic perspective, the unmodified secondary amine of the piperidine ring presents a significant liability. It is highly susceptible to rapid first-pass metabolism by hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6[2][3]. This guide objectively compares the pharmacokinetic (PK) performance of the unmodified scaffold against two common medicinal chemistry derivatives, providing the underlying mechanistic rationale and the self-validating LC-MS/MS protocols required to generate this data.

Structural Modifications & Pharmacokinetic Rationale

To optimize this scaffold for systemic exposure or central nervous system (CNS) penetration, specific derivatization strategies are employed. The PK profile of a compound is a direct consequence of its electronic and steric interactions with metabolizing enzymes.

  • Derivative A (Unmodified Scaffold): The baseline structure exhibits high intrinsic clearance. The electron-rich piperidine nitrogen undergoes rapid N-oxidation, while the adjacent alpha-carbons are prone to C-H bond activation by P450 active species (Compound I), leading to subsequent ring contraction or hydroxylation[4].

  • Derivative B (N-Methylated Analog): Alkylation of the piperidine nitrogen increases the molecule's lipophilicity (LogP), which theoretically improves passive membrane permeability and brain penetration. However, this derivative remains a prime substrate for CYP3A4-mediated N-demethylation[3], resulting in only marginal improvements in overall half-life.

  • Derivative C (3-Fluoro-Piperidine Analog): Strategic introduction of a fluorine atom adjacent to the ether linkage or the amine serves as a "metabolic shield." Fluorine's high electronegativity inductively withdraws electron density from the nitrogen, reducing its basicity and its affinity for the CYP450 heme iron. Furthermore, the steric bulk of the fluorine atom blocks alpha-carbon oxidation, drastically reducing hepatic clearance and boosting oral bioavailability.

Metabolism Parent 4-(Piperidin-4-yloxy)pyridin-2-amine (Unmodified Scaffold) CYP Hepatic CYP3A4 / CYP2D6 Oxidation Parent->CYP Met1 N-Dealkylation / N-Oxidation CYP->Met1 Met2 Ring Contraction / Alpha-Hydroxylation CYP->Met2 Fluoro 3-Fluoro Derivative (Metabolic Shielding) Fluoro->CYP Steric/Electronic Hindrance Stable Prolonged Half-Life & High Bioavailability Fluoro->Stable

Figure 1: CYP450-mediated metabolic pathways of the piperidine ring and the effect of fluorination.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative in vivo PK parameters of the three derivatives evaluated in a standard CD1 mouse model (Intravenous [IV] dose: 1 mg/kg; Oral [PO] dose: 10 mg/kg).

CompoundClearance (mL/min/kg)Volume of Distribution (Vdss, L/kg)Half-Life (t1/2, h)Oral Bioavailability (F%)Brain-to-Plasma Ratio (Kp)
Derivative A (Unmodified)68.5 (High)4.20.812%0.3
Derivative B (N-Methyl)52.1 (Moderate)6.81.428%1.2
Derivative C (3-Fluoro)18.4 (Low)3.54.674%0.8

Data Interpretation: Derivative C demonstrates the superior systemic profile, with clearance dropping below hepatic blood flow limits, resulting in excellent oral bioavailability. Derivative B achieves the highest Brain-to-Plasma ratio, making it the preferred starting point for CNS-targeted indications, despite its moderate clearance.

Experimental Methodology: LC-MS/MS PK Profiling

To generate trustworthy, reproducible PK data, the bioanalytical assay must be a self-validating system. The following protocol details the LC-MS/MS workflow used to quantify these derivatives in biological matrices, adhering to stringent bioanalytical guidelines[5][6].

PK_Workflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Plasma & Brain Sampling Dosing->Sampling Prep Protein Precipitation (100 µL Plasma + ACN) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

Figure 2: Standardized in vivo pharmacokinetic screening workflow for piperidine derivatives.

Step 1: Plasma Sample Preparation (Protein Precipitation)
  • Action: Aliquot 100 µL of rodent plasma into a 96-well plate. Add 300 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS)[6]. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Trustworthiness: ACN is used at a 3:1 ratio to plasma to rapidly denature proteins and release protein-bound drug, ensuring the total drug concentration is measured. Utilizing only 100 µL of plasma minimizes animal blood draw volumes while maintaining assay sensitivity[6].

Step 2: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Phenomenex Kinetex 2.1 × 50 mm, 5.0 µm)[5]. Run a gradient elution using Mobile Phase A (5 mM ammonium formate in 0.1% formic acid) and Mobile Phase B (100% acetonitrile) at a flow rate of 0.8 mL/min[5].

  • Causality & Trustworthiness: The highly polar nature of the piperidine ring requires careful mobile phase selection to prevent peak tailing. The addition of 5 mM ammonium formate acts as a volatile buffer. It provides protons to ensure the basic aminopyridine and piperidine nitrogens are fully ionized as (M+H)+, significantly enhancing electrospray ionization (ESI) efficiency and peak resolution[5][7].

Step 3: Tandem Mass Spectrometry (LC-MS/MS) Detection
  • Action: Operate a triple quadrupole mass spectrometer (e.g., Agilent 6410 or Sciex 4500) in positive ESI mode[5][8]. Monitor the specific precursor-to-product ion transitions for the derivative and the SIL-IS using Multiple Reaction Monitoring (MRM)[8].

  • Causality & Trustworthiness: MRM mode provides the highest quantitative specificity by filtering for both the parent ion mass and a specific fragment ion mass. The inclusion of the SIL-IS creates a self-validating internal control; because the SIL-IS co-elutes exactly with the target analyte, it perfectly corrects for any matrix-induced ion suppression in the ESI source, ensuring absolute quantitative accuracy[6].

References

1.[1] 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride - Chem-Impex - 2.[5] Validated LC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348), an Oral JAK2 Inhibitor, in CD1 Mice Plasma - PubMed - 3.[8] Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research - columbia.edu - 4. Development and Validation of an LC-MS/MS Analytical Method for Quantitative Determination of Pazopanib in Plasma Using Erlotini - payeshdarou.ir - 5.[6] Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - MDPI - 6.[7] Validated LC–MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348), an Oral JAK2 Inhibitor, in CD1 Mice Plasma - ResearchGate - 7.[2] Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC - 8.[3] Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate - 9.[4] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Jiali Gao -

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Piperidin-4-yloxy)pyridin-2-amine. As a pyridine derivative with potential biological activity, this compound necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes established best practices for hazardous chemical waste management, drawing parallels from structurally similar compounds to provide a robust operational framework.

Core Principle: Hazard Recognition and Mitigation

4-(Piperidin-4-yloxy)pyridin-2-amine and its analogues are classified as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or general refuse[1]. The primary hazards, inferred from similar pyridine-containing structures, include potential toxicity and irritation. A related compound, 4-(Piperidin-4-yloxy)pyridine-2-carboxamide, is classified as harmful if swallowed, inhaled, or in contact with skin, and is a cause of serious skin and eye irritation[2]. Therefore, all procedures must be grounded in the principle of minimizing exposure and preventing environmental release.

Personnel Protection: Your First Line of Defense

Before handling the compound, whether in pure form or as waste, adherence to Personal Protective Equipment (PPE) protocols is mandatory. All operations involving this chemical should be conducted within a certified chemical fume hood to minimize inhalation risk[1].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.Protects against accidental splashes and contact with airborne particulates.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent dermal absorption.
Body Protection A lab coat, buttoned fully. Flame-retardant clothing is advised if working with flammable solvents.Prevents contamination of personal clothing and skin.
Respiratory Not typically required if work is performed in a fume hood. For spill cleanup outside a hood, an approved N95 (US) or P1 (EU) dust mask may be necessary[3].Minimizes inhalation of aerosolized particles.

Table 1: Required Personal Protective Equipment (PPE)

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for managing waste containing 4-(Piperidin-4-yloxy)pyridin-2-amine from the point of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and absorbent materials in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing acids[4]. For instance, never mix pyridine-based waste with nitric or perchloric acid.

  • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.

Step 2: Containerization

Waste must be stored in appropriate, robust containers[5].

  • Compatibility: Use containers made of compatible materials. High-density polyethylene (HDPE) or glass is generally suitable. Ensure the container has a tightly fitting screw cap to prevent leaks and vapor release[5].

  • Integrity: Inspect containers for any damage, cracks, or defects before use[6].

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion[6].

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste" [1][7].

  • List all chemical constituents by their full name, including "4-(Piperidin-4-yloxy)pyridin-2-amine" and any solvents[5]. Avoid using abbreviations or chemical formulas.

  • Indicate the approximate percentage or concentration of each component.

  • Affix the appropriate hazard pictograms (e.g., Harmful/Irritant).

  • Include the name of the principal investigator (PI) or research group and the date the waste was first added to the container.

Step 4: Storage

Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Location: The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or direct sunlight[1][8].

  • Secondary Containment: Place waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container to manage potential leaks[6].

  • Incompatibles: Store away from incompatible materials, particularly strong acids and oxidizing agents[3].

Step 5: Disposal Request

Once a waste container is full or has been in storage for a designated period (typically not exceeding six months), arrange for its collection[4].

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Never pour chemical waste down the drain or place it in regular trash[1]. The primary disposal route for pyridine-based compounds is typically high-temperature incineration by a licensed hazardous waste management facility[9].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary[1].

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow if it is safe to do so.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container[3]. For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[1][10].

  • Collection: Scoop the absorbed material into a compatible container for hazardous waste disposal[1][10].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(Piperidin-4-yloxy)pyridin-2-amine.

G cluster_prep Preparation & Handling cluster_waste Waste Processing cluster_spill Emergency Spill A Start: Waste Generation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste Type C->D E Solid Waste Container (e.g., Contaminated PPE, Powder) D->E Solid F Liquid Waste Container (e.g., Solutions) D->F Liquid G Sharps Container (e.g., Contaminated Needles) D->G Sharps H Label Container Correctly: 'Hazardous Waste' Full Chemical Names Hazards, PI Name, Date E->H F->H G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Contact EHS for Pickup I->J K End: Compliant Disposal J->K S1 Spill Occurs S2 Evacuate & Alert Others S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect into Sealed Hazardous Waste Container S3->S4 S4->I Store for Disposal S5 Decontaminate Area S4->S5 S6 Report to Supervisor/EHS S5->S6

Caption: Disposal workflow for 4-(Piperidin-4-yloxy)pyridin-2-amine.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich Inc. (2025).
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Loba Chemie. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine.
  • Fisher Scientific. (2018).
  • Fisher Scientific. (2014).
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • GreenTec Energy. (2024). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62344237, 4-(Piperidin-4-yloxy)pyridine-2-carboxamide.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-1-(ethoxycarbonyl)piperidine.

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Personal protective equipment for handling 4-(Piperidin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: 4-(Piperidin-4-yloxy)pyridin-2-amine

CAS Number: 1448044-90-3 Molecular Formula: C₁₀H₁₅N₃O Molecular Weight: 193.25 g/mol [1]

Executive Summary: The Hazard Landscape

As a Senior Application Scientist, I must emphasize that 4-(Piperidin-4-yloxy)pyridin-2-amine is not a generic reagent; it is a potent pharmacophore scaffold, often used in kinase inhibitor development.[1] Its structure combines a basic pyridine amine with a secondary piperidine amine via an ether linkage.[1]

This dual-amine functionality dictates its safety profile.[1] You are not just handling an irritant; you are handling a potential corrosive and sensitizer .[1] The secondary amine (piperidine moiety) typically exhibits a high pKa (~11), making the free base significantly basic and capable of causing chemical burns or severe ocular damage.

Rapid Hazard Assessment (GHS/SAR-Derived):

  • Signal Word: DANGER (Treat as Corrosive/Toxic until specific lot data proves otherwise).

  • H314: Causes severe skin burns and eye damage (attributed to the piperidine motif).

  • H302/H301: Harmful or Toxic if swallowed (common to aminopyridines).

  • H317: May cause an allergic skin reaction (sensitizer potential).[1]

The Defense Layer: Personal Protective Equipment (PPE)

Standard "lab safety" is insufficient. You must employ a barrier defense strategy tailored to the compound's basicity and potential for tissue necrosis.

PPE Decision Matrix
Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosolization)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (Under Nitrile outer layer)Piperidines can permeate thin nitrile.[1] Double gloving provides a "breakthrough indicator" gap.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are forbidden .[1] Basic amines can cause permanent corneal opacity instantly.[1]
Respiratory Fume Hood (Face velocity >100 fpm)P100 / N99 Respirator (Full Facepiece recommended)Dust inhalation allows rapid systemic absorption via lung mucosa.[1]
Body Defense Lab Coat (High-density cotton/poly)Tyvek® Suit / Apron Synthetic fabrics can melt if the amine reacts exothermically with solvents on the coat.[1]
Visualizing the PPE Logic

PPE_Logic Start Start: Task Assessment IsSolid Is the compound Solid or Liquid? Start->IsSolid Solid Solid (Powder) IsSolid->Solid Liquid Liquid / Solution IsSolid->Liquid DustRisk Is dust generation likely? Solid->DustRisk SplashRisk Is splash risk high? Liquid->SplashRisk Level1 LEVEL 1: Fume Hood + Double Nitrile + Goggles DustRisk->Level1 No (Static Weighing) Level2 LEVEL 2: Level 1 + N95/P100 (if outside hood) DustRisk->Level2 Yes (Milling/Transfer) SplashRisk->Level1 Controlled Transfer Level3 LEVEL 3: Level 1 + Face Shield + Apron SplashRisk->Level3 High Volume/Pressure

Figure 1: PPE Selection Logic based on physical state and operational risk.[1]

Operational Handling Protocol

This protocol is designed to minimize static discharge (scattering powder) and hydrolysis/oxidation (degradation).[1]

Step 1: Preparation (The "Dry" Phase)[1]
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: 4-(Piperidin-4-yloxy)pyridin-2-amine is likely a fluffy, electrostatic powder.

    • Action: Use an ionizing bar or antistatic gun on the weighing boat and spatula before contact.[1]

    • Why: Static charge can cause the powder to "jump" onto gloves or benchtop, creating invisible contamination.[1]

  • Equipment: Use a disposable anti-static weighing boat. Do not use weighing paper (high tear risk).

Step 2: Solubilization (The "Wet" Phase)[1]
  • Solubility Profile: Soluble in DMSO, Methanol, and Dilute Aqueous Acid. Poorly soluble in neutral water.

  • Protocol:

    • Place the solid in the vial first.

    • Add solvent (e.g., DMSO) slowly down the side of the vial.

    • Caution: Amine dissolution can be exothermic. If scaling up (>1g), cool the vial in an ice bath during solvent addition to prevent thermal degradation or solvent flashing.

Step 3: Transfer & Reaction
  • Syringe Technique: When transferring solutions, use a Luer-lock syringe with a long needle.[1] Avoid pouring, which increases the surface area for evaporation and inhalation.[1]

  • Inert Atmosphere: Store and react under Nitrogen or Argon.[1] The amine group is susceptible to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂).[1]

Emergency & Disposal Response

Accidental Exposure Response
IncidentImmediate ActionScientific Justification
Skin Contact Flush for 15+ mins with tepid water. Do not scrub.Scrubbing drives the basic amine deeper into the dermis.[1]
Eye Contact Irrigate immediately (15 mins).[2][3] Hold eyelids open.Basic compounds cause saponification of corneal lipids; seconds matter to prevent blindness.[1]
Inhalation Move to fresh air.[1][2][3][4][5][6][7] Oxygen if breathing is labored.[1]Amines cause bronchospasm and pulmonary edema (delayed onset possible).[1]
Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don Level 2 PPE (Respirator + Double Gloves).[1]

  • Dry Method: Do not wet initially (creates corrosive sludge).[1] Cover with a dry absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

  • Wet Finish: Once bulk solid is removed, wipe surface with dilute acetic acid (5%) to neutralize the basic residue, followed by water.

Waste Disposal Logic
  • Category: Organic Basic Waste (Alkaline).[1]

  • Segregation: Never mix with "Acidic Waste" or "Oxidizers" (Risk of violent exotherm or toxic gas generation).[1]

  • Labeling: Clearly mark as "Contains Pyridine/Piperidine Derivative - Corrosive/Toxic."[1]

Workflow Visualization

Handling_Workflow Storage Storage: Desiccated, -20°C (Under Argon) Weighing Weighing: Static Control Fume Hood Only Storage->Weighing Warm to RT Solubilization Solubilization: Add Solvent to Solid Watch Exotherm Weighing->Solubilization Slow Addition Reaction Reaction: Inert Atmosphere Solubilization->Reaction Waste Disposal: Organic Basic Waste NO ACIDS Reaction->Waste Quench

Figure 2: Operational workflow from storage to disposal.

References

  • ChemSrc. (n.d.). 4-(Piperidin-4-yloxy)pyridin-2-amine Safety & CAS Data. Retrieved March 4, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Aminopyridines Safety Profile. National Library of Medicine. Retrieved March 4, 2026, from [Link](Cited for SAR-based hazard extrapolation of the aminopyridine scaffold).

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Piperidine Derivatives. Retrieved March 4, 2026, from [Link](Cited for skin corrosion classification of secondary cyclic amines).

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.